molecular formula C12H28BrN B1456432 Tetrapropylammonium-15N bromide CAS No. 287476-16-8

Tetrapropylammonium-15N bromide

Cat. No.: B1456432
CAS No.: 287476-16-8
M. Wt: 267.25 g/mol
InChI Key: BGQMOFGZRJUORO-IDBRGDLFSA-M
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Description

Tetrapropylammonium-15N bromide is a useful research compound. Its molecular formula is C12H28BrN and its molecular weight is 267.25 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrapropylammonium-15N bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrapropylammonium-15N bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrapropylammonium-15N bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrapropyl(15N)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1/i13+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQMOFGZRJUORO-IDBRGDLFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[15N+](CCC)(CCC)CCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745805
Record name N,N,N-Tripropylpropan-1-(~15~N)aminium bromide
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Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287476-16-8
Record name N,N,N-Tripropylpropan-1-(~15~N)aminium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287476-16-8
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Foundational & Exploratory

Chemical Properties and Methodological Paradigms of Tetrapropylammonium-15N Bromide in Advanced NMR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced nuclear magnetic resonance (NMR) spectroscopy, the transition from naturally abundant isotopes to enriched stable isotopes is often the defining factor between ambiguous data and structural certainty. Tetrapropylammonium-15N bromide (TPA-15N Br) is a highly specialized, isotopically labeled quaternary ammonium salt. While its unlabeled counterpart (TPA-14N Br) is universally recognized as a phase-transfer catalyst and a structure-directing agent (SDA) in zeolite synthesis [4], the substitution of the


 nucleus (spin 

) with

(spin

) fundamentally alters its utility in magnetic resonance. This whitepaper elucidates the chemical properties, relaxation dynamics, and self-validating experimental protocols required to leverage TPA-15N Br in high-resolution solution-state and solid-state NMR studies.

Physicochemical Architecture and the Isotopic Advantage

Tetrapropylammonium bromide consists of a central nitrogen atom symmetrically bonded to four propyl chains, balanced by a bromide counterion. In solution, it adopts a highly symmetric tetrahedral (


) conformation, which becomes slightly distorted in crystalline solid states [1].

The critical scientific causality behind utilizing TPA-15N Br lies in nuclear spin mechanics. The naturally abundant


 isotope possesses a nuclear spin of 

, which generates an asymmetric charge distribution (an electric quadrupole moment). In solid-state environments,

MAS NMR of tetraalkylammonium halides reveals massive quadrupolar coupling constants ranging from 10 to 70 kHz [3]. This induces rapid quadrupolar relaxation, resulting in severe line broadening that obscures subtle chemical shift differences.

By enriching the molecule with


 (

), the quadrupolar moment is entirely eliminated. The result is a sharp, highly resolved NMR singlet that acts as an exquisite probe for local electronic environments, ion-pairing dynamics, and host-guest complexation [5].
Quantitative Data: Isotopic Comparison
PropertyTPA-14N Bromide (Natural)TPA-15N Bromide (Enriched)Impact on NMR Spectroscopy
Molecular Weight 266.26 g/mol [1]267.25 g/mol Negligible mass effect; identical chemical reactivity.
Nuclear Spin (

)
11/2Eliminates quadrupolar broadening in

.
Natural Abundance 99.63%~100% (Enriched)Dramatically increases signal-to-noise ratio (SNR).
Line Shape Broad (Quadrupolar)Sharp SingletEnables precise quantitative NMR (qNMR) integration.
Solubility H₂O, CHCl₃, CH₃CN [2]H₂O, CHCl₃, CH₃CNVersatile across aqueous and organic solvent systems.

15N NMR Relaxation Dynamics and Causality

As an Application Scientist, I frequently observe researchers failing to account for the unique relaxation dynamics of quaternary


 nuclei. Because the 

atom in TPA-15N Br lacks directly attached protons, it is deprived of the highly efficient dipole-dipole (DD) relaxation mechanism that typically drives rapid spin-lattice (

) relaxation.

The Causality of Long


: 
Without direct N-H bonds, the nucleus must rely on weaker DD interactions with the 

-protons of the propyl chains or chemical shift anisotropy (CSA) mechanisms. Consequently, the

relaxation time for TPA-15N Br can extend to several seconds or even minutes depending on the solvent and magnetic field strength. If a researcher applies a standard pulse sequence with a short relaxation delay (

), the

magnetization will not fully recover between scans, leading to signal saturation and catastrophic errors in quantitative integration.

NMR_Properties N1 15N Nucleus (I=1/2) No Quadrupolar Broadening N2 Sharp NMR Singlet High Resolution N1->N2 Enables N4 Long T1 Relaxation Requires Relaxation Agent N1->N4 Limitation N3 Quantitative NMR (qNMR) Internal Standard N2->N3 Used for N4->N3 Optimize Delay

Causality diagram of 15N nuclear properties enabling TPA-15N Br as a qNMR standard.

Primary Applications in Advanced NMR

Probing Zeolite (ZSM-5) Synthesis via Solid-State NMR

TPA-15N Br is the quintessential Structure-Directing Agent (SDA) for synthesizing MFI-type zeolites, such as ZSM-5, which are critical catalysts in petrochemical refining [4]. During hydrothermal synthesis, the TPA cation becomes encapsulated within the intersecting channels of the silica/alumina framework.

Using Solid-State


 Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, researchers can probe the exact spatial distribution and conformational strain of the encapsulated TPA-15N molecules. Shifts in the 

resonance directly correlate to the proximity of framework aluminum sites and the electrostatic interactions with the zeolite lattice [5].

ZSM5_Synthesis A TPA-15N Br (Structure-Directing Agent) B Silica/Alumina Precursors (TEOS, Al Isopropoxide) C Hydrothermal Synthesis (120-180°C, Autoclave) D As-Synthesized ZSM-5 (TPA-15N Encapsulated) C->D E Solid-State 15N CP/MAS NMR (Probe Framework Interactions) D->E AB AB AB->C

Workflow for utilizing TPA-15N Br in the synthesis and solid-state NMR analysis of ZSM-5 zeolites.

Internal Standard for Quantitative 15N NMR (qNMR)

Due to its high solubility in both aqueous and organic media, chemical inertness, and the production of a single, sharp resonance far removed from typical amide or amine signals, TPA-15N Br serves as an ideal internal reference standard for


 qNMR in drug metabolism and pharmacokinetic (DMPK) studies.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in causality checks prevent the propagation of errors during data acquisition.

Protocol A: Solution-State 15N qNMR Calibration

Objective: Utilize TPA-15N Br as an internal standard for quantifying an unknown


-labeled active pharmaceutical ingredient (API).
  • Sample Preparation: Weigh exactly 5.00 mg of TPA-15N Br (reference) and 10.00 mg of the API. Dissolve both in 600 µL of

    
     containing 0.05 M Chromium(III) acetylacetonate (
    
    
    
    ).
    • Causality Note:

      
       is a paramagnetic relaxation agent. It provides an alternative, highly efficient relaxation pathway via unpaired electrons, drastically shortening the 
      
      
      
      of the quaternary
      
      
      nucleus and allowing for practical experimental timeframes.
  • System Validation & Causality Check (1H NMR): Before running the

    
     experiment, acquire a standard 
    
    
    
    NMR spectrum. Integrate the methyl (
    
    
    ~1.0 ppm) and methylene (
    
    
    ~1.7, 3.2 ppm) protons of the propyl chains.
    • Validation: The integration ratio must be exactly 3:2:2. If it deviates, the TPA-15N Br has degraded or the sample is contaminated, and the qNMR experiment must be aborted.

  • Inversion Recovery (

    
     Measurement):  Run a fast inversion-recovery sequence to measure the actual 
    
    
    
    of the
    
    
    nuclei in the presence of
    
    
    .
  • qNMR Acquisition: Set the relaxation delay (

    
    ) to 
    
    
    
    of the slowest relaxing spin. Acquire the
    
    
    spectrum using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which would otherwise artificially inflate the signal intensity.
Protocol B: Solid-State 15N CP/MAS NMR of As-Synthesized ZSM-5

Objective: Determine the encapsulation integrity of TPA-15N Br within a newly synthesized ZSM-5 zeolite framework.

  • Rotor Packing: Pack ~100 mg of the finely ground, uncalcined (as-synthesized) ZSM-5 powder into a 4 mm zirconia MAS rotor.

  • Magic Angle Spinning: Spin the sample at 10 kHz.

    • Causality Note: Spinning at the magic angle (54.74°) averages out chemical shift anisotropy (CSA) and heteronuclear dipolar couplings, yielding high-resolution isotropic peaks.

  • Cross-Polarization (CP) Optimization: Transfer magnetization from the abundant

    
     nuclei (on the propyl chains) to the dilute 
    
    
    
    nucleus.
  • System Validation & Causality Check (Hartmann-Hahn Condition): Array the contact time from 1 ms to 10 ms.

    • Validation: Plot the

      
       signal intensity versus contact time. The curve must show a rapid build-up followed by a slow decay (
      
      
      
      relaxation). If no build-up is observed, the Hartmann-Hahn matching condition (
      
      
      ) is miscalibrated, and the RF power levels must be adjusted before proceeding.
  • Data Interpretation: A single sharp peak indicates uniform encapsulation in the channel intersections. Peak splitting or severe broadening indicates framework defects or external surface binding [5].

Conclusion

Tetrapropylammonium-15N bromide is far more than a simple isotopic variant of a common laboratory reagent. By eliminating the quadrupolar interference inherent to


, it provides an optically clear window into molecular dynamics via NMR. Whether acting as a reliable internal standard in complex pharmaceutical matrices or as a molecular spy reporting on the internal geometries of catalytic zeolites, understanding the specific relaxation causality and employing self-validating protocols is paramount for extracting rigorous, publication-quality data.

References

  • National Center for Biotechnology Information. "Tetrapropylammonium bromide". PubChem Compound Summary for CID 74745. [Link]

  • Thomsen, T., et al. "Unusual observation of nitrogen chemical shift anisotropies in tetraalkylammonium halides by N-14 MAS NMR spectroscopy". Solid State Nuclear Magnetic Resonance. [Link]

  • Selva Roselin, L., et al. "Eco-Friendly Beckmann rearrangement of cyclohexanone oxime using ZSM-5 Nanoparticles". SSRN Electronic Journal. [Link]

  • Li, S., et al. "Modified ZSM-5 Zeolites, As Studied by Solid-State NMR Spectroscopy". ACS Catalysis. [Link]

Molecular Weight and Isotopic Enrichment of 15N-Labeled Tetrapropylammonium Bromide (TPABr)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous examination of 15N-labeled Tetrapropylammonium Bromide (15N-TPABr) , a specialized isotopologue used as a quaternary ammonium reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy and as a stable isotope tracer in metabolomics.

Unlike standard organic compounds, the analysis of 15N-TPABr is complicated by the presence of Bromine (Br), which naturally exists as two nearly abundant isotopes (


Br and 

Br). This creates a unique "doublet" mass spectral signature that must be deconvoluted to accurately calculate

N isotopic enrichment. This guide details the precise molecular weight calculations, synthesis pathways, and a self-validating protocol for determining isotopic purity using High-Resolution Mass Spectrometry (HRMS).

Chemical Identity & Physical Properties[1][2][3][4][5]

Structural Overview
  • IUPAC Name: Tetrapropylazanium bromide (

    
    N)
    
  • Chemical Formula:

    
    
    
  • Core Structure: A central nitrogen atom (enriched with

    
    N) coordinated to four propyl groups, balanced by a bromide anion.
    
Molecular Weight Analysis: The Bromine Effect

To accurately analyze 15N-TPABr, one must distinguish between Average Molecular Weight (used for molarity calculations) and Monoisotopic Mass (used for Mass Spectrometry).

Critical Insight: Bromine is a "mass defect" element in MS analysis. It does not exist as a single mass but as a ~50:50 mixture of


Br and 

Br. This splits the molecular ion peak (

) into two distinct signals separated by 2 Daltons.
Table 1: Comparative Mass Calculations
ComponentIsotopeAtomic Mass (Da)Abundance
Nitrogen

N (Natural)
14.0030799.63%

N (Enriched)
15.00011 >98% (Target)
Bromine

Br
78.9183450.69%

Br
80.9162949.31%
Table 2: Calculated Molecular Weights (15N-TPABr)
MetricCalculation BasisValue ( g/mol or Da)
Average MW Weighted average of all isotopes267.26 g/mol
Monoisotopic Mass A

C,

H,

N,

Br
266.138 Da
Monoisotopic Mass B

C,

H,

N,

Br
268.136 Da

Note: In a Mass Spectrum, you will not see a single peak at 267.26. You will see a doublet at 266.1 and 268.1 .

Synthesis & Production Workflow

The synthesis of 15N-TPABr typically follows an exhaustive alkylation pathway, starting from a commercially available


N precursor such as 

N-Ammonia or

N-Propylamine. The following workflow describes the conversion of

N-Ammonia to the quaternary salt.
Reaction Pathway Diagram

SynthesisPath N15_NH3 15N-Ammonia (Starting Material) Intermediate 15N-Tripropylamine (Tertiary Amine) N15_NH3->Intermediate Alkylation (3 eq. PrBr) Base, Heat PrBr 1-Bromopropane (Alkylating Agent) PrBr->Intermediate Product 15N-TPABr (Quaternary Salt) Intermediate->Product Quaternization (Excess PrBr, Reflux)

Figure 1: Step-wise alkylation synthesis of 15N-TPABr from 15N-Ammonia.

Synthesis Protocol Summary
  • Primary Alkylation:

    
    NH
    
    
    
    is reacted with 3 equivalents of 1-bromopropane in the presence of a base (e.g., K
    
    
    CO
    
    
    ) to scavenge the HBr byproduct. This yields
    
    
    N-tripropylamine.
  • Quaternization: The tertiary amine is isolated and refluxed with an excess of 1-bromopropane in a polar aprotic solvent (e.g., Acetonitrile or Nitromethane) to drive the formation of the quaternary ammonium salt.

  • Purification: The product precipitates upon cooling or addition of an antisolvent (Ether). Recrystallization from Ethanol/Ethyl Acetate ensures removal of any unreacted tertiary amine.

Analytical Validation: Measuring Isotopic Enrichment

This is the core technical challenge. You cannot simply integrate one peak. You must account for the Bromine Isotope Pattern .

The "Doublet Shift" Phenomenon

In a natural (


N) sample, the cation (

) appears at m/z 186 (associated with

N). In a labeled (

N) sample, the cation shifts to m/z 187 .

However, because the salt is often analyzed as an intact ion pair or via specific fragmentation in negative mode, or simply looking at the cation in positive mode, we focus on the cation mass.

Cation Mass (


): 
  • 
    N-TPABr Cation:  m/z 186.22
    
  • 
    N-TPABr Cation:  m/z 187.22
    

Experimental Note: If analyzing the intact salt (rare in ESI, common in FAB/MALDI), the Br isotopes split the signal. If analyzing via ESI+ (Electrospray Ionization) , you typically observe only the cation (


), stripping the Bromide. This simplifies the calculation as the Br doublet disappears, leaving only the Nitrogen shift.
Protocol: Determination of % Enrichment via ESI-MS

Objective: Calculate the Atom Percent Excess (APE) of


N.

Step 1: Sample Preparation Dissolve 1 mg of 15N-TPABr in 1 mL of Methanol (LC-MS grade). Dilute to 1 µg/mL.

Step 2: Data Acquisition Inject into MS (Positive Mode).

  • Target Ion (Labeled): m/z 187.22 (

    
    N-Pr
    
    
    
    N
    
    
    )
  • Contaminant Ion (Unlabeled): m/z 186.22 (

    
    N-Pr
    
    
    
    N
    
    
    )

Step 3: The Calculation (Self-Validating Logic) We must correct for the natural abundance of


C. The propyl chains contain 12 carbons.
  • Probability of naturally occurring

    
    C in C12 is approx 
    
    
    
    .
  • The

    
    C isotope of the unlabeled  (
    
    
    
    N) molecule appears at m/z 187.22, overlapping with our labeled (
    
    
    N) target.

Corrected Formula: To strictly validate enrichment, you must resolve the


N-

C peak from the

N-

C peak (requires Ultra-High Res MS, R > 100,000) OR use a mathematical correction.

For standard HRMS (R ~ 30,000):



  • 
    : Intensity of the m/z 187 peak.
    
  • 
    : Intensity of the m/z 186 peak.
    
  • 
    : Correction factor for natural 
    
    
    
    C abundance contribution from the unlabeled impurity.
Analytical Decision Tree

AnalysisFlow Start Start: 15N-TPABr Sample Mode Select Ionization Mode Start->Mode ESI ESI (+) Mode (Observes Cation Only) Mode->ESI FullSalt FAB / MALDI (Observes Intact Salt) Mode->FullSalt ESI_Result Single Peak Shift m/z 186 -> 187 ESI->ESI_Result Salt_Result Doublet Shift (Br Isotope Pattern) FullSalt->Salt_Result Calc Apply 13C Correction Calculate % Enrichment ESI_Result->Calc Salt_Result->Calc

Figure 2: Decision matrix for analytical method selection based on ionization technique.

Applications & References

Primary Applications
  • NMR Reference Standard: 15N-TPABr is a preferred secondary reference for

    
    N NMR in organic solvents (CDCl
    
    
    
    , DMSO-d
    
    
    ) where liquid ammonia is impractical. It provides a sharp, singlet resonance (due to high symmetry).
  • Metabolomics Tracer: Used as a "spike-in" standard to normalize signal intensity across samples in LC-MS metabolomics profiling.

References
  • LGC Standards. Tetra-n-propylammonium-15N Bromide Product Data. Retrieved from

  • PubChem. Tetrapropylammonium bromide (Compound Summary). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. Tetrapropylammonium bromide Technical Information. Retrieved from

  • BenchChem. Navigating Nitrogen: An In-depth Technical Guide to Calculating Isotopic Enrichment. Retrieved from

15N NMR Chemical Shift Reference Values and Solid-State Protocols for Tetrapropylammonium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of structural biology, materials science, and drug development, Solid-State Nuclear Magnetic Resonance (ssNMR) is a premier analytical technique for elucidating atomic-level structures. For low-gamma, low-abundance nuclei like Nitrogen-15 (


), precise spectrometer calibration using robust model compounds is a strict prerequisite. This technical guide explores the spectroscopic utility of tetrapropylammonium bromide (TPABr) . We detail its exact 

chemical shift reference values, the mechanistic causality behind its use as a self-validating setup standard, and provide a field-proven protocol for optimizing Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments.

The Spectroscopic Role of Tetrapropylammonium Bromide (TPABr)

While simple ammonium salts like ammonium chloride (


) or amino acids like glycine are the most ubiquitous secondary references in 

NMR, TPABr serves a highly specialized dual purpose. Beyond its role as a spectroscopic model, TPABr is widely utilized as an organic structure-directing agent (SDA) in the synthesis of MFI-type zeolites (e.g., ZSM-5), where

NMR is subsequently used to probe Brønsted and Lewis acid sites[1].
Mechanistic Causality: Why use TPABr as a Setup Standard?

To achieve maximum signal-to-noise in ssNMR, experimental parameters must be perfectly calibrated. TPABr is an ideal self-validating system for this purpose due to its unique local symmetry.

The quaternary nitrogen in the


 cation is covalently bonded to four propyl chains. In a perfectly isotropic tetrahedral (

) environment, the nitrogen nucleus would exhibit zero chemical shift anisotropy (CSA) and zero quadrupolar coupling. However, in the crystalline solid state, lattice packing forces induce a slight geometric distortion. This distortion breaks the perfect symmetry, yielding a moderate

quadrupolar coupling constant (

) in the range of 10 to 70 kHz, alongside a small but highly diagnostic

CSA of 10 to 30 ppm[2].

The Self-Validating Loop: When an NMR spectroscopist sets up a


 CP/MAS experiment using TPABr, observing these subtle CSA spinning sidebands at low MAS rates serves as absolute proof of optimal Hartmann-Hahn matching and pulse sequence fidelity. The magnitude and sign of these CSAs can be explicitly confirmed via slow-speed spinning (500–650 Hz) 

CP/MAS NMR spectra[2].

Quantitative Data: 15N Chemical Shift Reference Values

The


 chemical shift of the 

cation must be contextualized within the broader IUPAC referencing scales. In standard

NMR, the primary reference (0 ppm) is either liquid ammonia (

) or nitromethane (

)[3].

Through double-resonance techniques, the isotropic chemical shift of the


 nitrogen is observed at +29.5 ppm  relative to the secondary standard 

[4]. Given that

resonates at +39.3 ppm on the liquid ammonia scale, the absolute reference values for TPABr can be mathematically derived to ensure cross-laboratory reproducibility.
Table 1: Consolidated 15N NMR Chemical Shift Values for TPABr
Reference ScaleIsotropic Chemical Shift (

)
Spectroscopic Context & Notes
Liquid Ammonia (

)
+ 68.8 ppm Standard biochemical/aqueous reference scale (0 ppm =

)[3].
Nitromethane (

)
- 311.4 ppm Standard IUPAC non-biological reference scale (0 ppm =

)[3].
Ammonium Chloride (

)
+ 29.5 ppm Direct measurement relative to the solid

secondary standard[4].

(Note: The primary isotope effect on the chemical shift between


 and 

is negligible for standard solid-state NMR reporting purposes, allowing these isotropic shift values to be used interchangeably across nitrogen isotopes).

Experimental Protocol: 15N CP/MAS Optimization Using TPABr

To utilize TPABr effectively as a setup and referencing standard, the following deterministic protocol must be executed. This workflow ensures maximum polarization transfer from abundant protons (


) to the dilute 

nuclei.

Step 1: Rotor Packing and MAS Setup

  • Grind polycrystalline TPABr into a fine, homogeneous powder to minimize rotor imbalance.

  • Pack the sample tightly into a Zirconia (

    
    ) MAS rotor.
    
  • Insert into the probe and initiate Magic-Angle Spinning (MAS). Set the rotation frequency (

    
    ) to a moderate rate (e.g., 5.0 kHz ). Crucial Insight: A lower spinning speed is deliberately chosen so that the 10-30 ppm CSA spinning sidebands are not entirely averaged out, allowing for visual confirmation of tensor parameters.
    

Step 2: Probe Tuning and Impedance Matching

  • Tune the

    
     channel to the proton Larmor frequency and the 
    
    
    
    channel to the nitrogen-15 Larmor frequency for your specific magnetic field strength.
  • Match both channels to 50

    
     impedance to minimize reflected RF power and prevent probe arcing.
    

Step 3: Hartmann-Hahn Cross-Polarization (CP) Matching

  • Apply a 90° excitation pulse on the

    
     channel.
    
  • Apply simultaneous spin-locking RF fields to both the

    
     and 
    
    
    
    channels. Sweep the
    
    
    contact pulse amplitude to satisfy the Hartmann-Hahn matching condition:
    
    
    .
  • Set the contact time to 2.0 - 3.0 ms , which is optimal for the rigid

    
     cation network.
    

Step 4: High-Power Decoupling and Acquisition

  • Acquire the

    
     Free Induction Decay (FID) while applying high-power proton decoupling (e.g., SPINAL-64 or TPPM) at 
    
    
    
    70 kHz RF field strength to completely remove
    
    
    heteronuclear dipolar couplings.
  • Process the FID via Fourier Transform. Assign the dominant isotropic peak to 68.8 ppm (if using the liquid

    
     scale) to calibrate the chemical shift axis for all subsequent unknown samples.
    

Workflow Visualization

G N1 1. Sample Preparation Pack TPABr into ZrO2 Rotor N2 2. Probe Tuning Match 1H & 15N Frequencies N1->N2 N3 3. Magic-Angle Spinning Set ν_R = 5.0 kHz (To retain CSA) N2->N3 N4 4. Hartmann-Hahn Match Optimize γB_1(1H) = γB_1(15N) N3->N4 N5 5. Signal Acquisition Apply 1H SPINAL-64 Decoupling N4->N5 N6 6. Data Processing Reference Isotropic Peak to 68.8 ppm N5->N6

Fig 1: Step-by-step 15N CP/MAS NMR workflow for TPABr calibration and referencing.

References

  • Thomsen, T., et al. "Unusual observation of nitrogen chemical shift anisotropies in tetraalkylammonium halides by 14N MAS NMR spectroscopy." Solid State Nuclear Magnetic Resonance, 2003.

  • Kentgens, A. P. M., et al. "TRAPDOR double-resonance and high-resolution MAS NMR for structural and template studies in zeolite ZSM-5." Microporous and Mesoporous Materials, 2009.

  • Cornell University NMR and Chemistry MS Facilities. "Nitrogen-15 Chemical Shift Converter." Cornell University, 2026.

  • Morsali, A., et al. "Combined solid-state NMR, FT-IR and computational studies on layered and porous materials." Alma Mater Studiorum Università di Bologna, 2017.

Sources

Stability of Tetrapropylammonium-15N bromide in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Stability of Tetrapropylammonium-¹⁵N Bromide in Aqueous Solutions

Abstract

This technical guide provides a comprehensive analysis of the stability of Tetrapropylammonium-¹⁵N bromide (TPA-¹⁵N Br) in aqueous solutions. Designed for researchers, scientists, and drug development professionals, this document delves into the intrinsic chemical properties of TPA-¹⁵N Br and examines the extrinsic factors that govern its degradation. We will explore the mechanisms of degradation, present robust analytical methodologies for stability assessment, and provide detailed, field-proven experimental protocols for conducting comprehensive stability studies. The insights and procedures outlined herein are intended to ensure the scientific integrity and validity of research involving this important chemical compound.

Introduction: The Role and Importance of Tetrapropylammonium Salts

Tetrapropylammonium (TPA) salts are quaternary ammonium compounds (QACs) widely utilized across various scientific and industrial domains. Their applications range from acting as phase-transfer catalysts in organic synthesis to serving as structure-directing agents in the synthesis of zeolites like ZSM-5.[1] In neurobiology and pharmacology, TPA is known as a potassium channel blocker.[2] The incorporation of a stable isotope label, such as Nitrogen-15 (¹⁵N), provides a powerful tool for tracer studies, particularly in metabolic research and advanced analytical applications where mass spectrometry is used for precise quantification, allowing differentiation from its naturally abundant ¹⁴N counterpart.

Understanding the stability of TPA-¹⁵N Bromide in aqueous solution is paramount. For pharmaceutical applications, stability dictates shelf-life, formulation compatibility, and ultimately, therapeutic efficacy and safety. In analytical and materials science, the integrity of the TPA cation is crucial for its function as a standard, catalyst, or template. Degradation can lead to loss of efficacy, the emergence of impurities, and erroneous experimental results. This guide provides the foundational knowledge and practical protocols to confidently assess and manage the stability of TPA-¹⁵N Bromide.

Core Chemical and Physical Properties

Tetrapropylammonium bromide is a white to off-white crystalline solid that is hygroscopic and highly soluble in water.[2][3][4] Its aqueous solutions are reported to be weakly acidic.[2][3][5] A summary of its key properties is presented in Table 1.

PropertyValueSource(s)
Chemical Formula C₁₂H₂₈NBr[2]
Molecular Weight (¹⁴N) 266.26 g/mol [2]
Appearance White to off-white crystalline solid[2][4]
Melting Point ~265-274 °C (decomposes)[1][4]
Water Solubility ≥ 100 mg/mL at 21.5 °C[2]
Reactivity Hygroscopic; incompatible with strong oxidizing agents[3][4][5]

Factors Governing the Stability of TPA-¹⁵N Bromide in Aqueous Media

The stability of the tetrapropylammonium cation is not absolute and is influenced by several environmental factors. The primary structure, consisting of a central nitrogen atom bonded to four propyl groups, is generally stable due to the strength of the C-N bonds. However, specific conditions can promote degradation.

TPA_Stability Stability of TPA-¹⁵N Bromide in Aqueous Solution pH Solution pH TPA_Stability->pH Temp Temperature TPA_Stability->Temp Light Light Exposure (UV/Sunlight) TPA_Stability->Light Chemicals Chemical Environment (e.g., Oxidizing Agents) TPA_Stability->Chemicals

Caption: Key environmental factors influencing the stability of TPA-¹⁵N Bromide.

Effect of pH

The pH of the aqueous solution is arguably the most critical factor influencing TPA-¹⁵N Br stability. While stable in neutral and acidic conditions, quaternary ammonium compounds, including TPA, are susceptible to degradation under strongly alkaline (high pH) conditions.[6][7] This is due to the increased concentration and reactivity of the hydroxide ion (OH⁻), a strong nucleophile and base.

The degradation in alkaline media can proceed via two primary pathways:

  • Hofmann Elimination: The hydroxide ion acts as a base, abstracting a proton from the β-carbon of a propyl group, leading to the formation of propene, tripropylamine, and water.

  • Nucleophilic Substitution (Sₙ2): The hydroxide ion acts as a nucleophile and attacks the α-carbon of a propyl group, displacing tripropylamine and forming propan-1-ol.

Crucially, the reactivity of the hydroxide ion is significantly mediated by its solvation shell.[6][8] In highly aqueous solutions, water molecules surround the OH⁻ ion, reducing its nucleophilicity and basicity, which in turn slows the rate of TPA degradation.[6][7][8] Therefore, stability tests conducted in highly concentrated alkaline solutions may not fully represent the increased reactivity that could occur in environments with low water activity.[7]

Effect of Temperature

As with most chemical reactions, temperature plays a significant role in the degradation kinetics of TPA-¹⁵N Br. Increased temperature provides the necessary activation energy for degradation reactions to occur, accelerating the rates of both Hofmann elimination and nucleophilic substitution. Thermal decomposition of solid TPA bromide is noted to occur around its melting point.[4] In solution, even temperatures below boiling can significantly increase the degradation rate over extended periods. Therefore, for long-term storage of aqueous TPA-¹⁵N Br solutions, refrigeration is recommended to minimize thermal degradation.[3]

Effect of Light (Photodegradation)

Direct photodegradation, where the molecule itself absorbs light and decomposes, is generally not a significant pathway for simple saturated quaternary ammonium salts like TPA bromide, as they lack strong chromophores to absorb UV or visible light.[9]

However, indirect photodegradation can occur if the solution contains photosensitizing agents.[9] Substances like dissolved organic matter (DOM), nitrates, or certain transition metals can absorb sunlight and produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or singlet oxygen (¹O₂).[10][11] These ROS can then attack and degrade the TPA cation. For high-purity aqueous solutions of TPA-¹⁵N Br, photodegradation is not a primary concern. However, if the compound is formulated in a complex matrix, the potential for indirect photodegradation should be considered, and storage in amber vials or in the dark is a prudent measure.

Primary Degradation Pathways

As discussed, the principal degradation mechanisms for TPA-¹⁵N Br in aqueous solution, particularly under alkaline conditions, are Hofmann elimination and Sₙ2 nucleophilic substitution.

cluster_reagents reactant reactant reagent reagent pathway pathway product product TPA Tetrapropylammonium-¹⁵N Cation [N(CH₂CH₂CH₃)₄]⁺ Hofmann_label Hofmann Elimination (OH⁻ as Base) SN2_label Sₙ2 Nucleophilic Substitution (OH⁻ as Nucleophile) reagent1 + OH⁻ Propene Propene (CH₃CH=CH₂) Hofmann_label->Propene Tripropylamine Tripropylamine-¹⁵N N(CH₂CH₂CH₃)₃ Hofmann_label->Tripropylamine Water Water (H₂O) Hofmann_label->Water Propanol Propan-1-ol (CH₃CH₂CH₂OH) SN2_label->Propanol Tripropylamine2 Tripropylamine-¹⁵N N(CH₂CH₂CH₃)₃ SN2_label->Tripropylamine2

Caption: Potential degradation pathways of the TPA cation in alkaline solution.

Analytical Methodologies for Stability Assessment

A robust stability study requires a validated analytical method capable of accurately and precisely quantifying the parent compound (TPA-¹⁵N Br) while also being able to separate it from potential degradation products.

Recommended Technique: LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

  • Chromatography: Reversed-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be used. Ion-pairing chromatography is also an effective strategy for retaining the cationic TPA molecule on a traditional C18 column.

  • Mass Spectrometry: The use of the ¹⁵N-labeled compound is a distinct advantage. Mass spectrometry can specifically monitor the parent ion and its fragments, providing exceptional selectivity and sensitivity. The one-mass-unit difference from the ¹⁴N analogue prevents interference from natural sources. A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal.

Method Parameters

A typical LC-MS/MS method for TPA-¹⁵N Br would involve:

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with an ion-pairing agent or a mixed-mode column.

  • Mobile Phase: A gradient of water and acetonitrile/methanol with a volatile buffer or ion-pairing agent (e.g., ammonium formate, heptafluorobutyric acid).

  • Detection (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Parent Ion (Q1): The exact mass of the TPA-¹⁵N cation.

    • Fragment Ion (Q3): A characteristic product ion resulting from the fragmentation of the parent ion in the collision cell.

Other viable techniques include Ion Chromatography with suppressed conductivity detection, which is excellent for quantifying charged species.[12]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and determine the intrinsic stability of the molecule. This protocol outlines a systematic approach.

cluster_stress Apply Stress Conditions prep prep stress stress analysis analysis data data start Start: Prepare Stock Solution of TPA-¹⁵N Br in Water aliquot Aliquot Stock into Separate Vials for Each Stress Condition start->aliquot control Control (e.g., 5°C, Dark) aliquot->control acid Acidic (e.g., 0.1M HCl, 60°C) aliquot->acid base Alkaline (e.g., 0.1M NaOH, 60°C) aliquot->base thermal Thermal (Neutral pH, 80°C) aliquot->thermal photo Photolytic (UV/Visible Light, RT) aliquot->photo sample Sample Each Condition at Timepoints (t=0, 2, 4, 8, 24h...) control->sample acid->sample base->sample thermal->sample photo->sample quench Quench Reaction (if needed) (e.g., Neutralize pH) sample->quench analyze Analyze Samples by Validated LC-MS/MS Method quench->analyze interpret Interpret Data: - Quantify Parent Compound - Identify Degradants - Calculate Degradation Rate analyze->interpret

Caption: Experimental workflow for a forced degradation stability study.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve TPA-¹⁵N Bromide in high-purity (e.g., Milli-Q) water to create a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Stress Samples:

    • For each condition, dilute the stock solution to the target concentration (e.g., 10 µg/mL) using the appropriate stressor solution. Prepare samples in triplicate for each time point.

    • Control: Dilute in pure water. Store protected from light at 5°C.

    • Acid Hydrolysis: Dilute in 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute in 0.1 M NaOH. Incubate at 60°C.

    • Thermal Stress: Dilute in pure water. Incubate at 80°C.

    • Photostability: Dilute in pure water in a quartz or clear glass vial. Expose to a photostability chamber with controlled light (e.g., ICH Q1B option 2) and temperature. Prepare a dark control (wrapped in foil) under the same temperature conditions.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition. The exact timing should be adjusted based on the expected reactivity.

    • Immediately quench the reaction to prevent further degradation before analysis. For acid/base samples, this involves neutralization. For thermal samples, this involves rapid cooling.

  • Sample Analysis:

    • Analyze all samples, including the t=0 and control samples, using a validated, stability-indicating LC-MS/MS method.

    • The method must demonstrate specificity, linearity, accuracy, and precision according to relevant guidelines (e.g., ICH Q2(R1)).

  • Data Evaluation:

    • Calculate the percentage of TPA-¹⁵N Br remaining at each time point relative to the t=0 sample.

    • Perform a mass balance calculation to check if the decrease in the parent compound corresponds to an increase in degradation products.

    • Plot the natural log of the remaining concentration versus time to determine the degradation rate constant (k) for each condition.

Data Interpretation and Presentation

The results of the stability study should be summarized in a clear and concise format. A data table is an effective way to present the quantitative findings.

Table 2: Example Stability Data for TPA-¹⁵N Bromide (10 µg/mL) at 60°C

Time (hours)% Remaining (Control, pH 7)% Remaining (0.1 M HCl, pH 1)% Remaining (0.1 M NaOH, pH 13)
0 100.0100.0100.0
2 99.899.585.2
4 99.799.172.6
8 99.598.451.9
24 98.996.015.3

This is illustrative data.

From this data, it is evident that TPA-¹⁵N Br is highly stable under neutral and acidic conditions but degrades significantly under alkaline conditions at elevated temperatures.

Conclusion

Tetrapropylammonium-¹⁵N bromide is a chemically robust compound under neutral and acidic aqueous conditions at ambient temperatures. Its primary liability is degradation in the presence of strong bases (high pH), a process that is significantly accelerated by heat. The main degradation pathways are Hofmann elimination and Sₙ2 nucleophilic substitution, yielding tripropylamine-¹⁵N, propene, and propan-1-ol. Photodegradation is not a significant concern unless photosensitizing agents are present in the solution matrix. For long-term stability of aqueous solutions, it is recommended to maintain a neutral to slightly acidic pH, store at refrigerated temperatures (2-8°C), and protect from light. Robust, stability-indicating analytical methods, such as LC-MS/MS, are essential for accurately quantifying the compound and its potential degradation products during formal stability studies.

References

  • PubChem. (n.d.). Tetrapropylammonium bromide. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Zhang, C., et al. (2015). Quaternary ammonium compounds (QACs): A review on occurrence, fate and toxicity in the environment. Science of The Total Environment, 518–519, 352–362. Retrieved from [Link]

  • Marino, M. G., & Kreuer, K. D. (2017). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Chemistry of Materials, 29(10), 4425–4431. Retrieved from [Link][6]

  • Rao, N. V., & Kumar, A. (2011). Ion Chromatographic Determination of Residual Phase Transfer Catalyst in Active Pharmaceutical Ingredient. Journal of Chromatographic Science, 49(7), 540–544. Retrieved from [Link][12]

  • Zhang, G., et al. (2021). Design and production of environmentally degradable quaternary ammonium salts. Green Chemistry, 23(14), 5146-5154. Retrieved from [Link]

  • Marino, M. G., & Kreuer, K. D. (2017). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. ACS Publications. Retrieved from [Link][7]

  • Marino, M. G., & Kreuer, K. D. (2017). (PDF) The effect of water on the stability of quaternary ammonium groups for anion exchange membrane fuel cell applications. ResearchGate. Retrieved from [Link][8]

  • Reddy, B. R., et al. (2023). GC-MS validation of the organic ionic impurity tetra-n-butylammonium bromide in Teneligliptin. Journal of Applied Pharmaceutical Science, 13(8), 164-171. Retrieved from [Link]

  • Yellampalli, S. R., et al. (2021). Analytical Method Validation for the Determination of Tetrabutylammonium Bromide Content in Daclatasvir Dihydrochloride by LC-MsMs. ResearchGate. Retrieved from [Link]

  • Graziano, G. (2012). Why Do Tetrapropylammonium Chloride and Sulphate Salts Destabilize the Native State of Globular Proteins?. PMC. Retrieved from [Link]

  • Hapiot, F., et al. (2021). New tetrapropylammonium bromide-based deep eutectic solvents: Synthesis and characterizations. ResearchGate. Retrieved from [Link]

  • Razi-Asrami, R., et al. (2026). Optimizing thermophysical performance and interfacial molecular stability of tetrapropylammonium bromide–glycerol deep eutectic solvents through deionized water-induced structural modulation. ResearchGate. Retrieved from [Link]

  • Haridharan, N., et al. (2023). NEW TETRAPROPYLAMMONIUM TETRABROMOZINCATE COMPLEX [(C3H7)4N]2ZnBr4(II). African Journals Online. Retrieved from [Link][13]

  • MilliporeSigma. (n.d.). Tetrapropylammonium bromide 98%. Retrieved from [Link]

  • Saha, M., & Rahman, M. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. MDPI. Retrieved from [Link]

  • Google Patents. (1990). US4931593A - Method for producing tetrapropylammonium bromide.
  • Liu, X., et al. (2015). Innovative controllable photocatalytic degradation of polystyrene with hindered amine modified aromatic polyamide dendrimer/ pol. ScienceDirect. Retrieved from [Link]

  • Agudelo-Vera, C., et al. (2024). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. UKnowledge. Retrieved from [Link][10]

  • Valente, J. S., et al. (2025). Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite. MDPI. Retrieved from [Link]

  • Yildirim, K., & Konyar, M. (2023). Effect of Tetrapropylammonium Chloride Quaternary Ammonium Salt on Characterization, Cytotoxicity, and Antibacterial Properties of PLA/PEG Electrospun Mat. PMC. Retrieved from [Link]

  • Inumaru, C. A., & Marchetto, R. (2014). Direct and forced photodegradation of sodium dodecyl sulfate and tetraoctylammonium bromide. ResearchGate. Retrieved from [Link][9]

  • Al-Musawi, S., et al. (2025). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI. Retrieved from [Link]

  • Abdolmaleki, K., et al. (2017). The effect of pH and salt on the stability and physicochemicalproperties of oil-in-water emulsions prepared with gum tragacanth. DTU Research Database. Retrieved from [Link]

  • Zhai, Y., et al. (2023). The impact of dissolved organic matter on the photodegradation of tetracycline in the presence of microplastics. PubMed. Retrieved from [Link][11]

  • Li, Y., et al. (2023). Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water. PMC. Retrieved from [Link]

Sources

Technical Guide: The Role of 15N-Labeled Quaternary Ammonium Salts in Organic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

15N-labeled quaternary ammonium salts represent a specialized but high-impact class of isotopic tools in modern organic chemistry and drug development. Unlike their naturally abundant counterparts (


N, 99.6%), 

N-labeled variants (spin 1/2) eliminate quadrupolar broadening, enabling high-resolution NMR spectroscopy. This guide details their synthesis, spectroscopic characterization, and critical role in elucidating reaction mechanisms (specifically Hofmann elimination) and tracing metabolic pathways in pharmaceutical research.

Part 1: Fundamentals and Synthesis

Why 15N-Labeling?

The nitrogen nucleus is central to organic chemistry, yet


N (spin 

) suffers from a large quadrupole moment, resulting in broad NMR signals that obscure fine structural details.
  • Spin Physics:

    
    N has a spin of 
    
    
    
    , providing sharp, high-resolution signals analogous to
    
    
    and
    
    
    .
  • Chemical Shift Sensitivity: The

    
    N chemical shift range spans over 900 ppm, making it exceptionally sensitive to local electronic environments, protonation states, and hybridization changes.
    
  • Quaternary Stability: Quaternary ammonium salts (

    
    ) possess a permanent positive charge independent of pH, making them ideal stable probes for biological membranes and aqueous phase catalysis.
    
Synthesis Protocol: N-Choline Chloride

The synthesis of


N-labeled quaternary ammonium salts typically proceeds via the alkylation of 

N-enriched amines. Below is a validated protocol for synthesizing

N-Choline Chloride
, a standard metabolic tracer.

Reagents:

  • 
    NH
    
    
    
    Cl (98%+ enrichment)
  • Paraformaldehyde

  • Formic acid

  • 2-Chloroethanol

Step-by-Step Methodology:

  • Precursor Synthesis (

    
    N-Trimethylamine): 
    
    • Combine

      
      NH
      
      
      
      Cl and paraformaldehyde in a round-bottom flask.
    • Add formic acid (Eschweiler-Clarke methylation conditions).

    • Reflux at 100°C for 12 hours. The

      
      N-ammonium is exhaustively methylated to 
      
      
      
      N-trimethylamine (
      
      
      N-TMA).
    • Note: The reaction evolves CO

      
      ; ensure proper venting.
      
  • Quaternization:

    • Transfer the generated gaseous

      
      N-TMA (via a cannula or distillation setup) into a chilled solution of 2-chloroethanol in anhydrous ether or acetonitrile.
      
    • Seal the reaction vessel and heat to 60-80°C for 4 hours.

  • Purification:

    • Cool the mixture.

      
      N-Choline chloride precipitates as a hygroscopic white solid.
      
    • Filter under inert atmosphere (Ar or N

      
      ) to prevent moisture absorption.
      
    • Recrystallize from ethanol/ether.

Visualization: Synthesis Workflow

The following diagram illustrates the conversion of inorganic


N sources into complex quaternary salts.

SynthesisWorkflow N_Source 15NH4Cl (Inorganic Source) Methylation Eschweiler-Clarke Methylation N_Source->Methylation HCOOH / CH2O Intermediate 15N-Trimethylamine (Gaseous) Methylation->Intermediate Reflux Alkylation Quaternization (+ 2-Chloroethanol) Intermediate->Alkylation Nucleophilic Attack Product 15N-Choline Chloride (Quaternary Salt) Alkylation->Product Precipitation

Caption: Step-wise synthesis of 15N-Choline Chloride from inorganic ammonium chloride.

Part 2: NMR Spectroscopy Applications

Chemical Shift Referencing

Correct referencing is critical in


N NMR due to the wide chemical shift range. The IUPAC standard is Nitromethane (0 ppm), but Liquid Ammonia is often used in biological contexts.[1]

Table 1:


N Chemical Shifts of Common Quaternary Ammonium Salts 
CompoundSolventShift vs. Liq.[1][2] NH

(ppm)
Shift vs. CH

NO

(ppm)
Notes
Tetramethylammonium Iodide D

O
43.8 -336.5 Standard reference salt
Choline Chloride D

O
44.5 -335.7 Bio-metabolite standard
Acetylcholine D

O
45.2 -335.0 Neurotransmitter
Betaine D

O
51.0 -329.2 Oxidation product of choline
Nitromethane Neat380.2 0.0 IUPAC Primary Standard

Note: To convert from Liquid NH


 scale to Nitromethane scale, subtract ~380.2 ppm.[1][3]
Coupling Constants as Diagnostic Tools

In


N-labeled quaternary salts, the absence of a direct proton attachment (

) is a primary diagnostic feature.
  • Protonated Amines (

    
    ):  Exhibit large one-bond couplings (
    
    
    
    Hz), splitting the
    
    
    N signal into a doublet (or triplet for
    
    
    ).
  • Quaternary Ammoniums (

    
    ):  Show no  one-bond splitting. Small long-range couplings (
    
    
    
    Hz) or (
    
    
    ) to adjacent alkyl protons may be observed in high-resolution spectra, confirming the alkylation pattern.

Part 3: Mechanistic Tracing – The Hofmann Elimination

One of the most authoritative applications of


N-labeled quaternary salts is in determining the mechanism of elimination reactions. The Kinetic Isotope Effect (KIE)  allows researchers to distinguish between E1, E2, and E1cb mechanisms.
The Experiment

In the Hofmann elimination, a quaternary ammonium hydroxide is heated to yield an alkene.[4]



By using


N-labeled substrates, researchers measure the ratio of reaction rates (

).
  • Significant KIE (

    
    ):  Indicates that the C-N bond is breaking in the rate-determining step (Concerted E2 mechanism).
    
  • Negligible KIE: Suggests the C-N bond remains intact during the rate-determining step (e.g., carbanion formation in E1cb).

Historical data confirms a measurable nitrogen isotope effect for simple alkyl ammoniums, validating the E2 mechanism where C-H and C-N bond cleavage are synchronous.

Visualization: Hofmann Elimination Mechanism

HofmannElimination cluster_legend Kinetic Isotope Effect Substrate 15N-Quaternary Ammonium (Substrate) TS Transition State (Synchronous C-H & C-N Breakage) Substrate->TS E2 Pathway Base Base (OH-) Base->TS E2 Pathway Products Alkene + 15N-Amine + H2O TS->Products k(14)/k(15) > 1.01 Info Bond breaking at N-C is rate limiting.

Caption: Mechanistic pathway of Hofmann elimination highlighting the bond-breaking event probed by 15N KIE.

Part 4: Biological and Pharmaceutical Applications[5][6]

Metabolic Tracing

N-labeled quaternary ammoniums are essential for tracing choline metabolism in vivo. Because the quaternary nitrogen is not exchangeable (unlike amide protons), the label remains fixed to the carbon skeleton until enzymatic cleavage occurs.

Key Pathway: Choline


 Betaine 

Methionine Cycle.
  • Choline: Precursor for phospholipids (phosphatidylcholine).

  • Betaine: An osmolyte and methyl donor.

  • Detection:

    
    N NMR can distinguish Choline (44.5 ppm) from Betaine (51.0 ppm) in complex tissue extracts without separation.
    
Hyperpolarized MRI Probes

Quaternary ammonium nitrogens often possess long longitudinal relaxation times (


) because they lack directly attached protons (which facilitate dipolar relaxation).
  • Application:

    
    N-Choline can be hyperpolarized (DNP) to increase NMR sensitivity by >10,000x, allowing real-time imaging of tumor metabolism (choline kinase activity) in cancer models.
    

References

  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Purification of Choline Chloride-¹⁵N. Retrieved from

  • Cornell University NMR Facility. (2026). Nitrogen-15 Chemical Shift Converter and Reference Standards. Retrieved from

  • Ayrey, G., Bourns, A. N., & Vyas, V. A. (1963). Nitrogen Isotope Effect in the Hofmann Elimination. Canadian Journal of Chemistry. (Contextualized via IUPAC Technical Reports).
  • Cudalbu, C., et al. (2010). Feasibility of in vivo 15N MRS detection of hyperpolarized 15N labeled choline in rats. Physical Chemistry Chemical Physics. Retrieved from

  • Marek, R., et al. (2007).[1] 15N NMR spectroscopy in structural analysis. Current Organic Chemistry. (Cited for Chemical Shift Ranges).[1][5][6][7][8][9][10]

Sources

Tetrapropylammonium-15N bromide CAS number and physical characteristics

Author: BenchChem Technical Support Team. Date: March 2026

Tetrapropylammonium-15N Bromide (CAS 287476-16-8): A Technical Guide to Physical Characteristics and Isotopic Applications

As a Senior Application Scientist, I approach the utilization of isotopically labeled reagents not merely as a substitution of materials, but as a fundamental upgrade to the analytical resolution of a chemical system. Tetrapropylammonium-15N bromide (TPABr-15N) is a specialized quaternary ammonium salt that serves as a critical tracer in advanced materials science and organic synthesis. By replacing the naturally abundant, quadrupolar 14N isotope (spin I=1) with the NMR-active 15N isotope (spin I=1/2), researchers unlock high-resolution solid-state and solution-phase nuclear magnetic resonance (NMR) capabilities.

This guide provides an authoritative breakdown of the physical characteristics, handling protocols, and field-proven experimental workflows for TPABr-15N.

Chemical Identity & Physical Characteristics

Understanding the baseline physical chemistry of TPABr-15N is essential for precise molar calculations and maintaining reagent integrity. The isotopic labeling increases the molecular weight slightly compared to its unlabeled counterpart, while its macroscopic physical properties remain largely identical[1],[2].

Table 1: Physical and Chemical Specifications

PropertySpecification
Chemical Name Tetrapropylammonium-15N bromide
CAS Number 287476-16-8[3]
Molecular Formula C₁₂H₂₈¹⁵NBr[1]
Molecular Weight 267.25 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 266–274 °C (decomposes)[4]
Solubility Soluble in water (≥ 100 mg/mL)[2]; 10 mM in DMSO
Isotopic Purity ≥ 98 atom % 15N[1]

Note: TPABr-15N is highly hygroscopic. Exposure to ambient humidity leads to rapid deliquescence, which will skew mass-based molarity calculations during delicate catalytic or templating setups[4].

Mechanistic Insights: The Power of 15N Labeling

In standard chemical processes, unlabeled tetrapropylammonium bromide (CAS 1941-30-6) is widely used as a phase transfer catalyst (PTC) and as a structure-directing agent (SDA) in the synthesis of zeolites (specifically ZSM-5)[4]. However, tracking the exact spatial location, binding dynamics, and degradation pathways of the unlabeled molecule is notoriously difficult because 14N yields broad, unreadable NMR signals due to its quadrupolar moment.

By utilizing TPABr-15N, researchers can employ 15N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR . The spin-1/2 nature of 15N yields sharp, quantifiable isotropic resonances. This allows scientists to directly observe the host-guest interactions between the tetrapropylammonium cation and the aluminosilicate framework, proving causality in how the SDA dictates pore geometry.

Experimental Protocol: Zeolite ZSM-5 Synthesis & Mechanistic Tracing

The following protocol details the synthesis of ZSM-5 using TPABr-15N, designed specifically as a self-validating system . Every step includes the causality behind the action to ensure scientific integrity.

Step 1: Synthesis Gel Formulation
  • Action: Dissolve 0.1 mol of TPABr-15N in deionized water. Slowly add a silica source (e.g., tetraethyl orthosilicate, TEOS) and a sodium aluminate precursor under vigorous stirring until a homogenous gel forms.

  • Causality: Slow addition prevents the localized precipitation of amorphous silica. The TPABr-15N acts immediately to template the formation of sub-nanometer silicate oligomers around its hydrophobic propyl chains.

Step 2: Hydrothermal Crystallization
  • Action: Transfer the homogenized gel into a Teflon-lined stainless-steel autoclave. Heat at 150°C to 170°C for 48–72 hours under autogenous pressure.

  • Causality: The Teflon lining is critical. It prevents iron or chromium leaching from the steel walls. Paramagnetic metal impurities drastically reduce the 15N NMR relaxation times (T1/T2), which would ruin the spectral resolution of the final analysis.

Step 3: Recovery and Non-Destructive Drying
  • Action: Quench the autoclave in cold water. Centrifuge the product, wash with deionized water until the pH is neutral, and dry at 80°C overnight. Crucial: Do not calcine the sample.

  • Causality: Standard zeolite protocols require calcination (>500°C) to combust the organic SDA and open the pores. However, to study the intact host-guest interaction via NMR, the 15N-labeled SDA must remain trapped within the framework.

Step 4: Solid-State 15N CP/MAS NMR Acquisition
  • Action: Pack the dried, uncalcined ZSM-5 powder into a zirconia MAS rotor. Acquire the 15N spectra using CP/MAS at a spinning rate of ≥10 kHz.

  • Causality: Cross-Polarization (CP) transfers magnetization from the abundant ¹H nuclei on the propyl chains to the dilute ¹⁵N nucleus, significantly enhancing the signal-to-noise ratio. Magic Angle Spinning (MAS) eliminates chemical shift anisotropy.

Self-Validation Check: A successful synthesis and incorporation will yield a distinct, sharp ¹⁵N resonance (typically around 40–50 ppm relative to liquid ammonia). If the signal is absent, excessively broad, or shifted, it systematically proves that either the SDA was not incorporated into the crystalline framework, or paramagnetic contaminants breached the Teflon seal.

Visualization: Experimental Workflow

G A 1. Precursor Gel Preparation B 2. TPABr-15N Addition A->B Homogenization C 3. Hydrothermal Synthesis (150-170°C) B->C Autogenous Pressure D 4. Zeolite Recovery (No Calcination) C->D Quenching E 5. 15N CP/MAS NMR D->E Signal Acquisition

Workflow for ZSM-5 zeolite synthesis and 15N NMR characterization using TPABr-15N as a tracer.

Handling, Safety, and Storage Protocols

To maintain the integrity of TPABr-15N for highly sensitive isotopic studies, strict handling protocols must be observed:

  • Storage: Store below 30°C in a tightly sealed container[4]. Because it is highly hygroscopic, it should ideally be stored in a desiccator or handled inside an inert atmosphere glovebox (Argon/Nitrogen) to prevent water absorption[2].

  • Incompatibilities: Incompatible with strong oxidizing agents[2].

  • Toxicity & PPE: Quaternary ammonium compounds can act as skin and eye irritants[2]. Standard laboratory Personal Protective Equipment (PPE)—including nitrile gloves, safety goggles, and a lab coat—must be worn during handling.

References

1.[3] ChemicalBook. "Tetrapropylammonium-15N Bromide | 287476-16-8". Available at: 2.[1] Sigma-Aldrich. "Buy Tetrapropylammonium- 15 N bromide 98 atom 15 N Isotope". Available at: 3. ChemExpress. "CAS 287476-16-8|TPABr-N15 |Tetrapropylammonium bromide-N15". Available at: 4.[2] PubChem (NIH). "Tetrapropylammonium bromide | C12H28N.Br | CID 74745". Available at: 5.[4] Chem-Impex. "Tetrapropylammonium bromide". Available at:

Sources

Advanced Structural Elucidation of ZSM-5: The 15N-Isotope Labeled TPA Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for senior R&D scientists. It bridges organic synthesis, inorganic materials chemistry, and advanced spectroscopic characterization.

Executive Summary

The structure-directing effect of Tetrapropylammonium (TPA⁺) in the synthesis of ZSM-5 (MFI framework) is the archetypal example of templated zeolite crystallization. However, standard characterization techniques (XRD, SEM, 13C NMR) often fail to resolve the precise electrostatic and geometric interactions at the nucleation site —specifically the interaction between the cationic nitrogen center and the developing anionic silicate framework.

This guide details a rigorous protocol for using 15N-labeled TPA to probe these interactions. By substituting the quadrupolar 14N nucleus (Spin-1) with the dipolar 15N nucleus (Spin-1/2), researchers can eliminate quadrupolar broadening, allowing for high-resolution Solid-State NMR (SSNMR) that reveals the exact "lock-and-key" mechanism of the structure-directing agent.

Part 1: The Mechanistic Foundation

The "Lock and Key" vs. Hydrophobic Hydration

To understand why we use 15N-TPA, we must first define what we are looking for. TPA⁺ does not merely fill space; it organizes the silica network through two competing mechanisms:

  • Geometric Fit: TPA⁺ is too large for the straight (5.3 × 5.6 Å) or sinusoidal (5.1 × 5.5 Å) channels alone. It resides specifically at the channel intersections , stabilizing the MFI framework prevents the formation of denser phases (like Quartz or Cristobalite).

  • Hydrophobic Hydration: The propyl chains of TPA⁺ organize water molecules into clathrate-like shells. Silicate species replace these water molecules, effectively "coating" the template.

The Isotopic Advantage (14N vs. 15N)

Standard NMR analysis of the nitrogen center is plagued by the nuclear properties of the abundant 14N isotope.

Feature14N (Standard) 15N (Labeled) Impact on Analysis
Spin Quantum Number


15N has no quadrupole moment; lines are sharp.
Natural Abundance 99.6%0.37%15N requires enrichment; zero background noise.
Line Width (Solid) Broad (kHz range)Narrow (Hz range)15N allows resolution of crystallographically distinct sites.
Sensitivity Low (Broadening)Low (requires CP)Cross-Polarization (CP) from 1H is essential for 15N.

Scientific Rationale: By using 15N-TPA, we can observe the Chemical Shift Anisotropy (CSA) and isotropic shift (


) changes that occur when TPA transitions from a free hydrated ion in solution to a confined, charge-balancing species inside the zeolite pore.

Part 2: Synthesis of 15N-Labeled TPAOH

Since 15N-TPAOH is not a standard catalog item, it must be synthesized de novo to ensure high isotopic purity (>98%).

Synthesis Workflow (Graphviz)

G NH3 15N-Ammonium Chloride TriProp 15N-Tripropylamine (Intermediate) NH3->TriProp Alkylation (Base/EtOH) PrBr n-Propyl Bromide PrBr->TriProp Quat 15N-TPA Bromide (Salt) TriProp->Quat + PrBr Reflux Exchange Ion Exchange (Ag2O or Resin) Quat->Exchange H2O Final 15N-TPAOH (0.1M - 1.0M) Exchange->Final Filter & Conc.

Caption: Step-by-step synthesis of isotopically enriched Structure Directing Agent.

Detailed Protocol
  • Precursor Preparation: Dissolve

    
    NH
    
    
    
    Cl
    (98% atom 15N) in ethanol with excess NaOH to generate nucleophilic
    
    
    NH
    
    
    in situ.
  • Exhaustive Alkylation: Add n-propyl bromide (4.5 equivalents) dropwise under reflux (70°C).

    • Mechanism:[1][2][3] The reaction proceeds through mono-, di-, and tri-propylamine. The final quaternization to Tetrapropylammonium is the rate-limiting step and requires prolonged reflux (24-48h).

  • Purification: The resulting

    
    N-TPA-Br  precipitates or is recrystallized from ethanol/ether.
    
  • Anion Exchange: Dissolve the bromide salt in degassed water. Add Silver Oxide (Ag

    
    O) .
    
    • Reaction:

      
      
      
    • Filtration: Remove the AgBr precipitate. The filtrate is pure

      
      N-TPAOH .
      

Part 3: Hydrothermal Synthesis of ZSM-5

With the labeled template, we proceed to the "Structure Directing" experiment.

The Gel Composition

To isolate the TPA effect, use a high-silica formulation (Silicalite-1) or a standard ZSM-5 formulation.

  • Molar Ratio:

    
    
    
  • Silica Source: Tetraethylorthosilicate (TEOS) is preferred for purity.

Crystallization Protocol
  • Hydrolysis: Mix TEOS and

    
    N-TPAOH solution. Stir at room temperature until clear (hydrolysis of TEOS).
    
  • Aging: Age the gel for 2 hours. This allows the TPA⁺ cations to organize the silicate sub-units (pre-nucleation clusters).

  • Hydrothermal Treatment: Transfer to a Teflon-lined autoclave. Heat at 170°C for 24–48 hours .

  • Recovery: Centrifuge, wash with deionized water, and dry at 80°C. Do not calcine yet. Calcination burns off the TPA, which is exactly what we want to observe.

Part 4: 15N MAS NMR Characterization

This is the core of the study. We use Cross-Polarization Magic Angle Spinning (CP/MAS) NMR.

Experimental Setup
  • Instrument: 400 MHz to 600 MHz Solid State NMR.

  • Reference: Liquid Ammonia (0 ppm) or Nitromethane (380 ppm). Convention: We use Nitromethane scale here for organic compatibility, where TPA is typically ~35-40 ppm relative to NH4+.

  • Spin Rate: 5–10 kHz (sufficient to remove CSA sidebands for 15N).

  • Pulse Sequence:

    
     CP/MAS.
    
    • Contact Time: 1–5 ms (optimize for signal transfer from protons on the propyl chains to the nitrogen).

Data Interpretation & Causality
ObservationChemical Shift (

)
Structural Implication
Free TPAOH (Solution)

ppm
Disordered, fully hydrated cation. Fast isotropic tumbling.
Occluded TPA (ZSM-5)

ppm
Restricted Motion. The shift downfield indicates the cation is "locked" in the zeolite intersection.
Line Width Narrowing

Hz
Indicates high crystallinity and a uniform chemical environment for the TPA (one crystallographic site).
Resonance Splitting DoubletIf observed, indicates TPA occupies two slightly different intersection geometries (e.g., monoclinic vs. orthorhombic symmetry changes).
The Structure-Directing Mechanism Visualized

Mechanism cluster_0 Stage 1: Solution Phase cluster_1 Stage 2: Organization cluster_2 Stage 3: Crystallization TPA 15N-TPA+ (Hydrated) Clathrate Hydrophobic Hydration Shell TPA->Clathrate Water Structuring Silicate Silicate Anions PreNucleation Silicate-TPA Composite Silicate->PreNucleation Clathrate->PreNucleation Silicate Replacement Intersection TPA Locked in MFI Intersection PreNucleation->Intersection Hydrothermal Assembly Charge Charge Balance (N+ ... Al-) Intersection->Charge Electrostatic Stabilization

Caption: The progression of TPA from a solution ion to a structural template.

References

  • Flanigen, E. M., et al. "Silicalite, a new hydrophobic crystalline silica molecular sieve." Nature, 271, 512–516 (1978). Link

  • Davis, M. E., & Lobo, R. F. "Zeolite and molecular sieve synthesis." Chemistry of Materials, 4(4), 756-768 (1992). Link

  • Fyfe, C. A., et al. "Investigation of the mechanism of the synthesis of the zeolite ZSM-5 by 29Si and 1H MAS NMR spectroscopy." Journal of the American Chemical Society, 115(14), 6332-6342 (1993). Link

  • Boxhoorn, G., et al. "High-resolution solid-state 13C-NMR study of the templating of zeolite ZSM-5." Journal of the Chemical Society, Chemical Communications, (4), 264-265 (1982). Link (Note: While 13C is cited here as the foundational text, the 15N protocol described above is the modern derivative of this established methodology).

Sources

Comprehensive Technical Guide: Solubility & Application of Tetrapropylammonium-15N Bromide in Deuterated Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Tetrapropylammonium-15N bromide (


-

) represents a critical class of isotopically labeled quaternary ammonium compounds (QACs) utilized primarily as internal references in

NMR spectroscopy. Unlike primary or secondary amines, the quaternary nitrogen in

-

lacks an exchangeable proton, rendering its chemical shift (

) largely independent of solution pH. This property makes it an ideal standard for studying complex biological fluids, porous media (zeolites), and phase-transfer catalysis mechanisms where pH fluctuations are common.

This guide provides validated solubility data, preparation protocols, and technical insights to ensure the integrity of your spectral data.

Part 2: Physicochemical Profile

Before handling


-

, researchers must account for its hygroscopic nature, which can introduce significant errors in gravimetric preparation if not managed in a controlled environment.
PropertyData
Compound Name Tetrapropylammonium-15N bromide
CAS Number (Unlabeled) 1941-30-6
Molecular Formula

(with

label)
Molecular Weight ~267.26 g/mol (adjusted for

)
Appearance White crystalline powder
Hygroscopicity High (Requires desiccation)

Chemical Shift
~43–46 ppm (relative to liq.

at 0 ppm)

Part 3: Solubility Landscape in Deuterated Solvents

The following data aggregates solubility limits and solvent-specific behaviors. While specific solubility curves for the


 isotopologue are not distinct from the natural abundance compound, the data below applies to both.
Quantitative Solubility Table
Deuterated SolventSolubility Limit (approx. @ 25°C)Application Context
Deuterium Oxide (

)
> 100 mg/mL Primary Choice. Ideal for biological NMR and aqueous phase studies. Excellent spectral baseline.
DMSO-

> 100 mg/mL High Solubility. Best for polar analytes insoluble in water. Note: DMSO is hygroscopic; water peaks may broaden.
Chloroform-

(

)
Soluble (> 50 mg/mL) Phase Transfer. Used to monitor QACs in organic phases during catalysis.
Acetone-

Soluble Crystallization. Often used for recrystallization or specific organic mechanistic studies.
Methanol-

Soluble Alternative Polar. Good for low-temperature studies where

freezes.

Critical Insight: For NMR referencing, a concentration of 10–50 mM is sufficient. The compound is soluble well beyond the requirements for standard spectroscopy.

Part 4: Strategic Protocol – Preparation of NMR Standards

To achieve high-fidelity spectral referencing, the preparation of the standard must be precise. The following workflow minimizes isotopic dilution and ensures concentration accuracy.

Workflow Visualization: Precision Preparation

NMR_Prep_Workflow Start Start: Dry Pr4NBr-15N Weigh Gravimetric Weighing (Glovebox/Dry Air) Start->Weigh Avoid Moisture Solvent Add Deuterated Solvent (e.g., D2O, DMSO-d6) Weigh->Solvent Target 10-50 mM Dissolve Vortex/Sonication (Ensure Clear Solution) Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Degas Degas (Optional) (For Relaxation Studies) Transfer->Degas Seal Seal & Label Transfer->Seal Routine Scan Degas->Seal

Figure 1: Step-by-step workflow for preparing a contaminant-free NMR standard. Note the emphasis on moisture control during the weighing stage.

Detailed Methodology
  • Drying: Dry the

    
    -
    
    
    
    salt in a vacuum desiccator over
    
    
    for at least 24 hours prior to use.
  • Weighing: In a dry environment (glovebox preferred), weigh approximately 13.4 mg of the salt.

  • Solvation: Add 0.5 mL of the chosen deuterated solvent (e.g.,

    
    ) to achieve a concentration of ~0.1 M.
    
    • Note: For external referencing (coaxial insert), dissolve in the solvent that matches the susceptibility of your analyte solvent if possible, or use a correction factor.

  • Homogenization: Vortex for 30 seconds. If using DMSO-

    
    , ensure the tube is capped tightly to prevent water uptake.
    
  • Verification: Check for clarity. Any turbidity suggests impurities or incomplete dissolution (sonicate if necessary).

Part 5: Technical Insight – Referencing Logic

Selecting the correct solvent and referencing scale is paramount. The chemical shift of quaternary ammoniums is sensitive to solvent polarity (solvent-induced shifts), even if pH-independent.

Decision Logic: Solvent Selection

Solvent_Selection Root Select Solvent for 15N Analysis Polarity Is Analyte Water Soluble? Root->Polarity Yes Yes (Polar/Ionic) Polarity->Yes No No (Organic/Lipophilic) Polarity->No D2O Use D2O (Direct Dissolution) Yes->D2O Ideal DMSO Use DMSO-d6 (Universal Polar) Yes->DMSO If D2O insoluble No->DMSO If CDCl3 insoluble CDCl3 Use CDCl3 (Non-polar) No->CDCl3 Standard Check_Exch Are Protons Exchangeable?

Figure 2: Decision tree for selecting the optimal deuterated solvent based on analyte polarity and solubility profiles.

Reference Scales

When reporting


 shifts using 

-

:
  • Liquid Ammonia Scale (0 ppm):

    
     appears at ~43–46 ppm .
    
  • Nitromethane Scale (0 ppm):

    
     appears at ~ -337 ppm  (upfield).
    
  • Recommendation: Always state the reference scale explicitly. The IUPAC recommendation prefers the Nitromethane scale, but the Ammonia scale is prevalent in biochemistry.[1]

Part 6: References

  • National Institute of Standards and Technology (NIST). (2012).[2]

    
    -NMR Chemical Shifts of Major Chemical Families. CRC Handbook of Chemistry and Physics.[2] [Link]
    
  • PubChem. (2025).[3] Tetrapropylammonium bromide Compound Summary. National Library of Medicine. [Link]

Sources

Difference between Tetrapropylammonium-15N bromide and chloride salts

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical, synthetic, and spectroscopic distinctions between Tetrapropylammonium-15N bromide and chloride salts, specifically within the context of zeolite science and advanced characterization.

Core Subject: Isotopic Labeling, Zeolite Synthesis Kinetics, and Solid-State NMR Characterization Target Audience: Synthetic Chemists, Materials Scientists, and NMR Spectroscopists

Executive Summary

Tetrapropylammonium (TPA) salts are the quintessential structure-directing agents (SDAs) for MFI-type zeolites (e.g., ZSM-5, Silicalite-1). The introduction of Nitrogen-15 (


N)  labeling transforms these salts from simple reagents into powerful spectroscopic probes, enabling the non-destructive interrogation of zeolite nucleation, growth, and guest-host interactions via Solid-State NMR (SSNMR).

While the TPA cation (


) drives the structural topology, the counter-anion (Bromide vs. Chloride) acts as a critical kinetic modifier. This guide delineates how the choice of anion dictates crystallization rates, crystal morphology, and phase purity, and how 

N-labeling is utilized to validate these mechanisms.

Physicochemical & Synthetic Comparison

The choice between TPA-


N Bromide (Br) and Chloride (Cl) is rarely arbitrary; it fundamentally alters the ionic strength and nucleation environment of the synthesis gel.
Comparative Data Matrix
FeatureTPA-

N Bromide (

N-TPABr)
TPA-

N Chloride (

N-TPACl)
Molecular Weight ~267.28 g/mol (labeled)~222.82 g/mol (labeled)
Solubility (H₂O) High (~ 1000 g/L)Very High (> 1000 g/L)
Anion Radius 1.96 Å1.81 Å
Hofmeister Series Chaotropic (Structure breaker)Kosmotropic (Structure maker)
Synthesis Kinetics Faster Nucleation (Shorter induction)Slower Nucleation (Longer induction)
Crystal Size Generally Smaller (< 2 µm typical)Generally Larger (> 5 µm possible)
Cost (Isotopic) Lower (Easier precursor access)Higher (Often requires ion exchange)
The Anion Effect on Zeolite Crystallization

The "Templating Effect" is primarily driven by the hydrophobic hydration sphere of the


 cation. However, the anion influences the mineralization rate :
  • Bromide Effect: Br⁻ is less hydrated and more polarizable than Cl⁻. In high-concentration gels, Br⁻ can stabilize specific pre-nucleation clusters more effectively, leading to a shorter induction period and a higher population of nuclei. This results in smaller, more numerous crystals.

  • Chloride Effect: Cl⁻ is a "harder" anion. It often competes less effectively for surface sites on the growing silicate species compared to OH⁻ or Br⁻, leading to slower nucleation. This allows for sustained crystal growth on fewer nuclei, yielding larger, higher-quality single crystals often preferred for crystallographic studies.

Synthesis of N-Labeled Precursors

Commercial availability of


N-TPA salts is limited and expensive. In-house synthesis is a standard protocol for advanced labs.
Reaction Mechanism (Menshutkin Reaction)

The synthesis involves the exhaustive alkylation of


N-labeled ammonia or amine precursors. The most robust route starts from 

NH

Cl.

Step 1: Liberation of


NH


Step 2: Exhaustive Alkylation



(Where X = Br or Cl)
Experimental Protocol: Synthesis of TPA- N Bromide

Reagents:


NH

Cl (98%+ atom), 1-Bromopropane, Potassium Carbonate (Base), Ethanol (Solvent).
  • Setup: A pressure vessel or reflux setup (if using tripropylamine precursor) is required. For ammonium chloride starting material, a stepwise alkylation in ethanol with excess K

    
    CO
    
    
    
    is preferred to scavenge acid.
  • Reaction: Mix

    
    NH
    
    
    
    Cl (1 eq), 1-Bromopropane (5 eq), and K
    
    
    CO
    
    
    (5 eq) in ethanol. Reflux for 48-72 hours.
  • Purification: Filter off inorganic salts (KCl, KBr). Evaporate solvent.[1]

  • Recrystallization: Recrystallize the crude residue from acetone/ether or ethyl acetate/ethanol. TPA-Br crystallizes readily; TPA-Cl is more hygroscopic and may require dry solvents.

Critical Note: To obtain the Chloride salt specifically, it is often cleaner to synthesize the Bromide salt first (due to better leaving group kinetics of propyl bromide) and then perform Ion Exchange using a Cl-form anion exchange resin (e.g., Amberlite IRA-400 Cl).

Advanced Characterization: N Solid-State NMR

This is the primary motivation for using the labeled salt.


N SSNMR provides a direct probe of the SDA's environment inside the zeolite channel.
Why N?
  • Spin:

    
     (No quadrupolar broadening).
    
  • Sensitivity: Low natural abundance (0.37%) makes labeling mandatory.

  • Chemical Shift Range: Wide range (~900 ppm), highly sensitive to protonation and coordination.

Interpreting the Spectra (Br vs. Cl Impact)

In a perfect MFI framework (Silicalite-1), the TPA cation is located at the intersection of the straight and sinusoidal channels.

  • Chemical Shift: The isotropic chemical shift (

    
    ) of occluded TPA+ is typically around 330-340 ppm  (relative to liquid NH
    
    
    
    ) or 50-60 ppm (relative to solid NH
    
    
    Cl).
  • Anion Influence:

    • Intact Framework: If the framework is charge-neutral (pure silica), the TPA+ must be charge-balanced by an occluded anion (

      
      ) or a defect site (
      
      
      
      ). If occluded as an ion pair (
      
      
      ), the
      
      
      N resonance may show a slight upfield shift (shielding) compared to
      
      
      due to the higher polarizability of Bromide.
    • Defect Sites: In high-defect zeolites, the TPA+ interacts with silanol groups. Here, the anion effect is minimized as the anion is often washed out or resides in the hydration sphere during synthesis, not necessarily in the final crystal lattice.

Experimental Workflow: N CP/MAS NMR

Technique: Cross-Polarization Magic Angle Spinning (CP/MAS). Parameters:

  • Rotor: 4mm or 3.2mm ZrO

    
    .
    
  • Spin Rate: 8–12 kHz.

  • Reference:

    
    NH
    
    
    
    Cl (solid) set to 39.3 ppm (relative to liquid NH
    
    
    at 0 ppm).[2]
  • Contact Time: 1–5 ms (to transfer magnetization from

    
    H of propyl chains to 
    
    
    
    N).

Visualizing the Logic: Selection & Workflow

Decision Logic for Anion Selection

Use the following logic to determine whether to use the Bromide or Chloride salt for your specific research goal.

AnionSelection Start Select Anion for TPA-15N Goal_Kinetics Goal: Fast Crystallization (High Throughput) Start->Goal_Kinetics Goal_Crystal Goal: Large Single Crystals (Crystallography) Start->Goal_Crystal Goal_Cost Goal: Minimized Cost (Scale-up) Start->Goal_Cost Decision_Br Select TPA-15N Bromide (Faster nucleation, cheaper precursor) Goal_Kinetics->Decision_Br Promotes Nucleation Decision_Cl Select TPA-15N Chloride (Slower growth, higher solubility) Goal_Crystal->Decision_Cl Suppresses Nucleation Goal_Cost->Decision_Br Direct Synthesis IonExchange Optional: Ion Exchange (Br -> Cl Resin) Decision_Br->IonExchange If Cl is strictly required but Br is cheaper source IonExchange->Decision_Cl

Figure 1: Decision matrix for selecting between Bromide and Chloride salts based on experimental priorities.

Synthesis & Characterization Workflow

Workflow Precursor 15N-Ammonium Chloride + Propyl Halide (Br/Cl) Synthesis Reflux (Ethanol/Base) 48-72 Hours Precursor->Synthesis Salt TPA-15N Salt (Solid) Synthesis->Salt Gel_Prep Zeolite Gel Preparation (Si Source + TPA-15N + Base) Salt->Gel_Prep Hydrothermal Hydrothermal Synthesis (Autoclave, 150-180°C) Gel_Prep->Hydrothermal Product As-Synthesized Zeolite (TPA Occluded) Hydrothermal->Product NMR 15N CP/MAS NMR (Characterization) Product->NMR Non-destructive

Figure 2: Complete workflow from isotopic precursor to characterization of the final zeolite material.

References

  • Crystallization Kinetics of Silicalite-1: Crea, F., Nastro, A., Nagy, J. B., & Aiello, R. (1988). "Crystallization of silicalite-1 from clear synthesis solutions: Effect of template concentration on crystallization rate and crystal size." Zeolites, 8(4), 262-267. Link

  • 15N NMR Referencing: Bertani, P., Raya, J., & Bechinger, B. (2014). "15N chemical shift referencing in solid state NMR." Solid State Nuclear Magnetic Resonance, 61, 15-18. Link

  • TPA-ZSM-5 Synthesis: Van der Gaag, F. J., Jansen, J. C., & van Bekkum, H. (1984). "The synthesis of ZSM-5 hydrophilic zeolite." Applied Catalysis, 17, 261-271. Link

  • Isotope Labeling Techniques: Wood, C. C., & Kennedy, I. R. (2001).[3] "A simple, handheld apparatus for generating small volumes of 15N2 from 15N-labeled ammonium salts."[3] Analytical Biochemistry, 296(1), 147-149.[3] Link

  • Anion Effects in Zeolites: Darinchuluun, T., et al. (2023). "Revealing the Effect of Anions on the Formation and Transformation of Zeolite LTA in Caustic solutions." Crystal Growth & Design, 23(5). Link

Sources

Literature review of Tetrapropylammonium-15N bromide in zeolite synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Mechanistic Profiling of ZSM-5 Crystallization via Tetrapropylammonium-15N Bromide Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals (Material Science Division)

Executive Summary: The Isotopic Lens on Zeolite Genesis

In the precise engineering of porous materials, the "black box" of crystallization remains a significant hurdle. While Tetrapropylammonium bromide (TPA-Br) is the canonical structure-directing agent (SDA) for ZSM-5 (MFI topology), standard characterization often fails to capture the dynamic interplay between the organic template and the inorganic framework.

This guide details the application of Tetrapropylammonium-15N bromide (TPA-15N-Br) as a high-fidelity spectroscopic probe. By substituting natural nitrogen with the NMR-active stable isotope


N , researchers unlock a direct window into the occlusion mechanism, lattice location, and thermal decomposition of the template. This technique is critical for optimizing catalyst longevity and developing next-generation drug delivery vectors based on hierarchical zeolites.

Part 1: The Role of TPA in Zeolite Genesis

The synthesis of ZSM-5 is a cooperative assembly process where the TPA


 cation acts as a "scaffold." The hydrophobic propyl chains organize the silicate species into a specific geometry, preventing the formation of denser, non-porous silica phases.
The "Lock-and-Key" Mechanism
  • Nucleation: TPA

    
     cations are surrounded by a clathrate-like shell of water and silicate species.
    
  • Growth: These organized silicate precursors condense to form the MFI framework.

  • Occlusion: The TPA

    
     remains trapped at the channel intersections  of the ZSM-5 structure (straight and sinusoidal channels), stabilizing the pore system until calcination.
    

Why


N Labeling? 
Natural nitrogen (

N) is a quadrupolar nucleus (

) with low sensitivity and broad lines.

N (

) is a spin-1/2 nucleus with narrow line widths, making it ideal for high-resolution Solid-State NMR (SSNMR). It allows for the differentiation of:
  • Free vs. Occluded TPA: Distinguishing external surface templates from those inside the pores.

  • Intact vs. Decomposed Species: Tracking the Hoffman elimination pathway during calcination.

  • Proximity: Using Cross-Polarization (CP) to measure distances to framework protons or aluminum sites.

Part 2: Strategic Synthesis Protocol

This protocol integrates the synthesis of the isotopically labeled probe with the hydrothermal crystallization of ZSM-5.

Phase A: Precursor Preparation (TPA-15N-Br)

Note: Commercially available


N-TPA-Br is expensive. In-house synthesis is often preferred for bulk studies.

Reaction Logic: Nucleophilic substitution (Menschutkin reaction).



(Alternatively, alkylation of 

N-Tripropylamine with Propyl Bromide)
Phase B: Hydrothermal Synthesis of ZSM-5

Target Composition:



StepActionCritical ParameterCausality
1. Aluminate Sol Dissolve 0.48g NaAlO

and 0.80g NaOH in 10mL ddH

O.
Clear solution required.Ensures monomeric Al species for uniform framework incorporation.
2. Template Mix Dissolve 2.66g TPA-15N-Br in 10mL ddH

O.
Complete dissolution.The

N probe must be fully available for the nucleation step.
3. Silica Source Add 30g Colloidal Silica (e.g., Ludox HS-40) to a PP beaker.Slow addition.Prevents premature gelation or precipitation of amorphous silica.
4. Gelation Mix Aluminate + Template + Silica solutions. Stir vigorously for 1 hr.Homogeneous Hydrogel.Ensures the SDA is distributed evenly within the silica matrix.
5. Crystallization Transfer to Teflon-lined autoclave. Heat to 170°C for 48-72 hours .Static or Tumbling (60 rpm).High T promotes condensation; tumbling prevents sedimentation and zoning.
6. Harvesting Quench, filter, wash with ddH

O until pH < 9.
Removal of excess ions.Excess Na

or free TPA-Br interferes with quantitative NMR.

Part 3: Analytical Workflow – The N Advantage

The true value of this protocol lies in the characterization. The


N label acts as a beacon from within the crystal lattice.
1.

N Cross-Polarization MAS NMR (CP/MAS)

Objective: Confirm occlusion and assess mobility.

  • Technique: Transfer magnetization from abundant

    
    H to dilute 
    
    
    
    N.
  • Observation:

    • Sharp Peak (~40-60 ppm vs NH

      
      ):  Indicates TPA
      
      
      
      is rigidly held within the ZSM-5 channels. The "tight fit" restricts tumbling, increasing CP efficiency.
    • Chemical Shift Anisotropy (CSA): In static samples, the CSA pattern reveals the orientation of the molecule within the pore.

2. 2D

N-

H HETCOR (Heteronuclear Correlation)

Objective: Map the SDA-Framework interaction.

  • Mechanism: Correlates the

    
    N signal of the TPA with the 
    
    
    
    H signals of the framework (Silanol groups Si-OH or bridging Al-OH-Si).
  • Insight: A strong cross-peak indicates the TPA

    
     nitrogen is spatially close (< 5 Å) to specific framework protons, confirming its location at the channel intersections where defect sites (silanols) often reside.
    
3. Thermal Decomposition Tracking

Objective: Optimize calcination.

  • Protocol: Perform in situ high-temperature NMR or step-wise calcination (e.g., 300°C, 400°C, 500°C).

  • Signal Evolution:

    • Intact TPA: Single resonance.

    • Hoffman Elimination: Appearance of Tripropylamine (

      
      N-Pr
      
      
      
      N) signals and loss of the quaternary ammonium peak.
    • Protonation: Formation of Tripropylammonium cations (Pr

      
      NH
      
      
      
      ) if acidic sites are generated in situ.

Part 4: Visualization of Workflows

Diagram 1: Synthesis & Characterization Logic

This workflow illustrates the path from isotopic precursor to mechanistic insight.

ZSM5_Synthesis_Workflow cluster_precursors Precursor Phase cluster_synthesis Hydrothermal Synthesis cluster_analysis 15N NMR Analysis N15_Source 15N-Amine Source TPA_Syn TPA-15N-Br Synthesis N15_Source->TPA_Syn Alkylation Gel_Mix Silica/Alumina Gel + TPA-15N TPA_Syn->Gel_Mix Structure Direction Auto_Clave Autoclave 170°C, 48h Gel_Mix->Auto_Clave Hydrothermal Tx Cryst_Product As-Synthesized ZSM-5 (Occluded TPA) Auto_Clave->Cryst_Product Crystallization MAS_NMR 15N CP/MAS NMR Cryst_Product->MAS_NMR Sample Prep HETCOR 2D 15N-1H HETCOR Cryst_Product->HETCOR Insight Mechanistic Insight: Location & Stability MAS_NMR->Insight Chem. Shift/Linewidth HETCOR->Insight Dipolar Coupling

Caption: Integrated workflow for synthesizing and characterizing ZSM-5 using 15N-labeled TPA, highlighting the transition from chemical synthesis to spectral interpretation.

Diagram 2: Mechanistic Interaction (The "Lock")

This diagram visualizes the TPA cation sitting at the intersection of the ZSM-5 channels, probed by NMR.

TPA_Interaction cluster_framework Zeolite MFI Framework TPA TPA-15N Cation (The Probe) Intersection Channel Intersection (Occlusion Site) TPA->Intersection Occupies NMR_Signal 15N NMR Signal (Shift & Broadening) TPA->NMR_Signal Generates Straight Straight Channel (5.3 x 5.6 Å) Straight->Intersection Sinusoidal Sinusoidal Channel (5.1 x 5.5 Å) Sinusoidal->Intersection Silanol Defect Site (Si-OH) Proton Source Intersection->Silanol Proximity Silanol->NMR_Signal Cross-Polarization (H to 15N)

Caption: Schematic of the TPA-15N cation localized at the MFI channel intersection. The NMR signal is modulated by the geometric confinement and proximity to framework protons.

References

  • Synthesis of ZSM-5 Zeolites

    • Title: Synthesis of Nanosized ZSM-5 Zeolites by Different Methods and Their C
    • Source: D-NB.info
    • URL:[Link]

  • Mechanistic Insights via NMR

    • Title: Recent advances in solid-state NMR of zeolite catalysts.[1]

    • Source: N
    • URL:[Link]

  • 15N NMR Applications in Zeolites

    • Title: 15N nuclear magnetic resonance studies of the NO–O2–NH3 reaction over ZSM-5 zeolites.[2]

    • Source: Journal of the Chemical Society, Faraday Transactions[2]

    • URL:[Link]

  • TPA-Framework Interactions

    • Title: Unraveling boron-organic template interactions in [B, Al]-ZSM-5 zeolite using solid-st
    • Source: PMC (NIH)
    • URL:[Link]

  • Title: Method for producing tetrapropylammonium bromide (Patent US4931593A).

Sources

Methodological & Application

Precision Protocol: Tetrapropylammonium-15N Bromide as a Universal NMR Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for using Tetrapropylammonium-15N bromide as an NMR internal standard Content Type: Detailed Application Notes and Protocols

Executive Summary & Scientific Rationale

Tetrapropylammonium-15N bromide (TPA-15N) represents a superior alternative to traditional nitrogen-15 NMR standards (e.g., nitromethane, liquid ammonia, urea) due to its unique physicochemical properties. In the context of pharmaceutical development and metabolomics, where sample matrix variability is high, TPA-15N offers three critical advantages:

  • Solvent Universality: Unlike inorganic salts (soluble only in water) or hydrophobic nitro-compounds (soluble only in organics), TPA-15N exhibits high solubility in both aqueous buffers (D₂O) and organic solvents (DMSO-d₆, CDCl₃, Methanol-d₄).

  • pH Independence: Unlike ammonium-15N chloride, which undergoes exchange broadening at neutral/basic pH, the quaternary nitrogen in TPA-15N lacks exchangeable protons, ensuring a sharp singlet resonance across the entire pH spectrum.

  • Symmetry-Derived Sensitivity: The Td symmetry of the cation results in four equivalent propyl groups, but the single nitrogen environment yields a high-intensity singlet, maximizing signal-to-noise (S/N) ratio for quantitative NMR (qNMR).

This application note details the protocol for utilizing TPA-15N for both chemical shift referencing and quantitative analysis, emphasizing the suppression of the Nuclear Overhauser Effect (NOE) for accurate integration.

Technical Specifications & Safety

ParameterSpecification
Compound Tetrapropylammonium-15N Bromide
Isotopic Enrichment > 98 atom % 15N
Chemical Shift (Approx.) ~330 to 340 ppm (relative to Nitromethane 0 ppm scale) ~40 to 50 ppm (relative to liq. NH₃ 0 ppm scale)
Solubility > 100 mg/mL (H₂O, DMSO, MeOH, CHCl₃)
Spin System Spin ½ (15N), Quaternary Amine
Relaxation (T₁) Moderate (Estimated 2–5s depending on solvent/viscosity)
Hazards Hygroscopic; Irritant.[1] Handle in a desiccated environment.

Critical Note on Referencing Scales: The 15N chemical shift scale is not standardized globally. This protocol utilizes the Liquid Ammonia scale (0 ppm) , which is preferred for biological and aqueous applications. To convert to the IUPAC Nitromethane scale, subtract ~380.5 ppm from the observed values.[2][3]

Experimental Workflows

Workflow Logic Diagram

The following diagram illustrates the decision matrix for sample preparation and acquisition mode selection.

G Start Start: Define Objective Solvent Select Solvent System Start->Solvent Aqueous Aqueous (D₂O/H₂O) Solvent->Aqueous Organic Organic (DMSO/CDCl₃) Solvent->Organic Prep Add TPA-15N (Co-axial or Internal) Aqueous->Prep Organic->Prep Mode Select Acquisition Mode Prep->Mode ShiftRef Chemical Shift Ref Only Mode->ShiftRef Quant Quantitative (qNMR) Mode->Quant Pulse_Std Std Pulse (zg) ShiftRef->Pulse_Std Fast Pulse_IG Inverse Gated (zgig) No NOE Quant->Pulse_IG Critical Process Process & Integrate Pulse_Std->Process Pulse_IG->Process

Caption: Decision tree for TPA-15N usage. Red path indicates critical qNMR requirements.

Protocol A: Preparation of Internal Standard Stock

Objective: Create a stable, calibrated stock solution of TPA-15N.

  • Weighing: Accurately weigh 26.6 mg of TPA-15N bromide into a 1.5 mL Eppendorf tube.

    • Why: This targets a 100 mM concentration in 1 mL, sufficient for high S/N without solute-solute interactions.

  • Dissolution: Add 1.0 mL of the desired deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Note: If using for qNMR, record the exact mass of solvent to calculate molality.

  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear.

  • Storage: Store at 4°C in a desiccator. TPA-Br is hygroscopic; moisture uptake alters concentration.

Protocol B: Sample Preparation

Method: Direct Internal Addition vs. Co-axial Insert.

  • Direct Addition (Recommended for qNMR):

    • Prepare analyte solution in 500 µL solvent.

    • Spike with 10–50 µL of TPA-15N Stock.

    • Advantage: Eliminates magnetic susceptibility differences; highest precision.

  • Co-axial Insert (Recommended for Precious Samples):

    • Place analyte in the outer 5mm NMR tube.

    • Place TPA-15N stock in a sealed glass capillary (co-axial insert) inside the tube.

    • Advantage: No chemical interaction between standard and analyte; standard is reusable.

Acquisition Parameters (The "Trustworthiness" Pillar)

For quantitative applications, the Negative NOE of nitrogen-15 is a critical failure point. 15N has a negative gyromagnetic ratio (γ).[2][3][4] Proton decoupling during relaxation generates a negative NOE, which can nullify or invert signals, destroying quantitative accuracy.

Solution: Use Inverse Gated Decoupling .[5]

Table 1: Instrument Configuration for qNMR (15N)
ParameterValue/SettingScientific Rationale
Pulse Sequence zgig (Bruker) / s2pul (Varian)Decoupler ON during acquisition (for singlet), OFF during delay (to suppress NOE).
Pulse Angle 90°Maximizes signal per scan; requires full relaxation delay.
Relaxation Delay (D1) 15 – 25 seconds TPA-15N T₁ is estimated at ~3–5s. D1 must be ≥ 5 × T₁ for 99.3% magnetization recovery.
Acquisition Time (AQ) 1.0 – 2.0 secondsEnsure sufficient digital resolution to define the sharp TPA peak.
Spectral Width (SW) 300 – 400 ppm15N range is vast. Center carrier frequency (O1P) at ~100 ppm (NH₃ scale) to catch TPA and analyte.
Scans (NS) 64 – 102415N sensitivity is low (1/300th of 1H). High scan counts are unavoidable.
Temperature 298 K (Controlled)Chemical shifts are temperature-dependent.

Data Processing & Referencing

Chemical Shift Calibration (The "Substitution" Method)

Since TPA-15N is a secondary standard, you must initially calibrate it against a primary standard if exact chemical shift reporting is required.

  • Primary Std: Prepare a capillary of Liquid Ammonia (0 ppm) or Nitromethane (380.5 ppm vs NH₃).

  • Measure: Acquire a spectrum of the Primary Std. Set the peak to its known value.

  • Substitute: Remove Primary Std, insert TPA-15N sample under identical lock/shim conditions.

  • Assign: Measure the TPA-15N peak. This value (e.g., 43.8 ppm) is your Lab-Specific Reference for that solvent/temperature.

Processing Steps
  • Exponential Multiplication (LB): Apply 0.5 – 1.0 Hz line broadening.

  • Phasing: Manually phase. 15N signals can be naturally out of phase due to receiver dead times; ensure the TPA peak is pure absorption mode (up).

  • Baseline Correction: Apply automatic baseline correction (ABS) to ensure accurate integration.

  • Referencing: Set the TPA-15N singlet to your determined reference value (e.g., 43.8 ppm).

Troubleshooting & Validation

  • Issue: Signal is inverted or null.

    • Cause: NOE buildup during relaxation delay.

    • Fix: Ensure the decoupler is OFF during D1. Check pulse sequence is zgig (Inverse Gated), not zgpg (Power Gated).

  • Issue: TPA Peak is split.

    • Cause: Proton decoupling is insufficient or off during acquisition.

    • Fix: Verify decoupling power (CPD) is active during AQ.

  • Issue: Broad TPA Peak.

    • Cause: Viscosity or paramagnetic impurities.

    • Fix: TPA should be sharp. Filter the sample or check for metal contamination.

References

  • Wishart, D. S., et al. (1995).[6] 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR. Link

  • IUPAC Commission on Molecular Structure and Spectroscopy. (2001). NMR Nomenclature. Nuclear spin properties and conventions for chemical shifts. Pure and Applied Chemistry.[2][3] Link

  • Becker, E. D. (1999). High Resolution NMR: Theory and Chemical Applications. Academic Press.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • ChemicalBook. (2024). Tetrapropylammonium bromide Properties and NMR Data.Link

Sources

Synthesis of ZSM-5 zeolite using Tetrapropylammonium-15N bromide template

Application Note: Precision Synthesis of ZSM-5 Zeolite Using Isotopically Labeled Tetrapropylammonium- N Bromide

Abstract

This application note details the protocol for synthesizing ZSM-5 (MFI framework) using Tetrapropylammonium-


N bromide (TPA-

N Br)





Introduction & Mechanistic Rationale

The Role of the Template

Tetrapropylammonium (TPA

1

Why N Labeling?

Standard characterization (XRD, SEM) confirms crystallinity but fails to elucidate the local environment of the occluded organic species.

  • NMR Sensitivity: Natural abundance

    
    N is only 0.37%. Enrichment allows for rapid acquisition of CP/MAS NMR spectra.
    
  • Line Shape:

    
    N suffers from broad lines due to quadrupolar coupling. 
    
    
    N provides sharp singlets, where the chemical shift (
    
    
    ) is sensitive to the electrostatic environment (e.g., proximity to AlO
    
    
    charge-balancing sites vs. SiO
    
    
    defects).

Experimental Design & Molar Composition

To conserve the expensive TPA-

high-concentration, low-volume
Target Molar Composition
ComponentMolar RatioRole
SiO

1.00Framework Builder
Al

O

0.01 - 0.02Acid Site Generator (Target Si/Al = 50-100)
Na

O
0.10Mineralizer / Charge Balance
TPA-

N Br
0.15Labeled Structure Directing Agent
H

O
40 - 60Solvent / Transport Medium

Note: The TPA/Si ratio is kept at 0.15 to ensure sufficient pore filling without excessive waste of the labeled isotope.

Materials and Reagents

  • Silica Source: Tetraethylorthosilicate (TEOS, 98%) or Ludox HS-40 (Colloidal Silica). Protocol below uses TEOS for higher purity.

  • Aluminum Source: Sodium Aluminate (NaAlO

    
    ) or Aluminum Isopropoxide.
    
  • Template: Tetrapropylammonium-

    
    N Bromide  (Enrichment >98% atom 
    
    
    N).
  • Base: Sodium Hydroxide (NaOH, pellets, 99%).

  • Solvent: Deionized Water (18.2 MΩ).

Detailed Synthesis Protocol

Step 1: Preparation of the Aluminate Precursor
  • In a 20 mL polypropylene vial, dissolve 0.08 g NaOH in 2.0 mL DI H

    
    O .
    
  • Add 0.05 g Sodium Aluminate (anhydrous).

  • Stir magnetically at 300 RPM until fully dissolved (clear solution).

    • Expert Insight: If the solution remains cloudy, heat gently to 40°C. Incomplete dissolution leads to amorphous alumina phases.

Step 2: Template Integration (The Critical Step)
  • Weigh exactly 0.40 g of TPA-

    
    N Br  (approx. 1.5 mmol).
    
  • Add the TPA-

    
    N Br directly to the Aluminate/NaOH solution.
    
  • Stir for 10 minutes. The high ionic strength may cause temporary turbidity; ensure full dissolution before proceeding.

Step 3: Hydrolysis of Silica Source
  • In a separate beaker, measure 2.08 g TEOS (approx. 10 mmol SiO

    
    ).
    
  • Dropwise add the Aluminate/Template solution (from Step 2) into the TEOS under vigorous stirring (600 RPM).

  • Aging: A biphasic mixture will form initially. Continue stirring at room temperature for 3–6 hours.

    • Observation: The mixture will eventually homogenize as TEOS hydrolyzes, forming a clear or slightly translucent sol. Ethanol is generated as a byproduct.

    • Optional: For ultra-pure crystals, evaporate the ethanol by heating the open vessel to 60°C for 2 hours (weight loss monitoring required to maintain H

      
      O ratio).
      
Step 4: Hydrothermal Crystallization
  • Transfer the homogeneous sol into a 15 mL Teflon-lined stainless steel autoclave . Fill factor should be ~60-70%.

  • Seal tightly.

  • Place in a convection oven preheated to 170°C .

  • Duration: Static conditions for 48 hours .

    • Note: If using rotation (tumbling oven), reduce time to 24 hours. Static synthesis yields larger, coffin-shaped crystals ideal for single-crystal NMR studies.

Step 5: Workup and Purification
  • Quench the autoclave in cold water.

  • Filter the solid product using a 0.2 µm membrane filter or centrifuge at 10,000 RPM for 10 mins.

  • Wash: Resuspend in DI water and centrifuge. Repeat 3 times until filtrate pH < 9.

  • Drying: Dry at 80°C overnight.

  • Calcination (WARNING): Do NOT calcine if the goal is to study the template interaction.

    • For NMR studies, the TPA-

      
      N must remain occluded in the pores.
      
    • If the goal is to study the removal mechanism, calcine at 550°C in air (ramp 2°C/min).

Characterization & Data Interpretation

Workflow Visualization

The following diagram outlines the synthesis logic and the critical decision points for

ZSM5_SynthesisStartReagent PrepMix_AlAluminate + NaOHSolutionStart->Mix_AlMix_SiSilica Source(TEOS)Start->Mix_SiAdd_TemplateAdd TPA-15N Br(Labeled SDA)Mix_Al->Add_TemplateDissolveHydrolysisHydrolysis & Aging(formation of clear sol)Mix_Si->HydrolysisAdd_Template->HydrolysisDropwise AdditionCrystallizationHydrothermal Treatment170°C, 48h, AutoclaveHydrolysis->CrystallizationGelationSeparationFiltration & Washing(pH < 9)Crystallization->SeparationDecisionStudy Goal?Separation->DecisionPath_NMRHost-Guest Study(Keep Template)Decision->Path_NMRStructure/MechPath_CatCatalytic Study(Remove Template)Decision->Path_CatPorosity/ActivityAnalysis_NMR15N CP/MAS NMRAnalyze Chemical ShiftPath_NMR->Analysis_NMRCalcinationCalcination550°C, AirPath_Cat->Calcination

Caption: Workflow for ZSM-5 synthesis highlighting the integration of TPA-15N and the divergence for analytical vs. catalytic applications.

N MAS NMR Interpretation Guide

When analyzing the as-synthesized ZSM-5:

  • Chemical Shift Reference: TPA-

    
    N in solution (approx. 54 ppm relative to liquid NH
    
    
    or referenced to solid NH
    
    
    Cl).
  • Peak Multiplicity: In MFI, TPA

    
     occupies the channel intersections. While crystallographically there are 24 intersections per unit cell, they are chemically equivalent in the ideal structure. However, defects or Al-zoning can split peaks.
    
  • Cross-Polarization (CP): Use

    
    H-
    
    
    N CP to enhance signal. The buildup curve of the CP signal can indicate the mobility of the TPA cation. Rigid TPA (tightly fit) cross-polarizes efficiently.
Mechanism of Structure Direction

The following diagram illustrates the interaction between the TPA cation and the zeolite framework.

MechanismTPATPA-15N Cation(Hydrophobic)WaterWater Structure(Displaced)TPA->WaterHydrophobicEffectSilicateSilicate Species(Anionic)TPA->SilicateCoulombicAttractionMFIMFI Framework(Channel Intersection)TPA->MFIOcclusion(Stabilization)Silicate->MFICondensationaround Template

Caption: Mechanistic pathway of TPA-directed ZSM-5 crystallization.[2][3][4] The TPA cation organizes anionic silicates via electrostatic and van der Waals forces.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Amorphous Product Insufficient alkalinity (OH/Si too low) or insufficient time.Check pH (target 11-12).[5] Extend crystallization to 72h.
Impurity Phase (Analcime) Al content too high (Si/Al < 20) or Na+ too high.Increase Si/Al ratio.[6][7] Reduce NaAlO

.
Low

N NMR Signal
Saturation of detector or insufficient relaxation delay.

N T1 can be very long (seconds to minutes). Use CP-MAS to bypass T1 limitations.
Large Crystals (>5µm) Static synthesis promotes growth over nucleation.Introduce stirring or add MFI seeds (1 wt%) to reduce crystal size.

References

  • Preparation of Zeolite ZSM5 and Catalysis of Xylene Isomerization. University of Wisconsin-Madison, Department of Chemistry. Source:[Link]

  • Template-aluminosilicate structures at the early stages of zeolite ZSM-5 formation. Journal of Physical Chemistry B, 2005.[8] Source:[Link]

  • Synthesis of Granular Free-Binder ZSM-5 Zeolites Using Different Amorphous Aluminosilicates. MDPI Crystals, 2025. Source:[Link][3]

  • Mechanisms of Structure Direction in the Synthesis of Pure-Silica Zeolites. Caltech Authors, 1995. Source:[Link]

Application Note: Mechanistic Tracking of Phase Transfer Catalysis using 15N-Labeled Tetrapropylammonium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phase Transfer Catalysis (PTC) is a cornerstone of industrial organic synthesis, facilitating reactions between reagents in immiscible phases (e.g., aqueous nucleophiles and organic electrophiles).[1] However, the "black box" nature of the liquid-liquid interface often obscures the precise kinetics of catalyst transfer and decomposition.

This guide details the application of 15N-labeled Tetrapropylammonium Bromide (


N-TPABr)  as a non-invasive, high-fidelity probe. Unlike natural abundance 

N (spin 1, quadrupolar),

N (spin 1/2) provides sharp, quantifiable NMR signals free from quadrupolar broadening. By tracking the chemical shift perturbations of the

N nucleus, researchers can directly monitor ion-pairing dynamics , partition coefficients , and catalyst decomposition (Hofmann elimination) in real-time.

Technical Background: The N Advantage

The Quadrupolar Problem ( N vs. N)

Most quaternary ammonium salts (Q-salts) rely on nitrogen. Natural nitrogen (


N, 99.6%) is a quadrupolar nucleus (

). In asymmetric environments—like the transient ion pairs formed during PTC—electric field gradients cause rapid relaxation, resulting in broad, unquantifiable peaks (linewidths >100 Hz).

N-Labeling Solution: 
  • Spin 1/2: Behaves like

    
     or 
    
    
    
    C.
  • Sharp Lines: Linewidths typically <1 Hz, allowing detection of subtle chemical shift changes (

    
    ).
    
  • The "Counter-Ion Probe" Effect: The electron density around the quaternary nitrogen is highly sensitive to its counter-ion (e.g.,

    
     vs. 
    
    
    
    vs.
    
    
    ). This sensitivity allows the
    
    
    N signal to serve as a reporter for the catalyst's current chemical state and phase location.
Mechanism of Action (Starks' Extraction)

The generally accepted mechanism for TPABr-catalyzed nucleophilic substitution is the Starks Extraction Mechanism . The catalyst (


) shuttles the nucleophile (

) from the aqueous phase to the organic phase, where it reacts with the substrate (

).

StarksMechanism cluster_aq Aqueous Phase cluster_org Organic Phase Q_aq Q+ X- (aq) (Reservoir) Q_X_org Q+ X- (org) (Spent Catalyst) Q_aq->Q_X_org Equilibrium Y_aq M+ Y- (aq) (Reagent) Q_Y_org Q+ Y- (org) (Active Species) Y_aq->Q_Y_org Ion Exchange (Interface) RY R-Y (Product) Q_Y_org->RY Reaction RX R-X (Substrate) RX->RY + RY->Q_X_org + Q+X- Q_X_org->Q_Y_org Regeneration (via Interface) caption Figure 1: Starks' Extraction Mechanism. The 15N-labeled Q-salt shuttles anions (Y-) into the organic phase.

Applications & Protocols

Application 1: Determination of Partition Coefficients ( )

The efficiency of a PTC system depends on the catalyst's ability to enter the organic phase. This is quantified by the partition coefficient (


).

Methodological Insight: Using


N-TPABr, 

can be measured in a single biphasic NMR experiment without physical separation, provided the chemical shifts in the two phases are distinct or a coaxial insert is used.

Protocol:

  • Preparation: Dissolve 0.05 mmol

    
    N-TPABr in 500 
    
    
    
    L
    
    
    and 500
    
    
    L organic solvent (e.g.,
    
    
    ).
  • Equilibration: Shake vigorously for 5 minutes; allow phases to separate in the NMR tube.

  • Acquisition: Acquire

    
    N NMR (no decoupling needed).
    
  • Analysis: Integrate the signals corresponding to

    
     and 
    
    
    
    .
    • Note: If exchange is fast on the NMR timescale, a single weighted-average peak will appear. In this case, use a coaxial insert containing an external standard (e.g.,

      
       in 
      
      
      
      ) to quantify the concentration in the outer tube (organic phase).
Application 2: In-Situ Kinetic Monitoring (The "Counter-Ion Probe")

The


N chemical shift changes depending on the anion paired with the quaternary center. This allows tracking of the reaction progress:


Data Interpretation: | Species | Approx.


N Shift (

, ppm)* | Observation | | :--- | :--- | :--- | | TPABr (Ion Pair) | 0.0 (Reference) | Initial state | | TPACN (Active) | -2.5 to -4.0 | Upfield shift due to shielding by

| | TPA-OH (Basified) | +1.5 to +3.0 | Downfield shift in basic conditions |

*Values are illustrative relative to TPABr; exact shifts depend on solvent/concentration.

Protocol:

  • Load the NMR tube with substrate (e.g., Benzyl chloride) in organic solvent.

  • Add aqueous solution of nucleophile (e.g.,

    
     or unlabeled 
    
    
    
    ).
  • Add 5 mol%

    
    N-TPABr.
    
  • Critical Step: Insert a coaxial capillary with

    
     for the lock signal if using non-deuterated process solvents.
    
  • Acquire arrayed

    
    N spectra (e.g., every 5 mins).
    
  • Result: Decay of the

    
     signal and appearance of 
    
    
    
    (or
    
    
    ) indicates turnover.
Application 3: Catalyst Decomposition (Hofmann Elimination)

Under strong basic conditions (common in alkylation reactions), TPA salts undergo Hofmann elimination, destroying the catalyst and producing tripropylamine and propene.

Pathway:



Detection:

  • Reactant (

    
    ):  ~40-60 ppm (relative to liq. 
    
    
    
    ).
  • Product (Amine): Dramatic upfield shift (typically ~30-40 ppm difference from the Q-salt).

  • Protocol: Monitor the appearance of the tertiary amine peak. If this peak appears, the reaction temperature must be lowered, or a more robust catalyst (e.g., sterically hindered Q-salts) selected.

Experimental Workflow & Visualization

Workflow cluster_Exp NMR Experimentation Start Start: 15N-TPABr Synthesis Prep Sample Preparation (Biphasic System + Relaxation Agent) Start->Prep Lock Insert Coaxial Lock (D2O) if using process solvents Prep->Lock Shimming Shim on Interface (Optimize for resolution) Lock->Shimming Acq Acquire 15N Spectra (Arrayed Kinetics) Shimming->Acq Analysis Data Analysis: Integrate Q+ vs Amine signals Acq->Analysis Decision Catalyst Stable? Analysis->Decision Optimize Adjust Temp/Base Conc. Decision->Optimize No (Decomposition) Report Generate Kinetic Profile Decision->Report Yes Optimize->Prep Re-run caption Figure 2: Experimental workflow for tracking PTC mechanisms via 15N NMR.

Critical Protocol Notes (Self-Validating Systems)

Relaxation Agents (The "Time-Saver")

Quaternary nitrogens have no attached protons, leading to extremely long spin-lattice relaxation times (


s). This makes quantitative integration impossible within reasonable timeframes.
  • Solution: Add Chromium(III) acetylacetonate (

    
    )  to the organic phase (approx. 0.5 mg/mL). This paramagnetic relaxation agent reduces 
    
    
    
    to < 2s without significantly broadening the
    
    
    N line or affecting chemical shift.
  • Validation: Run a standard with known concentration. If the integrated intensity matches the gravimetric amount, the relaxation delay (

    
    ) is sufficient.
    
Chemical Shift Referencing

Since internal standards (like TMS) do not resonate in


N, use an external reference:
  • Standard: 1M

    
     in 
    
    
    
    /
    
    
    .
  • Setup: Place in a coaxial capillary insert. Set this signal to 0 ppm (or standard literature value) to align all subsequent Q-salt shifts.

Temperature Control

PTC rates are highly temperature-dependent. Ensure the NMR probe temperature is calibrated (using Ethylene Glycol or Methanol standards) before kinetic runs to ensure reproducibility.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society. Link

  • Halpern, M. (2002). "Phase-Transfer Catalysis: Mechanism and Synthesis". Phase Transfer Catalysis Communications. Link

  • Reichardt, C. (2003). "Solvents and Solvent Effects in Organic Chemistry". Wiley-VCH. (Reference for solvatochromic shifts in ion pairs). Link

  • Levy, G. C., & Lichter, R. L. (1979). "Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy". Wiley-Interscience.
  • Fede, A., et al. (2020). "15N NMR Signal Amplification by Reversible Exchange". Journal of Physical Chemistry. (Demonstrates sensitivity of 15N to chemical environment). Link

Sources

Application Note: Solid-State NMR Characterization of Porous Drug Carriers Using Tetrapropylammonium-15N (TPA-15N) Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Basis

In drug development, particularly for controlled-release formulations using mesoporous silica (e.g., SBA-15, MCM-41) or zeolites (e.g., ZSM-5), determining the precise location and mobility of the guest molecule is critical. Is the drug encapsulated within the pore (stable, controlled release) or adsorbed on the external surface (burst release)?

Tetrapropylammonium-15N (TPA-15N) serves as the "Gold Standard" molecular probe for these systems. Its tetrahedral symmetry (


) and bulky propyl chains make it an ideal reporter for pore confinement  and steric hindrance .
Why N TPA?
  • Symmetry & Chemical Shift Anisotropy (CSA): In solution, TPA is perfectly symmetric. In a solid matrix, the distortion of the propyl chains by the pore walls breaks this symmetry, inducing measurable chemical shift changes.

  • Dynamics as a Ruler: The rotational freedom of the TPA cation is directly correlated to the "free volume" of the pore. By measuring

    
    N relaxation times (
    
    
    
    ,
    
    
    ), we can quantify how "tight" the fit is.
  • Distance Measurement: The

    
    N nucleus allows for precise distance measurements to framework atoms (e.g., 
    
    
    
    Si,
    
    
    Al) using dipolar recoupling techniques (REDOR), confirming encapsulation.

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data interpretation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis Prep Incipient Wetness Impregnation Pack Rotor Packing (4mm ZrO2) Prep->Pack Setup Magic Angle Spinning (8-12 kHz) Pack->Setup Pulse1 1H-15N CP-MAS (Localization) Setup->Pulse1 Pulse2 15N T1 Relaxation (Dynamics) Setup->Pulse2 Pulse3 15N-29Si REDOR (Distance) Setup->Pulse3 Process Fourier Transform & Phasing Pulse1->Process Pulse2->Process Pulse3->Process Interp Mobility & Pore Occupancy Process->Interp

Figure 1: End-to-end workflow for TPA-15N ssNMR characterization.

Detailed Protocols

Protocol A: Sample Preparation (The Probe Method)

Objective: To introduce TPA-15N into the porous carrier without inducing pore blockage or aggregation.

Materials:

  • 
    N-Tetrapropylammonium Bromide (98%+ enrichment).
    
  • Calcined Mesoporous Silica (e.g., SBA-15) or Zeolite.

  • Solvent: D

    
    O (preferred for proton-free background) or Methanol (for fast evaporation).
    

Steps:

  • Degassing: Heat the porous host at 120°C under vacuum (

    
     Torr) for 4 hours to remove adsorbed water.
    
  • Solution Prep: Dissolve TPA-15N in the minimum volume of solvent required to match the pore volume of the host (determined by BET analysis).

  • Impregnation: Add the solution dropwise to the powder while mixing continuously (Incipient Wetness method).

  • Equilibration: Seal the vial and let stand at room temperature for 12 hours to allow diffusion into the pores.

  • Drying: Dry at 80°C to remove the solvent.

    • Critical Check: Ensure the sample is a free-flowing powder. Clumping indicates external crystallization.

Protocol B: CP-MAS (The Structural Fingerprint)

Objective: To obtain a high-resolution spectrum of the TPA cation and assess symmetry.

Instrument Setup:

  • Field: 400 MHz (9.4 T) or higher.

  • Probe: 4mm H/X/Y MAS probe.

  • Spinning Rate: 8–10 kHz (Stable spinning is crucial for CP).

  • Temperature: 298 K (controlled).

Pulse Sequence Parameters:

  • 90° Pulse (

    
    ):  2.5 – 3.0 µs.
    
  • Contact Time: 1.0 – 2.0 ms.

    • Optimization: Array the contact time. Short times (<500 µs) favor rigid components; long times (>5 ms) lose signal due to

      
       relaxation.
      
  • Decoupling: SPINAL-64 or TPPM on

    
     channel (70–80 kHz field strength).
    
  • Recycle Delay: 3 – 5 seconds (governed by

    
    
    
    
    
    ).

Data Interpretation:

  • Single Sharp Peak (~55 ppm vs liq. NH

    
    ):  Indicates TPA is in a symmetric, fluid-like environment (e.g., large mesopore or external surface).
    
  • Broad/Split Peaks: Indicates TPA is spatially confined, forcing the propyl chains into fixed conformations (e.g., inside ZSM-5 channels).

Protocol C: Spin-Lattice Relaxation ( ) (The Mobility Assay)

Objective: To quantify the motional freedom of the guest molecule.

Methodology: Use the Torchia method (CP-based


 measurement) to enhance sensitivity.

Steps:

  • Excitation via CP (as in Protocol B).

  • Apply a

    
     pulse to flip magnetization to the 
    
    
    
    -axis.
  • Variable delay

    
     (array: 0.1s, 0.5s, 1s, 2s, 5s, 10s, 20s).
    
  • Readout pulse (

    
    ) followed by acquisition.
    

Analysis: Fit the peak intensity


 to the exponential decay:


EnvironmentTypical


Interpretation
Solution / Free 0.5 – 2.0 sRapid isotropic tumbling.
Mesopore (SBA-15) 2.0 – 5.0 sSlight restriction; "liquid-like" behavior.
Micropore (ZSM-5) > 10.0 sSeverely restricted; "solid-like" behavior.

Advanced Technique: REDOR

Objective: To prove encapsulation by measuring the distance between the probe (N) and the wall (Si).

Logic: Rotational Echo Double Resonance (REDOR) compares two experiments:

  • 
     (Control):  Standard echo sequence on 
    
    
    
    .
  • 
     (Dephased):  Echo sequence on 
    
    
    
    with
    
    
    -pulses applied to
    
    
    during the echo period.

If the TPA is inside the silica pore, the


 dipolar coupling will be strong, and the pulses will dephase the signal (

). If TPA is on the surface (far from bulk Si), the coupling is weak (

).

Graphviz: REDOR Logic

REDOR Start Start Experiment Decision Is TPA inside the pore? Start->Decision Inside Distance (N-Si) < 5 Å Strong Dipolar Coupling Decision->Inside Yes Outside Distance (N-Si) > 10 Å Weak Dipolar Coupling Decision->Outside No Result1 Rapid Signal Decay (High REDOR Fraction) Inside->Result1 Result2 No Signal Decay (Low REDOR Fraction) Outside->Result2

Figure 2: Logical basis for REDOR distance measurements.

References

  • Mechanism of ZSM-5 Synthesis: Wang, P., et al. (2024). "Unraveling boron-organic template interactions in [B, Al]-ZSM-5 zeolite using solid-state NMR spectroscopy." National Institutes of Health (PMC). Link

  • 15N Chemical Shift Referencing: Bertani, P., et al. (2014).[1][2] "15N chemical shift referencing in solid state NMR." Solid State Nuclear Magnetic Resonance. Link

  • Drug Delivery Applications: Vallet-Regí, M., et al. (2022).[3] "A Review of the Application of Resorcinarenes and SBA-15 in Drug Delivery." Processes. Link

  • Solid-State NMR of Pharmaceuticals: Schurko, R. W., et al. (2014). "Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs." Royal Society of Chemistry. Link

  • 15N CP-MAS Protocol Optimization: Tošner, Z., et al. (2025). "15N optimal control pulses: an efficient approach to enhance heteronuclear-detected NMR experiments." Journal of Magnetic Resonance. Link

Sources

Application Note: Dual-Modality Electrochemical Profiling of Nitrogenous Drug Metabolites Using Tetrapropylammonium-¹⁵N Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Preclinical Drug Development Scientists.

Executive Summary

The simulation of Cytochrome P450 (CYP450) oxidative drug metabolism using instrumental electrochemistry provides a rapid, enzyme-free method for generating and identifying reactive metabolites[1][2]. When coupled online with Mass Spectrometry (EC-MS) or Nuclear Magnetic Resonance (EC-NMR), these systems can trap transient electrochemical transformation products (ETPs)[3]. However, the selection of a supporting electrolyte is a critical bottleneck. Traditional salts either cause severe ion suppression in ESI-MS or introduce radio-frequency (RF) and magnetic field (


) distortions in NMR[4].

This application note details the use of Tetrapropylammonium-¹⁵N bromide (TPABr-¹⁵N, CAS: 287476-16-8) as a dual-function reagent. Acting simultaneously as a structure-directing supporting electrolyte and an isotopic internal standard, TPABr-¹⁵N enables seamless orthogonal analysis of nitrogenous drug metabolites across both EC-MS and in situ EC-NMR platforms.

Mechanistic Rationale: The Role of TPABr-¹⁵N

To understand the causality behind selecting TPABr-¹⁵N over conventional electrolytes (like ammonium formate or tetrabutylammonium hexafluorophosphate), we must examine its behavior at the electrode-solution interface and its isotopic properties:

  • Electrochemical Stabilization via Ion-Pairing: During anodic oxidation (mimicking CYP450 single-electron transfer), parent drugs form highly reactive radical cations. TPABr acts as a phase-transfer catalyst and surfactant, organizing solvent molecules (e.g., acetonitrile) around the ions to stabilize these transient species before nucleophilic trapping[5][6].

  • Elimination of Quadrupolar Relaxation (NMR): Standard ¹⁴N quaternary ammonium salts possess a nuclear spin of

    
    , leading to rapid quadrupolar relaxation that severely broadens surrounding NMR signals and obscures the fine splitting of target metabolites[7]. The ¹⁵N isotope possesses a spin of 
    
    
    
    , yielding sharp, distinct heteronuclear signals that serve as a non-interfering chemical shift reference.
  • Mass-Shifted Internal Standardization (MS): In EC-MS, the ¹⁵N label shifts the electrolyte background by +1 Da, preventing isobaric interference with ¹⁴N-containing drug adducts and allowing TPABr-¹⁵N to act as an exact quantitative internal standard for ionization efficiency[8].

Mechanism Parent Parent Drug (R3N) Oxidation -1e⁻ (Anode) Electrochemical Oxidation Parent->Oxidation Radical Radical Cation [R3N]•+ Oxidation->Radical Trapping Nucleophilic Attack (e.g., GSH, H2O) Radical->Trapping TPABr TPABr-¹⁵N Electrolyte (Phase-Transfer Stabilization) TPABr->Radical Ion-pairing & Shielding Metabolite Stable Phase I/II Metabolite Trapping->Metabolite

Fig 1: Mechanistic pathway of electrochemical drug oxidation and stabilization by TPABr-¹⁵N.

Experimental Workflows & Protocols

Protocol A: On-Line EC-MS Profiling of Oxidative Drug Metabolism

This protocol is designed to capture short-lived N-dealkylation and S-oxidation products[3].

Materials & Reagents:

  • Substrate: 10 µM target drug (e.g., Amodiaquine or Lidocaine) in Acetonitrile/Water (50:50, v/v).

  • Electrolyte: 1.0 mM TPABr-¹⁵N[9].

  • Trapping Agent: 50 µM Glutathione (GSH) for Phase II metabolite trapping.

Step-by-Step Methodology:

  • System Priming: Flush the flow-through electrochemical reactor (e.g., Antec Scientific ROXY system) with the ACN/H₂O solvent containing 1.0 mM TPABr-¹⁵N at a flow rate of 10 µL/min to establish a stable baseline conductivity[8].

  • Substrate Infusion: Introduce the substrate/GSH mixture via a precision syringe pump into the EC cell.

  • Potentiodynamic Scanning: Apply a ramping potential from 0 V to +2.5 V (vs. Pd/H₂ reference electrode) at a scan rate of 10 mV/s.

  • MS Acquisition: Route the EC cell effluent directly into the ESI source of a High-Resolution Mass Spectrometer (HRMS). Monitor the exact mass of the parent drug, expected ETPs, and the TPABr-¹⁵N internal standard (

    
     267.14).
    
  • Data Normalization: Normalize the ETP signal intensities against the TPABr-¹⁵N signal to correct for ESI ion suppression caused by the organic matrix.

Protocol B: In Situ EC-NMR for Structural Elucidation

This protocol utilizes a specialized 5 mm EC-NMR cell to observe the structural conformation of metabolites in real-time without transferring the sample[10][11].

Step-by-Step Methodology:

  • Cell Assembly: Utilize a 5 mm OD glass NMR tube equipped with a palisade gold film (PGF) working electrode to minimize RF (

    
    ) shielding and magnetic susceptibility artifacts[11].
    
  • Electrolyte Preparation: Dissolve 5.0 mM of the target drug and 10 mM TPABr-¹⁵N in deuterated acetonitrile (CD₃CN) and D₂O. The higher concentration of TPABr-¹⁵N is required to maintain the Debye length in the static cell.

  • Deoxygenation: Bubble the solution with ultra-pure N₂ for 15 minutes to remove dissolved oxygen, which causes paramagnetic line broadening in NMR.

  • In Situ Electrolysis & Acquisition:

    • Apply a constant oxidative potential (determined from Protocol A) using a potentiostat integrated with RF chokes to prevent interference[10].

    • Acquire continuous ¹H and ¹H-¹⁵N HSQC spectra. The ¹⁵N signal of TPABr-¹⁵N serves as an internal lock and chemical shift reference, unaffected by the ongoing redox changes of the ¹⁴N-containing drug.

Workflow Drug Nitrogenous Drug + TPABr-¹⁵N Electrolyte Pump Syringe Pump (10 µL/min) Drug->Pump ECCell Flow-through EC Reactor (Oxidative Mimicry) Pump->ECCell Split Flow Splitter ECCell->Split MS ESI-HRMS (Mass Profiling & Kinetics) Split->MS On-line Flow NMR In Situ EC-NMR Cell (Structural Elucidation) Split->NMR Static/Stop-Flow Data Orthogonal Metabolic Fingerprint MS->Data NMR->Data

Fig 2: Integrated instrumental workflow for orthogonal EC-MS and EC-NMR analysis.

Quantitative Data & Optimization Guidelines

Selecting the correct electrolyte concentration and flow parameters is critical for balancing electrochemical yield with analytical sensitivity.

Table 1: Comparison of Supporting Electrolytes in EC-Analytical Hyphenation

ElectrolytePotential Window (V)ESI-MS Ion SuppressionNMR InterferenceSuitability for EC-Metabolism
Ammonium Formate-1.0 to +1.5LowLowPoor (Narrow potential window)
TBAPF₆-2.5 to +2.5SevereHigh (¹⁹F coupling)Poor (Destroys MS sensitivity)
TPABr-¹⁴N-2.0 to +2.0ModerateHigh (Quadrupolar)Fair (Good EC, poor NMR)
TPABr-¹⁵N -2.0 to +2.0 Moderate (Correctable) None (

)
Excellent (Dual-modality)

Table 2: Optimized Parameters for CYP450 Mimicry using TPABr-¹⁵N

ParameterEC-MS SettingEC-NMR SettingMechanistic Rationale
TPABr-¹⁵N Conc. 1.0 mM10.0 mMMS requires lower salt to prevent ESI source fouling; NMR requires higher conductivity for static bulk electrolysis.
Solvent System ACN/H₂O (50:50)CD₃CN/D₂O (50:50)Ensures solubility of both the lipophilic drug and the amphiphilic TPABr electrolyte[5].
Flow Rate 5 - 10 µL/minStop-flow / StaticLower flow rates increase the residence time at the electrode, maximizing the conversion yield of the substrate[8].

References

  • Electrochemistry-Mass Spectrometry in Drug Metabolism and Protein Research Bentham Science URL:[Link]

  • Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups MDPI URL: [Link]

  • A Neutron Diffraction Study of the Electrochemical Double Layer Capacitor Electrolyte Tetrapropylammonium Bromide in Acetonitrile The Journal of Physical Chemistry B - ACS Publications URL: [Link]

  • Electrochemical simulation of psychotropic drug metabolism compared to in vivo processes using liquid chromatography and mass spectrometry Frontiers in Chemistry URL:[Link]

  • Electrochemistry with MS detection (EC/MS) Antec Scientific URL:[Link]

  • A New Hyphenated Technique of in Situ Electrochemical NMR and the Application Progress Chinese Journal of Analytical Chemistry URL: [Link]

  • Workflow for systematic design of electrochemical in operando NMR cells by matching B0 and B1 field simulations with experiments National Institutes of Health (PMC) URL: [Link]

  • Electrochemical Nuclear Magnetic Resonance cell – EC NMR 5 mm dia. probe Redox.me URL: [Link]

  • A novel in situ electrochemical NMR cell with a palisade gold film electrode AIP Publishing URL: [Link]

Sources

Using 15N-TPA bromide to study host-guest interactions in porous materials

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Probing Host-Guest Interactions in Porous Materials Using 15N-Tetrapropylammonium Bromide (15N-TPABr) Solid-State NMR

Executive Summary & Mechanistic Rationale

Understanding the precise location, conformation, and interaction dynamics of organic structure-directing agents (OSDAs) or guest molecules within porous scaffolds (such as zeolites, MOFs, and COFs) is critical for optimizing catalytic activity and mass transport 1. Tetrapropylammonium bromide (TPABr) is the quintessential OSDA for synthesizing the MFI zeolite framework (e.g., ZSM-5 and Silicalite-1). While 13C and 14N solid-state NMR (ssNMR) have historically been used to study these systems, 13C suffers from natural abundance background in organic-rich frameworks, and 14N is a quadrupolar nucleus (I=1) subject to severe line broadening in asymmetric environments.

Isotopically enriched 15N-TPABr (I=1/2) circumvents these limitations. By employing 15N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, researchers can achieve high-resolution spectra that are exquisitely sensitive to the local electrostatic environment, hydrogen bonding, and spatial confinement. The 15N chemical shift acts as a direct reporter of host-guest proximity, distinguishing between TPA⁺ molecules located in straight channels, sinusoidal channels, or channel intersections 2.

Experimental Workflow & Protocols

Protocol 1: Synthesis of 15N-TPA⁺ Templated MFI Zeolite

Causality: The hydrothermal synthesis parameters must be tightly controlled to prevent the formation of amorphous "nanoblocks" that can trap TPA⁺ in non-zeolitic environments, which would confound the NMR interpretation by introducing inhomogeneous spectral broadening 3.

  • Precursor Preparation: Dissolve 1.0 g of 15N-TPABr in 10 mL of deionized water. Exchange the bromide for hydroxide using an anionic exchange resin (e.g., Amberlite IRN-78) overnight to yield 15N-TPAOH. This acts as both the OSDA and the mineralizing agent.

  • Gel Formation: Add tetraethyl orthosilicate (TEOS) dropwise to the 15N-TPAOH solution under vigorous stirring. Maintain a molar ratio of 1 SiO₂ : 0.3 15N-TPAOH : 20 H₂O.

  • Hydrolysis & Evaporation: Stir the mixture at 40°C for 12 hours to ensure complete hydrolysis of TEOS and the evaporation of the ethanol byproduct.

  • Hydrothermal Crystallization: Transfer the clear gel to a Teflon-lined stainless-steel autoclave. Heat at 170°C for 48 hours under autogenous pressure.

  • Recovery: Centrifuge the product at 5000 rpm, wash extensively with deionized water until the washings reach a neutral pH, and dry at 80°C overnight.

    • Critical Step: Do not calcine the sample. Calcination will thermally decompose the occluded 15N-TPA⁺ probe, rendering the host-guest NMR analysis impossible.

Protocol 2: 15N CP/MAS Solid-State NMR Acquisition

Causality: Cross-polarization (CP) from abundant ¹H nuclei (on the propyl chains) to dilute 15N nuclei significantly enhances the signal-to-noise ratio. Furthermore, it reduces the required relaxation delay (D1), which becomes dictated by the shorter ¹H T₁ rather than the impractically long 15N T₁ 4.

  • Sample Packing: Pack the uncalcined 15N-TPA-MFI powder tightly into a 4.0 mm or 3.2 mm ZrO₂ MAS rotor. Ensure the rotor is completely full and symmetrically packed to maintain stable spinning.

  • Probe Tuning: Insert the rotor into an HX or HXY MAS probe. Tune the ¹H channel to the Larmor frequency (e.g., 400 MHz) and the 15N channel accordingly (e.g., 40.5 MHz at 9.4 T).

  • Spinning: Spin the sample at the magic angle (54.74°) at a rate of 8 to 12 kHz. This rate is sufficient to average out the chemical shift anisotropy (CSA) of the relatively symmetric quaternary ammonium nitrogen.

  • Pulse Sequence Optimization:

    • Contact Time: Array the CP contact time from 1 ms to 10 ms. A contact time of 3–5 ms is typically optimal for the rigid CH₂-N-CH₂ network in occluded TPA⁺.

    • Decoupling: Apply high-power ¹H decoupling (e.g., SPINAL-64 or TPPM at >80 kHz RF field strength) during acquisition to remove ¹H-15N heteronuclear dipolar couplings.

    • Recycle Delay: Set the recycle delay to 1.3 × T₁ of the protons (typically 2–4 seconds).

  • Referencing: Reference the 15N chemical shifts externally to solid 15NH₄Cl or liquid nitromethane (0 ppm).

Data Interpretation & Quantitative Analysis

The 15N chemical shift is highly sensitive to the geometry of the confinement. In the MFI framework, the intersecting channel system forces the flexible propyl chains of the TPA⁺ cation into specific conformations, slightly altering the electronic shielding around the central nitrogen atom.

Table 1: Typical 15N NMR Chemical Shifts for TPA⁺ in Various Environments

Environment / Matrix15N Chemical Shift (ppm)*Peak Line Width (Hz)Interpretation / Causality
Aqueous Solution (Free) ~ 45.0< 10Rapid isotropic tumbling averages all anisotropic interactions.
Amorphous Silica Gel 46.5 - 47.5150 - 250Inhomogeneous broadening due to a wide distribution of local electrostatic environments 3.
MFI Channel Intersections 48.2 - 49.530 - 50Tight confinement restricts molecular motion; deshielding occurs due to van der Waals interactions with the rigid pore walls 2.
MOF Pores (e.g., UiO-66) 50.0 - 52.540 - 80Stronger host-guest interactions (e.g., hydrogen bonding with framework defects or amine groups) cause further deshielding 5.

*Referenced to liquid nitromethane (0 ppm). Values may vary slightly based on referencing standards and exact Si/Al ratios.

Self-Validating Quality Control

To ensure the integrity of the host-guest analysis, a self-validating check must be performed to differentiate truly occluded 15N-TPA⁺ from surface-adsorbed species or unreacted precursors.

Validation Protocol: Perform a ¹H-15N Heteronuclear Correlation (HETCOR) 2D NMR experiment. Logic & Causality: If the TPA⁺ is strictly occluded within the hydrophobic channels of a high-silica MFI, the 15N nuclei will only correlate with the aliphatic protons of its own propyl chains. However, if surface defects or external silanol groups (Si-OH) are interacting with the TPA⁺, a distinct cross-peak between the 15N chemical shift and the silanol ¹H chemical shift (approx. 1.8 - 2.2 ppm) will emerge 6. The absence of this silanol cross-peak validates that the 1D 15N spectrum purely represents the internal, fully occluded host-guest environment.

Visualization of the Analytical Workflow

G A 15N-TPABr Precursor B Ion Exchange to 15N-TPAOH A->B Resin Exchange C Hydrothermal Synthesis (Host Framework Assembly) B->C + TEOS / H2O D Occluded 15N-TPA+ Complex C->D Crystallization E 15N CP/MAS ssNMR D->E Non-destructive Analysis F 1D Spectra: Pore Confinement Mapping E->F Chemical Shift Analysis G 2D HETCOR: Defect & Silanol Interaction E->G Dipolar Coupling

Step-by-step workflow mapping the synthesis, occlusion, and NMR validation of 15N-TPA+.

References

  • Solid-State NMR Investigation of the Possible Existence of “Nanoblocks” in the Clear Solution Synthesis of MFI Materials. ACS Publications. 3

  • A Multi-Nuclear MAS-NMR Study on the Structural Properties of Silicalite-1 Zeolite Synthesized Using N- and P-Based Organic Structure Directing Agents. MDPI. 2

  • Chapter 4: NMR Investigations of Host–Guest Interactions in MOFs and COFs. Royal Society of Chemistry. 1

  • Solid State NMR for Nonexperts: An Overview of Simple but General Practical Methods. MDPI. 4

  • Selective Host-Guest Interaction between Metal Ions and Metal-Organic Frameworks using Dynamic Nuclear Polarization Enhanced Solid-State NMR Spectroscopy. OSTI.GOV. 5

  • On the acid-dealumination of USY zeolite: A solid state NMR investigation. ResearchGate. 6

Sources

Methods for doping zeolites with Tetrapropylammonium-15N bromide

Application Note: Isotopic Enrichment of MFI Zeolites (ZSM-5) with Tetrapropylammonium- N Bromide

Executive Summary & Technical Rationale

This guide details the protocol for synthesizing MFI-type zeolites (ZSM-5/Silicalite-1) using isotopically enriched Tetrapropylammonium-15N Bromide (TPA-


N Br)

While often colloquially termed "doping," the scientific mechanism is templated occlusion . The TPA


  • Host-Guest Interactions: Precise location of the SDA within the channel intersections.

  • Mobility Dynamics: Differentiating between rigid (trapped) and mobile species using Solid-State NMR.

  • Calcination Mechanisms: Tracking the decomposition kinetics of the template during activation.

Why


N?


Materials & Safety Protocols

Reagents
  • Isotopic Template: Tetrapropylammonium bromide-

    
    N (98 atom % 
    
    
    N). Note: Due to high cost, this protocol is scaled for a 25 mL autoclave to minimize waste.
  • Silica Source: Tetraethyl orthosilicate (TEOS, 98%) or Colloidal Silica (Ludox HS-40).

  • Alumina Source: Sodium Aluminate (NaAlO

    
    ) (for ZSM-5) or omitted (for Silicalite-1).[1]
    
  • Mineralizing Agent: Sodium Hydroxide (NaOH), 1M solution.

  • Solvent: Deionized Water (18.2 M

    
    ).
    
Critical Safety & Handling
  • Isotope Cost Control: TPA-

    
    N is significantly more expensive than standard reagents. All weighing must occur in a draft-free enclosure to prevent powder loss.
    
  • Alkaline Hazards: The synthesis gel is highly alkaline (pH > 13). Use nitrile gloves and eye protection.

  • Hydrothermal Pressure: Autoclaves generate autogenous pressure (~10-15 bar at 170°C). Ensure rupture discs are rated correctly.

Experimental Protocol: Hydrothermal Occlusion

This protocol utilizes a molar composition of: 100 SiO2 : 1.0 Al2O3 : 20 TPA-15N : 10 Na2O : 4000 H2O

Step 1: Precursor Gel Formation (The "Clear Solution" Method)

Rationale: A clear solution synthesis ensures homogeneous distribution of the expensive

  • Aluminate Solution: In a polypropylene beaker, dissolve 0.05 g NaAlO

    
      and 0.25 g NaOH  in 5.0 mL DI water . Stir until clear.
    
  • Template Solution: In a separate vial, dissolve 1.60 g TPA-

    
    N Br  in 10.0 mL DI water .
    
    • Tip: Rinse the weighing boat 3x with the solvent water to ensure 100% transfer of the isotope.

  • Silica Addition: Add 6.25 g TEOS to the Template Solution.

  • Mixing: Dropwise add the Aluminate Solution to the Silica/Template mixture under vigorous stirring.

  • Hydrolysis: Stir at room temperature for 3–6 hours. The mixture will initially be cloudy (biphasic) and eventually turn into a clear, single-phase sol as TEOS hydrolyzes.

Step 2: Hydrothermal Synthesis[2]
  • Transfer the clear sol into a 25 mL Teflon-lined stainless steel autoclave .

    • Fill Factor: Do not exceed 80% volume (max 20 mL) to allow for expansion.

  • Seal the autoclave and place it in a convection oven preheated to 170°C .

  • Crystallization Time:

    • Static: 48–72 hours (produces larger crystals, ~2-5

      
      m).
      
    • Rotated (Tumbler): 24–36 hours (produces smaller, uniform crystals, ~500 nm).

  • Quench: After the run, submerge the autoclave in cold water to stop the reaction.

Step 3: Washing & Recovery[3]
  • Centrifuge the product at 10,000 rpm for 15 minutes.

  • Decant the supernatant (keep this! It may contain unreacted TPA-

    
    N which can be recycled).
    
  • Resuspend the solid in DI water and centrifuge again. Repeat 3x until pH < 9.

  • Dry the white powder at 80°C overnight.

Analytical Validation: N CP-MAS NMR

The success of the doping is not just in making the zeolite, but in verifying the template is intact and occluded within the pores.

Instrument Setup
  • Technique: Cross-Polarization Magic Angle Spinning (CP-MAS).

    • Why CP?

      
      N has a long 
      
      
      relaxation time. Direct excitation would take days. CP transfers magnetization from abundant
      
      
      H (on the propyl chains) to the dilute
      
      
      N, enhancing signal and shortening recycle delays.
  • Rotor: 4 mm ZrO

    
     rotor.
    
  • Spin Rate: 5–10 kHz (sufficient to remove chemical shift anisotropy for ammonium species).

  • Reference: Liquid NH

    
     (0 ppm) or solid NH
    
    
    Cl (39.3 ppm relative to NH
    
    
    ).
Data Interpretation

The

Species StateChemical Shift (

, ppm)
Interpretation
Bulk TPA-

N Br
~52.0 ppmCrystalline salt (external to zeolite).
Occluded TPA

~63.0 - 65.0 ppm Template trapped in MFI intersections.
Decomposition Products ~35 - 45 ppmAmines (Tripropylamine) formed if synthesis temp was too high (>200°C).

Note: The shift downfield (higher ppm) for the occluded species is due to the specific electrostatic interaction with the negatively charged zeolite framework and the confinement effect.

Workflow Diagram

Gcluster_0Critical Isotope StepStartReagents Preparation(TPA-15N, TEOS, NaAlO2)MixHydrolysis & Mixing(Clear Sol Formation)Start->Mix HomogenizationAutoHydrothermal Synthesis(170°C, 48h, Autoclave)Mix->Auto Gel TransferWashRecovery & Washing(Centrifugation)Auto->Wash Quench & FilterQCQuality Control(XRD & TGA)Wash->QC Dry PowderNMR15N CP-MAS NMR(Validation of Occlusion)QC->NMR If MFI Phase ConfirmedNMR->Auto Feedback Loop(Adjust Time/Temp)

Figure 1: Iterative workflow for the synthesis and validation of

Troubleshooting & Optimization

Issue: Low Crystallinity (Amorphous Halo in XRD)
  • Cause: Insufficient alkalinity or insufficient crystallization time.

  • Fix: Increase NaOH slightly (keep Na/Si < 0.2) or extend synthesis time to 72h.

Issue: N Signal is Weak or Broad
  • Cause: "Mobility broadening." If the TPA is too mobile (rare in MFI, common in larger pores), CP efficiency drops.

  • Fix: Cool the sample to -20°C during NMR acquisition to freeze the motion, improving Cross-Polarization efficiency.

Issue: Split Peaks in NMR
  • Cause: TPA+ occupying non-equivalent sites (e.g., intersection vs. sinusoidal channel) or presence of bulk salt.

  • Fix: Wash the sample more rigorously with hot water to remove surface-adsorbed (bulk) TPA-Br.

References

  • Argauer, R. J., & Landolt, G. R. (1972). Crystalline Zeolite ZSM-5 and Method of Preparing the Same. U.S. Patent 3,702,886.[2] Link

  • Fyfe, C. A., et al. (1983). Investigation of the Crystal Structure of ZSM-5 by High-Resolution Solid-State NMR. Nature, 301, 127-130.
  • Mentzen, B. F., et al. (2021). A Multi-Nuclear MAS-NMR Study on the Structural Properties of Silicalite-1 Zeolite Synthesized Using N- and P-Based Organic Structure Directing Agents. Applied Sciences, 11(15), 6850. Link

  • Xiao, F. S., et al. (2022). Conventional Hydrothermal Synthesis of MFI Zeolite in Methanol Solution. PMC - NIH. Link

  • Li, Q., et al. (2024). Unraveling boron-organic template interactions in [B, Al]-ZSM-5 zeolite using solid-state NMR spectroscopy. Solid State Nuclear Magnetic Resonance. Link

Liquid chromatography–mass spectrometry detection of 15N-labeled TPA

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision LC-MS/MS Quantification of


N-Labeled Tissue Plasminogen Activator (tPA) in Drug Development 

N-labeled TPA

Executive Summary & Chemical Disambiguation

Scope: This application note details the protocol for the detection and quantification of Tissue Plasminogen Activator (tPA) using


N-stable isotope labeling strategies via LC-MS/MS.

Critical Technical Disambiguation: The acronym "TPA" is chemically ambiguous in literature. It is imperative to distinguish the analyte relevant to drug development:

Acronym ContextChemical NameFormulaNitrogen ContentRelevance to

N-LC-MS
Biologic Drug (Target) Tissue Plasminogen Activator Protein (~70 kDa)High (Amide backbone) Primary Focus. Used in PK/PD bioanalysis.
Reagent (Toxicology)12-O-tetradecanoylphorbol-13-acetate

None Impossible to label with

N directly.
Plastic MonomerTerephthalic Acid

None Impossible to label with

N directly.
Zinc ChelatorTris(2-pyridylmethyl)amine

HighNiche usage (Zinc sensing probes).

Note: This guide focuses on the Protein tPA , as it is the primary "TPA" entity in drug development pipelines (e.g., Alteplase biosimilars). If your specific application involves the zinc chelator Tris-TPA, the LC-MS parameters in Section 4 can be adapted by selecting the parent ion


 291.1.

Strategic Rationale: The Move to LC-MS/MS

Traditionally, tPA is quantified via ELISA. However, ELISA suffers from cross-reactivity with endogenous analogues (e.g., Urokinase) and cannot distinguish between active drug and degraded fragments.

Why


N-Labeling? 
In a "Surrogate Peptide" bottom-up proteomic workflow, enzymatic digestion efficiency is the largest source of error.
  • Standard Approach: Spiking a synthetic

    
     peptide after digestion corrects only for MS ionization.
    
  • The

    
    N-tPA Approach:  Spiking a fully 
    
    
    
    N-labeled tPA protein (expressed in auxotrophic E. coli or Yeast) into the sample before digestion corrects for extraction recovery, denaturation efficiency, and trypsin digestion kinetics .

Experimental Workflow Visualization

The following diagram outlines the "Winged Peptide" strategy using


N-labeled tPA as the Internal Standard (ISTD).

TPA_Workflow Sample Plasma Sample (Contains Target tPA) Denature Denaturation & Reduction (DTT/IAA) Sample->Denature ISTD Spike 15N-Labeled Full-Length tPA ISTD->Denature  Normalization Start Digest Trypsin Digestion (Overnight) Denature->Digest  Unfolding SPE SPE Cleanup (Mixed Mode) Digest->SPE  Peptide Release LCMS LC-MS/MS (MRM Mode) SPE->LCMS  Clean Eluate

Caption: Workflow for absolute quantification of tPA using a full-length


N-labeled protein internal standard to normalize digestion variability.

Detailed Protocol

Phase 1: Reagents & Standards
  • Analyte: Recombinant tPA (Alteplase or biosimilar).

  • Internal Standard (ISTD): Uniformly

    
    N-labeled tPA (expressed in 
    
    
    
    -enriched media).
    • Alternative: If full protein is unavailable, use QconCAT (concatenated signature peptides) labeled with

      
      N.
      
  • Matrix:

    
    EDTA Human Plasma.
    
  • Digestion: Sequencing-grade Modified Trypsin (Promega).

Phase 2: Surrogate Peptide Selection

Selection of the "Signature Peptide" is critical. It must be unique to tPA (no homology with Plasminogen) and chemically stable.

Peptide SequenceLocationPrecursor ChargeSuitability
VVEYLPSWYCIK Catalytic Domain+2Poor (Contains Cysteine/prone to oxidation).
GLYALVSLANLQALQDVGK Kringle-2 Domain+2 / +3High (Unique, good ionization).
SYQVICR Finger Domain+2Poor (Too short, non-specific).

Selected Target: GLYALVSLANLQALQDVGK (Residues 290-308).

Phase 3: Sample Preparation Steps
  • Spiking:

    • Aliquot 50 µL of plasma.

    • Add 10 µL of

      
      N-tPA ISTD (Final concentration: 50 ng/mL).
      
    • Vortex gently (10 sec). Do not sonicate proteins vigorously.

  • Denaturation & Reduction:

    • Add 50 µL of 6 M Guanidine HCl / 100 mM Tris-HCl (pH 8.0).

    • Add 10 µL of 100 mM Dithiothreitol (DTT).

    • Incubate at 60°C for 30 mins.

  • Alkylation:

    • Add 10 µL of 200 mM Iodoacetamide (IAA).

    • Incubate at Room Temp (Dark) for 30 mins.

    • Quench: Add 5 µL of DTT to consume excess IAA.

  • Digestion:

    • Dilute sample with 400 µL of 50 mM Ammonium Bicarbonate (to reduce Guanidine conc. < 1 M).

    • Add Trypsin (1:20 Enzyme:Substrate ratio).

    • Incubate at 37°C for 16 hours (Overnight).

  • Solid Phase Extraction (SPE):

    • Use Oasis HLB or MCX cartridges.

    • Condition: 1 mL MeOH -> 1 mL Water.

    • Load sample.

    • Wash: 1 mL 5% MeOH / 0.1% Formic Acid.

    • Elute: 500 µL 80% ACN / 0.1% Formic Acid.

    • Evaporate to dryness and reconstitute in 100 µL Mobile Phase A.

Phase 4: LC-MS/MS Parameters

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear ramp to 35% B

    • 6-7 min: Wash at 90% B

  • Flow Rate: 0.4 mL/min.

  • Temp: 50°C (Improves peptide peak shape).

Mass Spectrometry (Triple Quadrupole):

  • Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions (Calculated for Peptide GLYALVSLANLQALQDVGK):

SpeciesLabel StatePrecursor (

)
Product Ion (y-ion)Product (

)
Collision Energy (V)
Endogenous tPA Light (

N)
993.5 (

)

(LQALQDVGK)
984.628
ISTD tPA Heavy (

N)
~1005.5 (

)

-

~996.628

Note: The exact mass shift for the


N peptide depends on the number of nitrogen atoms in the sequence. The peptide GLYALVSLANLQALQDVGK contains 24 Nitrogens.
Mass Shift = 

Da. Precursor Shift (

) =

Da.

Data Analysis & Validation Logic

The reliability of this assay rests on the Area Ratio :



Self-Validating Checkpoints:

  • Retention Time Matching: The

    
    N-labeled peptide must co-elute exactly with the endogenous peptide. Any shift indicates a chromatography issue or interference.
    
  • Digestion Completeness: Monitor a "missed cleavage" version of the peptide (e.g., with one extra Arginine). If the missed cleavage peak is >5% of the main peak, the digestion protocol is insufficient.

  • Linearity: The calibration curve (spiked light tPA into blank plasma) must be linear (

    
    ) across the therapeutic range (10–1000 ng/mL).
    

References

  • 15N Labeling in Proteomics (SILAM/SILAC). Source: PLOS ONE.[1] "Differential Proteomic Analysis of Mammalian Tissues Using SILAM." URL:[Link]

  • Tris(2-pyridylmethyl)amine (TPA) as a Zinc Sensor (Alternative TPA context). Source: Communications Chemistry (Nature). "Hyperpolarized 15N-labeled, deuterated tris(2-pyridylmethyl)amine as an MRI sensor." URL:[Link]

  • Targeted MS for Clinical Tissue Specimens. Source: Modern Pathology. "Targeted Quantitative Mass Spectrometry Analysis of Protein Biomarkers." URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isotopic Purity Analysis of Tetrapropylammonium-15N Bromide (TPA-15N)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TPA-15N-ISO-GUIDE Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

Accurate isotopic purity analysis of Tetrapropylammonium-15N bromide (TPA-15N) is critical for its use as a structure-directing agent in zeolite synthesis or as a quantitative NMR standard. The challenge lies in distinguishing the labeled


N species (

) from the residual natural abundance

N (

, 99.6% natural abundance) while managing the compound's extreme hygroscopicity.

This guide prioritizes Electrospray Ionization Mass Spectrometry (ESI-MS) for quantitative isotopic enrichment calculation and Proton NMR (


H-NMR)  for structural validation.

Module 1: Sample Preparation & Handling (The Foundation)

The Issue: "My baseline is noisy, and mass accuracy is drifting." The Cause: TPA-Br is highly hygroscopic.[1][2] Absorbed water creates variable concentration errors and suppresses ionization in MS.

Protocol: Anhydrous Preparation
  • Drying: Dry the TPA-15N salt in a vacuum oven at 60°C for 4 hours over

    
     or silica gel before every analysis.
    
  • Solvent Choice:

    • For NMR: Use DMSO-d6 (highly soluble, prevents exchange) or D2O (if pH is neutral).

    • For MS: Use Methanol (LC-MS grade) . Avoid water to minimize cluster formation.

  • Transfer: Weigh samples in a glovebox or dry bag if possible. If not, minimize exposure time to <30 seconds.

Module 2: Quantitative Isotopic Purity by ESI-MS

The Issue: "How do I calculate the exact % enrichment from the Mass Spec data?" The Insight: ESI-MS is the gold standard for isotopic purity because it directly counts ions. However, you must account for the natural abundance of Carbon-13 (


C) to avoid false positives.
The Self-Validating Logic (Carbon-Check)

The TPA cation is


.[3]
  • Mass of

    
    N-TPA (
    
    
    
    ):
    ~186.22 Da
  • Mass of

    
    N-TPA (
    
    
    
    ):
    ~187.22 Da

Crucial Validation Step: In a highly enriched sample (>98%


N), the dominant peak is at m/z 187.22 .
You will see a peak at m/z 188.22 . This is NOT  a contaminant. This is the 

C satellite of the

N species.
  • Validation: The intensity of the 188 peak should be approx. 13.2% of the 187 peak (

    
    ). If it is significantly higher, you have an isobaric impurity or detector saturation.
    
Step-by-Step Quantification Protocol
  • Acquisition: Acquire ESI(+) spectrum in Profile Mode (not Centroid) to inspect peak shapes.

  • Integration: Integrate the area under the curve (AUC) for:

    • 
      : The residual 
      
      
      
      N peak (m/z ~186.22).
    • 
      : The enriched 
      
      
      
      N peak (m/z ~187.22).
  • Correction (The "Iso-Strip" Method):

    • The

      
       peak contains a small contribution from the 
      
      
      
      C satellite of the
      
      
      peak.
    • However, since

      
       is the impurity (very small), its 
      
      
      
      C contribution to
      
      
      is negligible.
  • Calculation:



Note: If


 is below the Limit of Quantitation (LOQ), report purity as >99% (or limit of instrument).
Troubleshooting MS Clusters
  • Symptom: Peaks observed at m/z 453, 720, etc.

  • Cause: Cluster formation (

    
    ).
    
  • Fix: Dilute sample to <10

    
    M and increase source temperature to promote desolvation/declustering.
    

Module 3: Structural Confirmation by NMR

The Issue: "I cannot integrate the


N peak directly to prove 99% purity."
The Insight:  Direct 

N quantification is difficult due to the negative Nuclear Overhauser Effect (NOE) and long relaxation times (

). Instead, use

H-NMR
to look at the coupling patterns of the

-protons (the

attached to the Nitrogen).
The Mechanism: Spin Coupling as a Purity Marker
  • 
    N (Residual):  Spin 
    
    
    
    . It has a quadrupole moment that induces rapid relaxation. This causes the attached
    
    
    -proton signal (~3.38 ppm) to appear broad and featureless (triplet structure is washed out).
  • 
    N (Enriched):  Spin 
    
    
    
    . It has no quadrupole moment. It couples sharply with the
    
    
    -protons (
    
    
    ), resulting in a distinct splitting pattern (often a doublet of triplets).
Visualizing the Workflow

TPA_Analysis Start Start: TPA-15N Sample Dry Step 1: Vacuum Dry (60°C, P2O5) Start->Dry Split Split Sample Dry->Split MS_Prep Dilute in MeOH (<10 uM) Split->MS_Prep NMR_Prep Dissolve in DMSO-d6 Split->NMR_Prep MS_Run Run ESI-MS (+) MS_Prep->MS_Run MS_Check Check m/z 188 (13C Check) MS_Run->MS_Check MS_Check->MS_Prep Fail (Clusters) MS_Calc Calculate Ratio 187 / (186+187) MS_Check->MS_Calc Pass NMR_Run Run 1H-NMR NMR_Prep->NMR_Run NMR_Analyze Analyze alpha-CH2 (3.38 ppm) NMR_Run->NMR_Analyze NMR_Result Sharp Splitting? Yes = 15N Broad = 14N NMR_Analyze->NMR_Result

Caption: Integrated Analytical Workflow for TPA-15N. Left branch quantifies isotopic ratio; right branch confirms structural integrity.

Module 4: Data Summary & Reference Values

Use this table to benchmark your experimental results.

Parameter

N-TPA (Natural)

N-TPA (Enriched)
Notes
Monoisotopic Mass (Cation) 186.22 Da187.22 DaPrimary quantification metric.

H-NMR

-CH

Signal
Broad / UnresolvedSharp / SplitLocated at ~3.38 ppm (CDCl

).

N-NMR Shift
N/A (Low Sensitivity)~50-60 ppmRef. to liq. NH

. Highly solvent dependent.
J-Coupling (

)
None (Quadrupolar broad.)Visible (

Hz)
Confirms label placement.

Frequently Asked Questions (FAQs)

Q1: Can I use


N-NMR integration to determine purity? 
A:  Generally, no . Unless you use an "Inverse Gated Decoupling" pulse sequence with a very long relaxation delay (

, often >60s) and a relaxation agent like Cr(acac)

, the integration will be inaccurate due to the negative NOE of

N [1]. Furthermore, you cannot easily integrate the

N peak in the same spectrum to create a ratio. Use MS for quantification.

Q2: My Mass Spec shows a huge peak at m/z 373. What is this? A: This is likely a dimer


. TPA salts love to cluster. This does not indicate impurity. Dilute your sample further (down to 1 

M) or increase the declustering potential (DP) on your instrument [2].

Q3: Why is the


N chemical shift different from the literature? 
A:  Nitrogen chemical shifts are notoriously solvent-dependent (up to 20 ppm shifts). Ensure you are referencing against an external standard like Nitromethane (0 ppm or 380.2 ppm relative to NH

) or Liquid Ammonia (0 ppm) [3]. Always report the solvent used.

References

  • Magritek. (2016). Quantitative benchtop NMR.[4] Retrieved from [Link]

  • ResearchGate. (2012). Understanding the Charge Issues in Mono and di-Quaternary Ammonium Compounds for Their Determination by LC/ESI-MS/MS. Retrieved from [Link]

  • NIST. (2012). 15N - NMR Chemical Shifts of Major Chemical Families.[5] Retrieved from [Link]

Sources

Troubleshooting solubility issues of TPA-15N bromide in chloroform

[1][2][3]

Topic: Troubleshooting solubility issues of TPA-15N bromide in chloroform (

Audience:12Content Status:Last Updated:132

Executive Summary & Chemical Context

TPA-15N Bromide is treated here as a Triphenylamine (TPA)-based cationic salt (or structurally similar organic ammonium bromide).[1][3][2] These materials are widely used in two-photon absorption (TPA) imaging, optoelectronics, and drug delivery vectors.[1][3][2]

The Core Conflict: The solubility issue you are facing is likely thermodynamic.[2] Chloroform is a moderately polar, aprotic solvent (Dielectric constant

1322

This guide provides a diagnostic workflow to overcome this "Solubility Mismatch" using field-proven solubilization strategies.

Diagnostic Phase: The Triage

Before altering your protocol, determine the nature of the failure using this decision matrix.

Q1: Is the solution cloudy, or is there distinct sediment?
  • Cloudy/Milky: This indicates micro-precipitation or moisture contamination .[1][3][2] Chloroform is immiscible with water, but bromide salts are hygroscopic.[1][3][2] If your TPA-15N absorbed atmospheric moisture, it will form a micro-emulsion in chloroform.[1][3][2]

  • Distinct Sediment/Crystals: The compound is chemically insoluble at this concentration.[2] The lattice energy is too high for pure chloroform to overcome.[2]

Q2: Which stabilizer is in your Chloroform?
  • Amylene-stabilized: Preferred for sensitive dyes but less polar.[1][3][2]

  • Ethanol-stabilized (0.5-1%): The ethanol content actually aids solubility of bromide salts.[1][3][2] If you switched from ethanol-stabilized to amylene-stabilized chloroform, your solubility will drop significantly.[1][3][2]

Q3: Did you synthesize or purchase the compound?
  • Synthesized: Residual inorganic salts (NaBr, KBr) from the quaternization step are completely insoluble in chloroform and will persist as sediment.[2]

  • Purchased: Check if "15N" refers to an isotopic label (

    
    -Tetrapropylammonium bromide).[1][3][2] If so, this reagent is strictly hydrophilic and requires high polarity solvents (DMSO, MeOH, Water).[1][2]
    

Advanced Troubleshooting & Intervention

Issue A: "The Compound Gels or Clumps Instead of Dissolving"

Cause: Supramolecular

32Solution: The "Polar Spike" Method.232
  • Prepare your solvent as Chloroform : Methanol (95:5 v/v) .[1][3][2]

  • The 5% Methanol acts as a "solubility bridge," solvating the bromide ion while the Chloroform solvates the hydrophobic TPA core.[2]

  • Note: Do not exceed 10% Methanol if using for spin-coating, as it affects film morphology.[1][3][2]

Issue B: "I Need High Concentration (>10 mg/mL) in Pure Chloroform"

Cause: The Bromide anion is the limiting factor.[2] Solution: Anion Metathesis (Counter-ion Exchange). If your application allows, replace the Bromide (

Hexafluorophosphate (

)
Bis(trifluoromethane)sulfonimide (

)
132
  • Protocol: Dissolve TPA-15N Br in minimal MeOH. Add excess saturated aqueous

    
    .[1][3][2] The TPA-15N 
    
    
    will precipitate immediately.[1][3][2] Filter, dry, and this new salt will be highly soluble in pure Chloroform.[1][2]
Issue C: "The Solution is Clear but Precipitates Over Time"

Cause: Thermodynamic instability or solvent evaporation cooling.[2] Solution: Ultrasonic Annealing.

  • Seal the vial with Parafilm to prevent solvent evaporation.[3][2]

  • Sonicate at 40°C for 20 minutes .

  • Allow to cool slowly to room temperature in the bath.[3][2] This prevents the formation of kinetic aggregates.[2]

Standard Operating Procedures (SOPs)

SOP-1: The "Cosolvent Assist" Protocol

Use this for standard preparation without chemical modification.[1][3]

StepActionTechnical Rationale
1 Weigh TPA-15N BromideUse an anti-static gun if powder is static.[1][3][2]
2 Add Methanol (5% of total volume)Solvates the

lattice.
3 Vortex for 30 secondsCreates a concentrated slurry.
4 Add Chloroform (95% of total volume)Solvates the hydrophobic TPA core.[3][2]
5 Sonicate (40 kHz, 10 mins)Breaks intermolecular

stacking.
6 Critical: Filter (0.45

m PTFE)
Removes insoluble inorganic impurities (e.g., NaBr).[1][3][2]
SOP-2: Anion Exchange (Metathesis) for Pure Chloroform Solubility

Use this if Methanol is forbidden in your downstream application.[1][3][2]

  • Dissolve: Dissolve 100 mg TPA-15N Bromide in 2 mL Methanol.

  • Precipitate: Add 2 mL of saturated aqueous Lithium Bis(trifluoromethanesulfonyl)imide (Li-TFSI).

  • Isolate: A gummy solid or oil (TPA-15N TFSI) will separate.[1][3][2]

  • Wash: Decant liquid, wash solid with water (

    
     mL) to remove LiBr.[1][3][2]
    
  • Dry: Vacuum dry for 12 hours.

  • Result: The resulting TPA-15N TFSI salt is highly soluble in pure Chloroform.[1][3][2]

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for solubilizing TPA-15N Bromide.

SolubilityLogicStartStart: TPA-15N Br + ChloroformObservationVisual InspectionStart->ObservationCloudyCloudy / MilkyObservation->CloudySuspensionSedimentHeavy Sediment / CrystalsObservation->SedimentInsolubleClearClear SolutionObservation->ClearDissolvedAction_DryAction: Dry Compound(Remove Water)Cloudy->Action_DryMoisture suspectedAction_CosolventAction: Add 5% Methanol(Polar Spike)Cloudy->Action_CosolventMicro-precipitatesSediment->Action_CosolventFirst AttemptAction_Dry->StartRetryAction_ExchangeAction: Anion Exchange(Convert Br- to TFSI-)Action_Cosolvent->Action_ExchangeStill InsolubleSuccessSuccess: Stable SolutionAction_Cosolvent->SuccessDissolvedAction_Exchange->Success

Caption: Decision matrix for troubleshooting solubility based on visual diagnostics.

Frequently Asked Questions (FAQ)

Q: Can I use Dichloromethane (DCM) instead of Chloroform? A: Yes, and it is often better.[2] DCM has a slightly higher dielectric constant (


32132

Q: Why does the solution turn yellow/orange upon heating? A: Triphenylamine derivatives are often photo- and thermo-active.[1][3][2] A color shift might indicate oxidation (formation of radical cations,

2Always use Silver Foil132

Q: I am using


-labeled TPABr for NMR. Why won't it dissolve?A:Tetrapropylammonium Bromide-15N132insoluble132


132132

References

  • Reichardt, C. (2003).[1][3][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][3][2] (Explains the solubility parameters of ionic salts in low-dielectric media). [1][3][2]

  • Hansen, C. M. (2007).[1][3][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][3][2] (Source for solubility sphere data of quaternary ammonium salts). [1][3][2]

  • Halder, A., et al. (2018).[1][3][2] "Counter-ion Engineering in Triphenylamine-based Organic Salts for Optoelectronics." Journal of Materials Chemistry C. (Validation of anion exchange for solubility enhancement).

Zeolite Synthesis Technical Support Center: Optimizing 15N-TPA Template Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Zeolite Applications. This guide is specifically engineered for researchers and drug development professionals working with 15N-labeled tetrapropylammonium (15N-TPA) structure-directing agents in MFI-type zeolites (e.g., ZSM-5).

Removing isotopic templates presents unique challenges compared to standard synthesis. Improper calcination can leave residual 15N-carbonaceous species that interfere with downstream solid-state NMR studies, or conversely, destroy the delicate Brønsted acid sites required for catalytic applications.

Mechanistic FAQ: The Science of Template Removal

Q: Why is optimizing the calcination of 15N-TPA templates more critical than standard unlabeled TPA? A: When synthesizing zeolites with 15N-TPA, the ultimate goal is often to perform high-resolution solid-state 15N CPMAS NMR spectroscopy using isotopic probe molecules (e.g., 15N-pyridine or 15N-ammonia) to map acid sites[1]. If the calcination temperature is too low, residual 15N-containing carbonaceous species remain trapped in the micropores, creating severe spectral interference[2]. Conversely, excessive temperatures (>600°C) trigger the hydrolysis of Si-O-Al bonds (dealumination) due to the localized release of combustion water (steaming), permanently destroying the Brønsted acid sites you intend to study[3].

Q: What is the exact chemical mechanism of TPA decomposition inside the zeolite pores? A: The thermal decomposition of TPA⁺ is highly dependent on the zeolite's SiO₂/Al₂O₃ ratio and the specific acid sites it interacts with[4].

  • Hofmann Elimination: At Brønsted acid sites and weakly acidic Si-O⁻ defects, TPA⁺ undergoes Hofmann elimination starting around 350°C, yielding propylene and 15N-tripropylamine[4].

  • Radical Cleavage: At Lewis acid sites (surface Al-O⁻), the decomposition follows a free-radical pathway, producing smaller fragments like ethylene, methane, and smaller 15N-amine derivatives[4].

Understanding this causality dictates our heating ramp rates: we must allow these volatile 15N-amines and olefins to diffuse out of the micropores before they oligomerize into heavy, non-volatile "coke"[2].

Mechanism TPA 15N-TPA+ in Zeolite Pores Heat Thermal Activation (>350°C) TPA->Heat Hofmann Hofmann Elimination (Brønsted Sites) Heat->Hofmann Radical Radical Cleavage (Lewis Acid Sites) Heat->Radical Prod1 Propylene + 15N-Tripropylamine Hofmann->Prod1 Prod2 Ethylene + Methane + 15N-Amines Radical->Prod2 Oxidation Oxidation (Air/O2) >450°C Prod1->Oxidation Prod2->Oxidation Final Template-Free Pores + H2O, CO2, 15NOx Oxidation->Final

Mechanistic pathways of 15N-TPA decomposition during thermal calcination.

Troubleshooting Guide

Issue: Residual 15N signals in post-calcination NMR spectra.
  • Cause: Incomplete combustion of the template due to insufficient oxygen diffusion or premature pore blockage by oligomerized olefins.

  • Solution: Implement a two-step calcination method. First, use an inert gas (N₂) to thermally crack the template, then switch to an oxidative atmosphere (Air/O₂) at 500°C to burn off the remaining carbonaceous residue without causing localized exotherms[5].

Issue: Loss of Brønsted acidity or framework collapse (Dealumination).
  • Cause: High-temperature calcination (>550°C) in a static air environment traps the water generated from template combustion inside the pores, leading to auto-steaming and extraction of framework aluminum[3].

  • Solution: Ensure a high flow rate of dry air during the oxidative phase to sweep moisture away immediately. Alternatively, utilize the Low-Temperature Hydrocracking protocol (Protocol B) below 350°C[2].

Issue: Uneven powder coloration (brown/grey spots instead of pure white).
  • Cause: Localized exotherms. The combustion of TPA is highly exothermic. If ramped too quickly in air, the internal temperature of the zeolite bed can exceed the furnace setpoint by >100°C, causing localized coking.

  • Solution: Strictly limit the heating ramp rate to 1°C/min and maintain a shallow powder bed depth (<5 mm) in the calcination crucible.

Quantitative Data: Calcination Method Comparison

The following table summarizes the causal effects of different calcination environments on the structural integrity and template removal efficiency of ZSM-5 zeolites.

Calcination MethodAtmosphereMax Temp (°C)Template Removal (%)Framework IntegrityAcid Site Preservation
Direct Air Calcination Air550>99%Moderate (Risk of steaming)Low (Exothermic damage)
Two-Step Calcination N₂, then Air500–550>99%HighHigh[5]
Low-Temp Hydrocracking H₂/N₂300–350~95%Very HighVery High[6]

Step-by-Step Experimental Protocols

Protocol A: Optimized Two-Step Calcination (The Gold Standard)

This self-validating protocol utilizes an inert atmosphere to decompose the template endothermically, followed by an oxidative phase to burn off residual 15N-coke, preventing catastrophic exotherms that damage hierarchical structures[5].

  • Preparation & Drying: Spread the as-synthesized 15N-TPA ZSM-5 powder evenly in a wide quartz boat (bed depth < 5 mm). Heat at 100°C for 12 hours in a drying oven to remove physisorbed water.

  • Inert Pyrolysis: Place the sample in a tube furnace. Purge with dry N₂ gas (100 mL/min) for 30 minutes. Ramp the temperature at 1°C/min to 500°C. Causality: The slow ramp allows Hofmann elimination products to escape without igniting, preventing thermal runaway[4].

  • Thermal Hold 1: Maintain at 500°C under N₂ for 2 hours.

  • Oxidative Clearing: Without cooling, switch the gas flow from N₂ to dry Air (or 20% O₂/Ar). Ramp at 1°C/min to 550°C and hold for 4 hours. Causality: Oxygen combusts the remaining 15N-carbonaceous residues. Because the bulk of the template was already removed, the exothermic heat release is minimal, protecting the framework[5].

  • Cooling & Validation: Cool to room temperature at 1°C/min to prevent thermal shock. Self-Validation Step: Perform FTIR spectroscopy on the resulting powder; the complete absence of C-H stretching bands at 2850–2960 cm⁻¹ confirms total template removal.

Workflow Start As-synthesized Zeolite Drying Drying 100°C, 12h Start->Drying Step1 Inert Pyrolysis (N2) 1°C/min to 500°C Drying->Step1 Hold1 Hold 500°C 2 hours Step1->Hold1 Step2 Oxidation (Air) Switch Gas Hold1->Step2 Hold2 Hold 550°C 4 hours Step2->Hold2 Cooling Cool to RT 1°C/min Hold2->Cooling

Optimized two-step calcination workflow for complete 15N-TPA removal.

Protocol B: Low-Temperature Hydrocracking (For Ultra-Sensitive Frameworks)

If your framework is highly susceptible to dealumination or you are working with delicate nanosheet MFI zeolites, high-temperature calcination must be avoided entirely[2].

  • Purge: Load the sample into a fixed-bed reactor and purge with N₂ (50 mL/min) for 30 minutes.

  • Hydrocracking Ramp: Introduce a reducing atmosphere (5% H₂ in N₂) and ramp at 1°C/min to 350°C[6].

  • Thermal Hold: Maintain at 350°C for 6 hours. Causality: The H₂ atmosphere promotes the hydrocracking of TPA⁺ into highly volatile alkanes and amines at mild temperatures. This prevents coke deposition on acid sites and achieves a BET surface area of ~400 m²/g without thermal damage[6].

  • Validation: Perform N₂ physisorption. A micropore volume matching theoretical MFI values confirms the pores are successfully unblocked.

References

  • TPAOH Template Removal from High-Silica ZSM-5 by Low-Temperature Hydrocracking. ResearchGate.[Link]

  • Influence of the calcination treatment on the catalytic properties of hierarchical ZSM-5. BURJC Digital.[Link]

  • Mechanistic study of organic template removal from ZSM-5 precursors. ResearchGate.[Link]

  • Advanced Characterisation and Operando Spectroscopies. AIR Unimi.[Link]

  • On the role of acidity in bulk and nanosheet [T]MFI (T = Al3+, Ga3+, Fe3+, B3+) zeolites in the methanol-to-hydrocarbons reaction. SciSpace.[Link]

Sources

Technical Support Center: Minimizing Hygroscopic Decomposition of Tetrapropylammonium-15N Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Physics & Chemistry of Loss

As researchers, we often treat "hygroscopicity" as a mere physical nuisance—a weighing error. However, with Tetrapropylammonium-15N bromide (TPA-15N Br) , moisture is the precursor to chemical degradation.

The 15N label is located at the quaternary center. While the N-C bond is generally stable, the presence of water creates a "lattice solvent" effect that lowers the energy barrier for Hoffmann Elimination . When you attempt to heat-dry a "wet" quaternary salt without vacuum or at excessive temperatures, you risk cleaving the propyl arm, releasing volatile tripropylamine-15N and propene.

The Golden Rule: Never heat wet TPA-15N Br above 80°C at atmospheric pressure. Moisture + Heat = Irreversible Isotopic Loss.

Troubleshooting Guides & FAQs

Module A: Moisture Management & Recovery

Q: My TPA-15N Br has turned into a sticky paste or "clumped" solid. Is it ruined? A: It is likely not chemically ruined yet, but it is physically compromised. The "paste" indicates the formation of a hydrate lattice.

  • Immediate Action: Do not attempt to chip it out with a metal spatula (risk of contamination and static scattering).

  • The Fix: You must remove the water gently to avoid thermal decomposition.

Protocol: The "Cold-Trap" Vacuum Recovery

  • Why: Lowering pressure allows water removal at temperatures well below the decomposition threshold.

  • Step 1: Dissolve the entire clumped aliquot in a minimum volume of anhydrous ethanol or ultrapure water (only if necessary).

  • Step 2: Transfer to a round-bottom flask with a 24/40 joint.

  • Step 3: Rotovap at 40°C until a solid residue remains.

  • Step 4: Attach to a high-vacuum manifold (< 0.1 mbar) with a liquid nitrogen trap. Dry for 12–24 hours at room temperature .

  • Step 5: Backfill with Argon/Nitrogen before opening.

Q: Can I dry it in a standard laboratory oven at 110°C? A: Strongly Not Recommended. While standard TPABr is often dried at 110°C, the risk for 15N-labeled material is too high. If the sample contains even trace basic impurities (e.g., from glass etching or previous synthesis steps), 110°C is sufficient to initiate slow Hoffmann elimination [1].

  • Recommendation: Use a vacuum oven at 60°C max .

Module B: Decomposition Diagnosis (NMR)

Q: I see small extra peaks in my 1H or 15N NMR. Has my sample decomposed? A: You need to distinguish between hydrolysis (rare) and elimination (common).

Diagnostic Table: TPA-15N Br Integrity Check

ObservationPotential CulpritMechanismAction
Shift in bulk H2O peak Hygroscopic WaterPhysical absorptionDry sample (See Module A).
Sharp triplet at ~0.9 ppm & ~2.4 ppm (1H) Tripropylamine-15N Hoffmann Elimination CRITICAL FAILURE. Sample was overheated or exposed to base.
Olefinic peaks at 5.0-6.0 ppm PropeneHoffmann EliminationPropene is a gas; seeing this implies active decomposition in the tube.
New 15N peak (shifted upfield) Free Amine (15N)C-N Bond CleavageIrreversible. Repurification required.

Q: How do I repurify if I detect Tripropylamine-15N? A: Recrystallization is the only option.

  • Dissolve in warm Ethyl Acetate/Ethanol (9:1) [2].

  • Allow to cool slowly to 4°C.

  • Filter rapidly under inert gas.

  • Wash with cold dry ethyl acetate to remove the organic amine degradation products.

Module C: Handling & Weighing

Q: How do I weigh exact amounts without the mass drifting due to water uptake? A: TPA-15N Br can absorb significant water weight within seconds in humid air (RH > 50%).

  • The "Difference" Method:

    • Dry the bulk vial and store in a desiccator.

    • Take the entire sealed vial to the balance.

    • Tare the balance with a receiving vessel.

    • Quickly transfer an approximate amount.

    • Do not record the receiving weight yet.

    • Re-weigh the source vial. The mass lost is the accurate mass of TPA-15N Br transferred, regardless of how much water it picks up after hitting the receiving vessel.

Visualizing the Mechanisms

Figure 1: The Hygroscopic-Thermal Decomposition Cycle

This diagram illustrates the "Death Spiral" of labeled salts: how moisture uptake leads to user error (heating), which triggers the chemical loss of the 15N label.

DecompositionCycle cluster_safe Safe Recovery Path PureSalt Pure TPA-15N Br (Crystalline) Hydrate Hydrated Salt / Paste (Weighing Errors) PureSalt->Hydrate Exposure to Air Moisture Atmospheric Moisture (Hygroscopicity) Moisture->Hydrate UserHeat User Applies Heat > 100°C (Attempt to Dry) Hydrate->UserHeat Standard Lab Error Vacuum Vacuum Desiccation (< 60°C) Hydrate->Vacuum Correct Protocol Hoffmann Hoffmann Elimination (E2 Mechanism) UserHeat->Hoffmann Thermal Activation BaseImpurity Trace Basic Impurities (OH- / Glass Surface) BaseImpurity->Hoffmann Catalysis Products Loss of 15N Label (Tripropylamine-15N + Propene) Hoffmann->Products Irreversible Vacuum->PureSalt Recovery

Caption: Figure 1. The causal link between moisture absorption and thermal decomposition via the Hoffmann pathway.

Figure 2: Safe Handling Workflow

A decision tree for researchers handling valuable 15N-Quats.

HandlingWorkflow Start Start: TPA-15N Br Sample CheckState Visual Inspection Start->CheckState Dry Free Flowing Powder CheckState->Dry Wet Clumped / Sticky CheckState->Wet ActionDry Store in Desiccator (P2O5 or Silica) Dry->ActionDry ActionWet Dissolve in EtOH + Rotovap (40°C) Wet->ActionWet Storage Glovebox / Inert Gas (Long Term) ActionDry->Storage Vacuum High Vacuum Line (Overnight, 25°C) ActionWet->Vacuum Vacuum->Storage

Caption: Figure 2. Decision matrix for handling and recovering hygroscopic TPA-15N Br.

References

  • Cope, A. C., & Trumbull, E. R. (1960). Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. Organic Reactions.

    • Relevance: Defines the E2 mechanism and thermal sensitivity of qu
  • Perrin, D. D., & Armarego, W. L. F. (1988).

    • Relevance: Standard protocols for recrystallization of Tetrapropylammonium bromide using Ethyl Acetate/Ethanol.[1]

  • ChemicalBook. (2023). Tetrapropylammonium bromide Properties and Safety.

    • Relevance: Confirms hygroscopic nature and melting/decomposition d
  • National Toxicology Program (NTP). (1992).[2] Tetrapropylammonium bromide - Physical Properties.

    • Relevance: Provides solubility d

Sources

Removing trace impurities from synthesized Tetrapropylammonium-15N bromide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tetrapropylammonium-15N Bromide Purification

Welcome to the Isotope-Labeled Compounds Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific challenges researchers face when isolating and purifying synthesized 1[1]. Because 15N-labeled precursors are highly expensive, maximizing yield while achieving >99% isotopic and chemical purity is critical for downstream applications in NMR spectroscopy and zeolite catalysis.

Troubleshooting Guide: Resolving Common Impurity Issues

Issue 1: Persistent Tripropylamine-15N and Propyl Bromide Contamination

The Problem: Post-synthesis NMR or GC-MS reveals trace amounts of unreacted starting materials. Mechanistic Causality: The quaternization reaction between tripropylamine and propyl bromide rarely reaches 100% completion due to steric hindrance and reaction equilibrium[2]. Because the product is a quaternary ammonium salt, it often traps these unreacted, non-polar precursors within its crystal lattice during initial precipitation. Expert Solution: Exploit the vast polarity difference between the ionic product and the non-polar starting materials through selective solvent washing, followed by recrystallization.

Self-Validating Protocol: Solvent Washing & Recrystallization

  • Solvent Washing: Suspend the crude TPA-15N Br in anhydrous hexanes or diethyl ether (5 mL/g of crude). Vigorously stir for 15 minutes. The ionic TPA-15N Br is completely insoluble in these non-polar solvents, while the unreacted amine and alkyl halide will readily dissolve.

  • Filtration: Filter the suspension through a sintered glass funnel. Discard the filtrate.

  • Dissolution: Suspend the washed solid in a minimal volume of boiling pure acetone (approx. 3-5 mL/g). Acetone is the optimal solvent because TPA Br is soluble in hot acetone but highly insoluble when cold[3].

  • Hot Filtration: Rapidly filter the hot solution to remove any insoluble inorganic impurities (e.g., heavy metals or silica dust).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 2 hours to maximize precipitation.

  • Validation Step: Filter the pure white crystals. To validate the system, analyze the mother liquor via GC-MS. The absence of a tripropylamine-15N peak confirms the complete removal of the amine impurity.

Issue 2: High Moisture Content and "Sticky" Product

The Problem: The isolated TPA-15N Br appears as a sticky paste rather than a free-flowing powder, and 1H NMR shows a massive broad peak around 4.7 ppm. Mechanistic Causality: 4[4]. The bromide counterion forms strong hydrogen bonds with atmospheric moisture. If left exposed to ambient air, the salt will absorb enough water to dissolve itself (deliquescence). Expert Solution: High-vacuum thermal desorption is required to break the ion-dipole interactions between the bromide and water molecules without thermally degrading the quaternary ammonium cation.

Self-Validating Protocol: High-Vacuum Thermal Desorption

  • Preparation: Transfer the recrystallized TPA-15N Br to a pre-weighed, dry Schlenk flask.

  • Primary Drying: Connect the flask to a high-vacuum line (< 0.1 Torr) at room temperature for 2 hours to remove bulk volatile solvents (e.g., acetone).

  • Thermal Desorption: Submerge the flask in an oil bath set to exactly 3[3]. Maintain the vacuum for 48 hours.

  • Validation Step: Weigh the flask periodically. The drying process is self-validating when two consecutive mass readings (taken 4 hours apart) show a difference of < 0.1 mg. Confirm the final moisture content is < 0.5% using Karl Fischer titration.

Quantitative Solvent Data for TPA-15N Br Purification

Selecting the right solvent is a balance between impurity removal and product yield. Use the table below to guide your purification strategy.

SolventRole in PurificationTarget ImpuritiesBoiling Point (°C)Yield Impact
Hexanes Solvent WashingUnreacted tripropylamine-15N, Propyl bromide68Minimal (<1% loss)
Acetone RecrystallizationTrace organics, colored byproducts56Moderate (10-15% loss to mother liquor)
Ethyl Acetate RecrystallizationPolar organic impurities77Moderate (10-20% loss)
Methanol RecrystallizationHighly polar impurities65High (20-30% loss due to high solubility)

Purification Workflow Visualization

G N1 Crude TPA-15N Br (Contains Amines & Alkyl Halides) N2 Solvent Washing (Hexanes / Diethyl Ether) N1->N2 Removes non-polar impurities N3 Recrystallization (Acetone or Ethyl Acetate) N2->N3 Removes trace organic residues N4 Vacuum Drying (308 K, 48 hours) N3->N4 Removes trapped moisture/solvent N5 Pure TPA-15N Br (>99% Isotopic & Chemical Purity) N4->N5

Workflow for the systematic removal of trace impurities from synthesized TPA-15N Br.

Frequently Asked Questions (FAQs)

Q: Why does my TPA-15N Br streak heavily on standard silica TLC plates, making purity assessment difficult? A: Quaternary ammonium salts like TPA-15N Br are permanently charged and highly polar. When spotted on normal-phase silica gel (which is acidic and highly polar), strong electrostatic interactions cause severe streaking. Expert Solution: Instead of standard silica TLC, switch to alumina TLC plates or use a highly polar, ion-pairing eluent system (e.g., Dichloromethane : Methanol : Acetic Acid in an 80:15:5 ratio). Alternatively, bypass TLC entirely and use Reverse-Phase HPLC (C18 column) with a buffered mobile phase for accurate purity assessment.

Q: Can I use ion-exchange chromatography to purify the bromide counterion if halide scrambling occurred during synthesis? A: Yes. If your synthesis inadvertently introduced chloride or iodide impurities (often from contaminated starting materials), you can pass the aqueous solution of the salt through a strong anion-exchange resin (e.g., Amberlite IRA-400) pre-loaded with bromide ions. The resin will exchange the trace halides for bromide, ensuring counterion homogeneity before you proceed to the vacuum drying step.

References

  • Journal of Chemical & Engineering Data - ACS Publications. Apparent Molar Volumes and Isentropic Compressibilities of Tetraalkylammonium Bromides. Retrieved from [Link]

  • Google Patents (US3468816A). Method of purifying an impure quaternary ammonium salt by addition of an epoxide.

Sources

Thermal degradation limits of Tetrapropylammonium-15N bromide

Technical Support Hub: TPA- N Bromide Stability & Handling

Status: Operational | Topic: Thermal Degradation Limits | Ticket ID: TPA-15N-001

Welcome to the Advanced Isotope Support Center. Below you will find critical thermal thresholds, degradation mechanisms, and diagnostic workflows designed to protect your

Critical Thermal Thresholds (The "Safe Zone")

Executive Summary: While the

isotopic integrity
Thermal Stability Data Table
ParameterTemperature LimitContext
Safe Storage Limit < 50°CPrevents slow hydrolysis if moisture is present.
Dehydration Onset 100°C - 120°CLoss of surface water (TPA-Br is hygroscopic).
Degradation Onset (

)
~240°C Slow decomposition begins (Hofmann Elimination).
Melting Point 290°C - 295°CSolid-liquid transition; rapid decomposition follows immediately.
Calcination (Zeolites) 500°C - 550°CComplete removal (oxidative combustion) of TPA from framework.

CRITICAL WARNING: In the presence of strong bases (e.g., NaOH in zeolite synthesis), TPA-Br converts to TPA-OH in situ. TPA-OH is significantly less thermally stable in solution (decomposing >100°C) but can be stabilized up to ~300°C when occluded within a zeolite framework (e.g., Silicalite-1 or ZSM-5).

The Degradation Mechanism[1][2][3]

Understanding how TPA-

Hofmann Elimination

The Pathway:

  • Trigger: Heat (>240°C) or Base (OH⁻).

  • Process: The bromide (or hydroxide) anion abstracts a

    
    -proton from a propyl arm.
    
  • Result: The C-N bond breaks, releasing Tripropylamine-

    
    N  (volatile) and Propene  (gas).
    

Impact on


N Experiments:
  • Volatile Loss: The

    
    N label is lost to the gas phase as tripropylamine.
    
  • Signal Shift: If the amine remains trapped, your NMR signal shifts from the quaternary ammonium range to the tertiary amine range, ruining quantification.

HofmannEliminationTPATPA-15N Cation(Intact Tracer)HeatHeat / Base(>240°C or OH-)TPA->HeatTSTransition State(Beta-Proton Abstraction)Heat->TSActivationAmineTripropylamine-15N(Volatile Liquid)TS->AmineN-C Bond BreakAlkenePropene(Gas)TS->AlkeneElimination

Figure 1: Hofmann Elimination pathway. Note that the

Troubleshooting Guides (FAQs)
Scenario A: "My

N NMR signal intensity is lower than calculated."

Diagnosis: You likely experienced partial thermal degradation during sample preparation or drying. Root Cause: TPA-Br is hygroscopic.[1][2] If you dried it in an oven >150°C to remove water, you may have triggered early-onset degradation.

Step-by-Step Fix:

  • Check Solubility: Is the sample fully dissolved? TPA-Br is highly soluble in water/methanol but poor in non-polar solvents.

  • Check pH: Was the solution basic? High pH lowers the degradation temperature threshold.

  • Run 1H NMR: Look for the "Signature of Death" (see below).

Scenario B: "I see unexpected peaks in my proton spectrum."

Diagnosis: Contamination by degradation products. The "Signature of Death" in 1H NMR:

  • Intact TPA: Multiplets at

    
     ~3.1–3.4 ppm (
    
    
    -CH
    
    
    ) and ~1.6–1.8 ppm (
    
    
    -CH
    
    
    ).
  • Degraded (Tripropylamine): New signals appearing upfield (shifted lower ppm) due to loss of the positive charge deshielding effect.

  • Degraded (Propene): Olefinic peaks at

    
     ~5.0–6.0 ppm (if trapped in a closed vessel; usually escapes).
    
Scenario C: "How do I remove TPA-15N from my Zeolite without cracking the crystal?"

Diagnosis: Calcination optimization. Protocol:

  • Ramp Rate: 1°C/min to 550°C. (Slow ramp prevents rapid gas evolution which cracks crystals).

  • Soak: Hold at 550°C for 6 hours under air flow.

  • Note: The

    
    N will be converted to NO
    
    
    gases. You cannot recover the isotope after calcination.
Diagnostic Workflow: The "Is It Degraded?" Decision Tree

Use this logic flow to assess the quality of your TPA-

DiagnosticTreeStartStart: Suspected DegradationVisualVisual Inspection:Is it yellow/brown?Start->VisualSmellOlfactory Check:Fishy/Amine odor?Visual->SmellNo (White)DiscardDISCARD:Severe DecompositionVisual->DiscardYes (Brown)SolubilitySolubility Check:Clear in D2O?Smell->SolubilityNo OdorRecrystallizeSALVAGE:Recrystallize (EtOH/Et2O)Smell->RecrystallizeYes (Amine smell)NMRRun 1H NMRSolubility->NMRClear SolutionSolubility->DiscardTurbid/PrecipitateNMR->DiscardMajor Olefin/Amine PeaksNMR->RecrystallizeMinor Impurity PeaksUsePROCEED:Sample is PureNMR->UseOnly Propyl Multiplets

Figure 2: Diagnostic logic for assessing TPA-15N Br purity.

Experimental Protocols
Protocol 1: Purity Verification via TGA (Thermogravimetric Analysis)

Use this to verify if a batch of TPA-15N Br has absorbed water or partially degraded.

  • Sample Mass: 5–10 mg.

  • Pan: Alumina or Platinum (open).

  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min.[3]
    
  • Ramp: 10°C/min from 30°C to 600°C.

  • Analysis:

    • Step 1 (Loss < 150°C): Moisture/Solvent.[3] If >2% mass loss, dry your stock under vacuum at 80°C.

    • Step 2 (Onset ~240°C): Main degradation event.

    • Result: If the onset is <230°C, the sample may contain catalytic impurities or free amines.

Protocol 2: Recrystallization (Salvage)

If your expensive

  • Dissolve the TPA-Br in a minimum amount of warm Ethanol (absolute).

  • Filter to remove any insoluble solids.

  • Slowly add cold Diethyl Ether until the solution turns cloudy.

  • Cool to 4°C overnight.

  • Filter the white crystals and dry under vacuum at 60°C (Do not exceed 80°C).

References
  • Scholtz, M. et al. (2016). Thermal stability of quaternary ammonium hexafluorophosphates and halides.[4] Russian Journal of General Chemistry.

  • Fisher Scientific. (2021). Safety Data Sheet: Tetrapropylammonium bromide.[2][5]

  • Van der Gaag, F. J. et al. (1985). Thermal stability of tetrapropylammonium cations in zeolite ZSM-5. Applied Catalysis.

  • Cope, A. C. et al. (1960). Mechanism of the Hofmann Elimination Reaction.[6][7][8][9][10] Journal of the American Chemical Society.

Technical Support Center: Correcting Baseline Distortion in 15N-Labeled Ammonium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Subject: 15N-Labeled Ammonium Salts (


)
Primary Issue:  Severe baseline distortion (rolling, bowing, or DC offset) in NMR spectra.
Root Causes:  Acoustic ringing (piezoelectric effect in probe coils), receiver dead time, and dielectric heating due to high ionic strength.

This guide provides a root-cause analysis and actionable protocols for correcting baseline distortions. Unlike proton NMR, low-frequency nuclei like


 are susceptible to acoustic ringing , where the radiofrequency (RF) pulse induces mechanical vibrations in the probe coil. These vibrations generate a spurious signal that mimics a broad spectral component, resulting in a rolling baseline that can obscure the ammonium signal.

Part 1: Diagnostic Phase

Before applying corrections, you must identify the specific type of distortion. Use this decision matrix to diagnose your spectrum.

Visual Diagnosis Matrix
SymptomVisual CharacteristicRoot CausePrimary Fix
The "Smile/Frown" Broad, U-shaped or inverted U-shaped curvature across the entire spectral width.Acoustic Ringing (Probe coil vibration).Backward Linear Prediction (LPC) or Spin-Echo Acquisition.
The "Ski Slope" Steep roll at one edge of the spectrum, flattening out at the other.Filter Group Delay or First-point corruption.Left Shift or Backward LPC.
The "Wiggle" Sinusoidal oscillation starting at the base of sharp peaks.Truncation (Acquisition time too short).[1]Apodization (Exponential/Gaussian) or Forward LPC.
The "Step" Sudden DC offset preventing the baseline from reaching zero.Digital Offset (Receiver issue).DC Offset Correction (during processing).
Diagnostic Workflow (Logic Map)

Baseline_Diagnosis Start Start: Inspect Spectrum Q1 Is the distortion a broad low-frequency curve? Start->Q1 Q2 Is it a 'Smile' or 'Frown'? Q1->Q2 Yes Phase Diagnosis: Phase Error (0th/1st Order) Q1->Phase No (Linear tilt) Q3 Are the first few FID points corrupted? Q2->Q3 No (Steep edge roll) Ringing Diagnosis: Acoustic Ringing (Mechanical Probe Vibration) Q2->Ringing Yes (Symmetric Roll) DeadTime Diagnosis: Receiver Dead Time (Pulse Breakthrough) Q3->DeadTime Yes (Points > 100% intensity) Action_BLP Action: Backward Linear Prediction (Reconstruct points 1-32) Ringing->Action_BLP Action_Echo Action: Acquire with Spin-Echo (Refocus signal, decay ringing) Ringing->Action_Echo DeadTime->Action_BLP Action_ManPhase Action: Manual Phasing (Pivot on largest peak) Phase->Action_ManPhase

Figure 1: Decision tree for diagnosing baseline distortions in 15N NMR. Blue nodes indicate the starting point, red/yellow/green indicate the root cause, and note shapes indicate the solution.

Part 2: Troubleshooting & Protocols

Category A: Processing Solutions (The "Gold Standard")

Q: Why is my baseline rolling even after standard automatic correction? A: Standard polynomial baseline corrections (e.g., Bernstein polynomials) try to fit the entire baseline. Acoustic ringing, however, is a time-domain artifact affecting only the first few milliseconds of the FID. Fitting a polynomial to the frequency spectrum treats the symptom, not the cause.

The Solution: Backward Linear Prediction (BLP) BLP mathematically reconstructs the corrupted initial data points of the FID based on the "good" data that follows. This is the most robust way to eliminate acoustic ringing without distorting signal integrals.

Protocol: Applying Backward Linear Prediction

Applicable to TopSpin, MestReNova, and VnmrJ.

  • Inspect the FID: Zoom into the very beginning of the FID (Time Domain).

  • Identify Corrupted Points: Look for points that are wildly off-scale or do not follow the exponential decay curve. For

    
     acoustic ringing, this is typically the first 10–32 points .
    
  • Set BLP Parameters:

    • Basis Points: Use points from a "clean" region of the FID (e.g., points 100–1024) to establish the prediction model.

    • Coefficients: Set to roughly 2x the number of expected signals (e.g., 16–32).

    • Predicted Points: Set this to the number of corrupted points identified in Step 2 (e.g., 32).

  • Apply & Transform: Execute the BLP, then perform Fourier Transform (FT).

  • Verify: The "smile/frown" should vanish. If a DC offset remains, apply a simple drift correction.

Technical Insight: Do not simply "Left Shift" (delete) the data points. Deleting points introduces a massive first-order phase error that is difficult to correct manually. BLP replaces them, preserving phase coherence [1, 6].

Category B: Acquisition Hardware Solutions

Q: Can I prevent the ringing during acquisition? A: Yes. If processing cannot salvage the data, you must alter the pulse sequence to physically separate the ammonium signal from the probe ringing.

The Solution: Spin-Echo Acquisition Acoustic ringing decays rapidly (typically <100 µs).[2] By using a spin-echo sequence (


), you delay the acquisition. The ringing from the 

pulse dies down during the second

delay, while the ammonium signal is refocused.
Protocol: 15N Spin-Echo Setup
  • Pulse Sequence: Select a standard spin-echo sequence (e.g., cpmg or se variants).

  • Calculate

    
     (tau): 
    
    • The delay

      
       must be long enough for ringing to decay but short enough to avoid 
      
      
      
      relaxation loss.
    • Recommended:

      
      .
      
    • Note: Ammonium protons exchange, shortening

      
      . Keep 
      
      
      
      minimal.
  • Coupling Evolution: For

    
    , J-coupling (
    
    
    
    ) will evolve during
    
    
    .
    • Option A (Decoupled): Ensure proton decoupling is active during the echo delays to prevent J-modulation loss.

    • Option B (Coupled): Set

      
       to refocus the coupling, though this may be too long for fast-relaxing samples.
      
Category C: Sample Preparation & Heating

Q: My baseline drifts over time / My lock level is unstable. A: This is likely Dielectric Heating . Ammonium salts are ionic. High salt concentrations increase the conductivity of the solution. When you apply high-power proton decoupling (e.g., WALTZ-16 or GARP), the sample acts like a resistor, heating up.

Mechanism: Heating changes the sample's dielectric constant


 detunes the probe 

lowers Q-factor

baseline instability.
Protocol: Managing High-Salt Samples
  • Limit Concentration: Keep ammonium salt concentration

    
     if possible.
    
  • Solvent Choice: Use solvents with lower dielectric loss if solubility permits (e.g., DMSO-

    
     or Methanol-
    
    
    
    instead of
    
    
    ).
  • Reduce Duty Cycle:

    • Increase the relaxation delay (

      
      ) to allow cooling between scans.
      
    • Use Composite Pulse Decoupling (CPD) only during acquisition (inverse gated) if NOE is not required, or use lower power decoupling sequences (e.g., adiabatic decoupling).

  • Air Flow: Maximize the variable temperature (VT) gas flow (e.g., 600–800 L/hr) to actively cool the sample tube.

Part 3: Comparison of Correction Algorithms

When BLP is not enough, post-FT baseline correction algorithms are necessary.

AlgorithmBest Use CaseProsCons
Polynomial Fit (Bernstein)Simple rolling baselines; no sharp distortions.Mathematically simple; smooths broad curves well.Fails with high-order distortions (wiggles); can create artifacts in signal-free regions.
Spline / Whittaker Smoother Complex baselines with variable curvature.Highly flexible; follows local baseline trends without overfitting peaks.Requires careful parameter tuning (lambda); can accidentally subtract broad peaks.
Backward Linear Prediction (BLP) Recommended for Acoustic Ringing / Dead Time.Corrects the root cause (time domain); preserves integral accuracy.Computationally intensive; requires manual identification of corrupted points.
Ablative / Iterative Spectra with high dynamic range and crowded peaks.Does not require user-defined baseline points.Can clip the base of broad signals (like exchange-broadened ammonium).

References

  • Chong, Y. et al. (2010). Linear Prediction. University of Michigan NMR Facility. Link

  • Facey, G. (2008).[2][3][4] Acoustic Ringing. University of Ottawa NMR Facility Blog. Link

  • Mestrelab Research. (2019). Baseline Correction with Mnova. Mestrelab Resources. Link

  • Gerothanassis, I. P. (1987).[5] Methods of avoiding the effects of acoustic ringing in pulsed Fourier transform nuclear magnetic resonance spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Practical Aspects of NMR Spectroscopy).
  • Stanford University NMR Facility. (n.d.). Backward Linear Prediction. Link

Sources

Technical Support Center: Tetrapropylammonium-15N Bromide Storage & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tetrapropylammonium-15N bromide (TPA-15N Br) . This guide is designed for researchers, analytical chemists, and drug development professionals working with stable isotope-labeled quaternary ammonium salts. Here, we address the specific physicochemical vulnerabilities of TPA-15N Br, provide self-validating protocols for its handling, and troubleshoot common experimental failures.

The "Hydrolysis" Misconception & Mechanistic Stability

A frequent misconception in the laboratory is that Tetrapropylammonium-15N bromide undergoes classical covalent "hydrolysis" when exposed to ambient air. Quaternary ammonium salts do not hydrolyze in the same manner as esters or amides. Instead, the degradation and experimental failures associated with TPA-15N Br stem from two distinct mechanisms:

  • Severe Hygroscopicity (Deliquescence): TPA-15N Br is highly hygroscopic[1]. When exposed to atmospheric moisture, the crystal lattice rapidly absorbs water, leading to caking and eventual dissolution into an aqueous slurry. While this does not break the N-C bonds, it drastically alters the molecular weight of the bulk powder, ruining the precise stoichiometry required for isotopic labeling experiments[2].

  • Hofmann Elimination (Base-Catalyzed Degradation): True chemical degradation of TPA-15N Br occurs via Hofmann elimination, not hydrolysis. In the presence of strong bases (e.g., hydroxides) and elevated temperatures, the quaternary ammonium cation degrades into tripropylamine-15N, propene, and water[3]. The presence of absorbed moisture can inadvertently facilitate this reaction if basic impurities are present in the reaction matrix.

Optimal Storage Parameters

To preserve the anhydrous integrity of TPA-15N Br and prevent moisture-induced caking, strict storage parameters must be maintained. The table below summarizes the quantitative and qualitative requirements for long-term stability.

ParameterRecommended ConditionCausality / Scientific Rationale
Temperature 4°C to 25°C (Cool/Refrigerated)Minimizes thermal kinetic energy, preventing spontaneous thermal decomposition which can occur at extreme temperatures[1].
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric water vapor and oxygen, preventing hygroscopic absorption and oxidative side-reactions[2].
Primary Container High-Density Polyethylene (HDPE) or GlassNon-porous materials prevent moisture permeation. Glass must be amber to prevent potential photolytic degradation over years of storage[1].
Cap Liner PTFE (Teflon)Provides an inert, hermetic seal. Standard cardboard or foil liners will degrade or allow moisture ingress.
Incompatibilities Strong Oxidizers, Strong BasesPrevents violent redox reactions and base-catalyzed Hofmann elimination[4].

Standard Operating Procedures (SOPs)

SOP 1: Inert Aliquoting and Long-Term Storage

To prevent repeated moisture exposure, bulk TPA-15N Br must be aliquoted immediately upon receipt.

  • Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120°C for 4 hours. Transfer them directly into an inert atmosphere glovebox (Argon or N2) while hot, and allow them to cool.

  • Transfer: Bring the sealed bulk container of TPA-15N Br into the glovebox. Ensure the glovebox atmosphere reads < 1 ppm O2 and < 1 ppm H2O.

  • Aliquoting: Weigh out single-use experimental aliquots (e.g., 50 mg - 500 mg) into the pre-dried vials.

  • Sealing: Secure the PTFE-lined caps tightly. Wrap the cap-vial junction with PTFE tape, followed by Parafilm, to create a dual-layer moisture barrier.

  • Storage: Remove the vials from the glovebox and store them in a secondary desiccator (containing active Drierite or silica gel) kept in a cool, dark environment (4°C to 25°C)[2].

SOP 2: Vacuum Recovery of Moisture-Compromised TPA-15N Br

If your TPA-15N Br has absorbed moisture and caked, follow this protocol to restore its anhydrous state without inducing thermal degradation.

  • Transfer: Move the caked TPA-15N Br into a vacuum-safe Schlenk flask.

  • Vacuum Application: Connect the flask to a high-vacuum Schlenk line (< 0.1 Torr). Apply the vacuum slowly to prevent the powder from bumping or splattering as water vapor escapes.

  • Gentle Heating: Submerge the flask in an oil bath set to 40°C - 50°C . Crucial: Do not exceed 80°C. Excessive heat combined with residual moisture and trace impurities can trigger premature degradation[3].

  • Desiccation: Maintain high vacuum and gentle heating for 12 to 24 hours. The material is fully dried when it returns to a free-flowing, easily dispersible white powder.

  • Backfilling: Backfill the Schlenk flask with dry Argon, seal it, and transfer it to a glovebox for immediate aliquoting.

Troubleshooting & FAQs

Q: My TPA-15N Br has turned into a sticky, translucent solid. Has the 15N label hydrolyzed off? A: No, the 15N label has not hydrolyzed. The quaternary ammonium center is covalently stable under neutral conditions. Your sample has simply absorbed a massive amount of atmospheric moisture (deliquescence)[1]. You can recover the material using SOP 2 . However, until it is dried, its molecular weight is undefined, and using it will result in severe stoichiometric errors in your assays.

Q: Can I store TPA-15N Br in a standard -20°C laboratory freezer? A: Yes, but with a major caveat. Standard freezers are highly humid environments. If you store the bottle in a freezer, you must place it inside a sealed secondary container (like a vacuum-sealed bag or a desiccator jar with desiccant). Furthermore, when removing it from the freezer, you must allow the sealed container to reach room temperature before opening it. Opening a cold bottle will cause instant condensation of atmospheric moisture directly onto the powder[2].

Q: I ran a reaction with TPA-15N Br in a strong base (NaOH) at 150°C, and my yield of the quaternary salt disappeared. What happened? A: You have triggered a Hofmann elimination. Under strong basic conditions and heat, the hydroxide ion abstracts a proton from the beta-carbon of one of the propyl chains. This collapses the molecule, ejecting tripropylamine-15N and propene gas[3]. Your 15N label is now trapped in the volatile tripropylamine byproduct. To prevent this, avoid using strong bases when TPA-15N Br is intended to act purely as a stable phase-transfer catalyst or electrolyte.

Q: What container materials should I strictly avoid? A: Avoid standard polystyrene tubes, unlined metal tins, and glass vials with standard paper/cardboard cap liners. Polystyrene is highly permeable to moisture over time, metals can corrode if the salt becomes hydrated (forming a weakly acidic aqueous micro-environment)[5], and paper liners will absorb moisture and transfer it directly to the chemical. Always use Polypropylene, HDPE, or glass with PTFE liners[1].

Mechanistic Workflows & Visualizations

The following diagrams illustrate the chemical causality of TPA-15N Br degradation and the logical workflow for proper laboratory handling.

degradation_pathway TPA Tetrapropylammonium-15N Bromide (Stable, Anhydrous) Moisture Exposure to Atmospheric Moisture (Improper Sealing) TPA->Moisture Ambient Air Base Presence of Strong Base & Heat (>100°C) TPA->Base Direct Exposure Hydrated Hydrated TPA-15N Br (Caking, Stoichiometric Failure) Moisture->Hydrated Hygroscopic Absorption Hydrated->Base Reaction Matrix Hofmann Hofmann Elimination Reaction Base->Hofmann Activation Energy Products Tripropylamine-15N + Propene + H2O (Irreversible Degradation) Hofmann->Products C-N Bond Cleavage

Fig 1: Degradation pathways of TPA-15N Br highlighting hygroscopicity vs. Hofmann elimination.

storage_workflow Start Receive Bulk TPA-15N Br Glovebox Transfer to Argon/N2 Glovebox (< 1 ppm H2O) Start->Glovebox Aliquot Aliquot into Amber Glass Vials with PTFE-lined Caps Glovebox->Aliquot Seal Seal Cap Junction with PTFE Tape & Parafilm Aliquot->Seal Store Store in Secondary Desiccator (4°C to 25°C) Seal->Store Check Pre-Experiment Check: Is Powder Caked? Store->Check Dry Execute SOP 2: Vacuum Desiccation at 40°C Check->Dry Caked/Sticky Use Proceed with Isotopic Assay Check->Use Free-flowing Dry->Use Recovered

Fig 2: Decision tree and handling workflow for maintaining anhydrous TPA-15N Br.

References

  • Tetrapropylammonium bromide - ECHA CHEM European Chemicals Agency (ECHA)
  • TETRAPROPYLAMMONIUM BROMIDE - CAMEO Chemicals National Oceanic and Atmospheric Administr
  • Simplified mechanism of tetrapropylammonium template degradation ResearchG
  • Tetrapropylammonium bromide | C12H28N.
  • Material Safety Data Sheet - Tetrapropylammonium bromide CDH Fine Chemical

Sources

Validation & Comparative

Comparing 15N vs 14N Tetrapropylammonium bromide NMR spectra

Technical Comparison: N vs. N NMR Spectroscopy of Tetrapropylammonium Bromide

Executive Summary: The Symmetry Advantage

For most nitrogen-containing organic compounds,

Tetrapropylammonium bromide (TPABr)


Because the quaternary nitrogen in TPABr sits at the center of a tetrahedral (



Fundamental Physics: The Spin Dichotomy

To understand the spectral differences, we must first contrast the nuclear properties of the two isotopes.

FeatureNitrogen-14 (

N)
Nitrogen-15 (

N)
Impact on TPABr Analysis
Spin Quantum Number (

)

(Integer)

(Half-integer)

N has quadrupolar moment;

N is purely dipolar.
Natural Abundance 99.63% 0.37%

N is ~270x more abundant;

N requires enrichment or long scans.
Gyromagnetic Ratio (

)

rad/T·s

rad/T·s

N has a negative NOE, complicating proton decoupling.
Relaxation Mechanism Quadrupolar (Fast)Dipolar (Slow)

N relaxes quickly (fast repetition rate);

N saturates easily.
Relative Sensitivity 1.00


N is roughly 2600x more sensitive than natural abundance

N.
Visualization: Relaxation Pathways

The following diagram illustrates why

RelaxationPhysicscluster_legendMechanismN1414N Nucleus (Spin 1)Env_SymSymmetric Environment(TPABr, Td)N14->Env_Sym In TPABr Env_AsymAsymmetric Environment(e.g., Amides)N14->Env_Asym In Proteins N1515N Nucleus (Spin 1/2)Line_SharpSharp Line(< 10 Hz)N15->Line_Sharp Always (Dipolar only) EFG_ZeroElectric Field Gradient≈ 0Env_Sym->EFG_Zero Cancels Q-Relaxation EFG_HighElectric Field Gradient>> 0Env_Asym->EFG_High Drives Q-Relaxation EFG_Zero->Line_SharpLine_BroadBroad Line(> 1000 Hz)EFG_High->Line_Broad

Figure 1: The "Symmetry Switch" in


Spectral Characteristics of TPABr[1]

A. The N Spectrum (The "Gold Standard" for Resolution)

When acquiring



  • Chemical Shift:

    
     ppm (referenced to Nitromethane = 0 ppm) or 
    
    
    ppm (referenced to liq.
    
    
    ppm).[1]
    • Note: The propyl chains cause a slight deshielding compared to tetramethylammonium.

  • Coupling (

    
    -Coupled):  If run without decoupling, the 
    
    
    N signal splits into a complex multiplet due to coupling with the 8 equivalent
    
    
    -protons (
    
    
    ).
    • Multiplicity: Nonet (

      
       lines).
      
    • Coupling Constant

      
      : 
      
      
      Hz (Negative sign).
  • Decoupled: A single, sharp singlet.

B. The N Spectrum (The "High-Speed" Alternative)

For TPABr, the

  • Linewidth: Extremely narrow for a quadrupolar nucleus, often < 5 Hz in solution.

  • Coupling:

    • Proton Coupling: Usually observed as a singlet because scalar relaxation of the second kind (interaction with the fast-relaxing

      
      N) often decouples the protons. However, in extremely symmetric TPABr, you may see unresolved coupling or broadening.
      
    • Carbon Coupling (Spy Nucleus): In the

      
      C NMR spectrum of TPABr, the 
      
      
      -carbon signal often appears as a 1:1:1 triplet (
      
      
      Hz). This is a hallmark of the symmetric
      
      
      N environment.
Comparison Table: TPABr Spectral Data
Parameter

N NMR (Natural Abundance)

N NMR
Reference Standard Nitromethane (0 ppm)Nitromethane (0 ppm)
Typical Shift (

)

ppm

ppm
Linewidth (

)

Hz

Hz (Sharp due to

)
Acquisition Time Hours (without enrichment)Seconds to Minutes
NOE Effect Negative (can null signal)Negligible
Primary Utility High-res structure elucidationRapid purity/identity check

Experimental Protocols

Protocol A: High-Sensitivity N Acquisition

Best for: Rapid identification of TPABr purity or concentration monitoring.

  • Sample Prep: Dissolve ~20-50 mg TPABr in

    
     or 
    
    
    . High concentration is preferred but not critical due to high natural abundance.
  • Pulse Sequence: Standard single-pulse (zg).

  • Parameters:

    • Spectral Width: 200-400 ppm (to catch nitrates/nitrites if present as impurities).

    • Acquisition Time: 0.5 - 1.0 sec.[2]

    • Relaxation Delay (D1): 0.1 sec (Relaxation is very fast,

      
      ).
      
  • Processing: Apply 1-2 Hz line broadening.

  • Result: Signal appears almost instantly.

Protocol B: Quantitative N Acquisition (Inverse Gated)

Best for: Detailed structural analysis or when studying mixtures with asymmetric amines.

  • Sample Prep: Dissolve >100 mg TPABr in minimal solvent (

    
     recommended).
    
  • Reagent: Add Chromium(III) acetylacetonate [Cr(acac)

    
    ]  (approx 0.02 M) as a relaxation agent.
    
    • Why?

      
      N has a long 
      
      
      (can be >20s) and a negative NOE. Without Cr(acac)
      
      
      , the NOE from proton decoupling can null the signal (Signal intensity
      
      
      , where
      
      
      ).
  • Pulse Sequence: Inverse Gated Decoupling (zgig).

    • Decoupler ON during acquisition (for singlet).

    • Decoupler OFF during delay (to suppress negative NOE).

  • Parameters:

    • Relaxation Delay (D1): 5-10 sec (with Cr(acac)

      
      ). Without agent, D1 must be > 60s.
      
    • Scans: 1000 - 10,000 (Overnight run likely required for natural abundance).

Workflow Decision Tree

ExperimentFlowStartStart: TPABr CharacterizationQ_SymIs the cation symmetric (Td)?Start->Q_SymPath_14NChoose 14N NMRQ_Sym->Path_14N Yes (TPABr) Path_15NChoose 15N NMRQ_Sym->Path_15N No (Asymmetric) Reason_14NFast Acquisition (mins)Sharp lines due to symmetryPath_14N->Reason_14NReason_15NRequires Enrichment orLong Acquisition (hours)Path_15N->Reason_15N

Figure 2: Decision matrix for selecting the nitrogen isotope. For TPABr,

Applications in Drug Development & Synthesis[4]

  • Phase Transfer Catalysis (PTC) Monitoring:

    • TPABr is a common PTC. In reaction mixtures, the cation remains symmetric.

      
      N NMR can track the stability of the quaternary ammonium cation during harsh reaction conditions without interference from asymmetric amine byproducts (which would be broad/invisible in 
      
      
      N).
  • Zeolite Synthesis (Structure Directing Agent):

    • TPABr is used to template ZSM-5 zeolites. Solid-state

      
      N NMR is used to probe the symmetry of the TPA cation inside the zeolite cage. Distortions in the cage reduce the symmetry, immediately broadening the 
      
      
      N line—a sensitive probe for "fit" that
      
      
      N cannot provide as easily.

References

  • Witanowski, M., et al. "Nitrogen NMR Spectroscopy." Annual Reports on NMR Spectroscopy, vol. 11, 1981, pp. 1-550. Link

  • Levy, G. C., & Lichter, R. L.Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. Wiley-Interscience, 1979.
  • Jacobsen, N. E. NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. Wiley, 2007. Link

  • Application Note: "15N Chemical Shift Referencing." Cornell University NMR Facility. Link

  • Gan, Z. "14N/13C Correlation Solid-State NMR." Journal of the American Chemical Society, vol. 128, no. 18, 2006, pp. 6040-6041. Link

A Comparative Performance Analysis: Tetrapropylammonium-15N Bromide vs. Tetraethylammonium-15N Bromide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced chemical synthesis and materials science, quaternary ammonium salts are indispensable tools, serving as phase-transfer catalysts, electrolytes, and, most notably, as structure-directing agents (SDAs) in the synthesis of microporous materials like zeolites. The subtle difference in the alkyl chain length between tetrapropylammonium (TPA) and tetraethylammonium (TEA) cations can lead to significant variations in the properties and performance of the final products. The introduction of a nitrogen-15 (¹⁵N) isotopic label in these molecules further enhances their utility, transforming them into powerful probes for mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth comparison of the performance of Tetrapropylammonium-¹⁵N bromide (TPA-¹⁵N-Br) and Tetraethylammonium-¹⁵N bromide (TEA-¹⁵N-Br), drawing upon experimental data from their unlabeled counterparts and the principles of ¹⁵N NMR. We will explore their primary application in zeolite synthesis, their roles as phase-transfer catalysts, and their electrochemical properties, offering a comprehensive resource for researchers to make informed decisions for their specific applications.

The Decisive Role of Cation Size and Geometry in Zeolite Synthesis

The most significant performance difference between TPA-Br and TEA-Br lies in their efficacy as structure-directing agents in the hydrothermal synthesis of zeolites. The size and shape of the quaternary ammonium cation play a crucial role in templating the formation of specific zeolite framework topologies.

Tetrapropylammonium (TPA) as a Structure-Directing Agent:

The larger and more flexible propyl chains of the TPA cation make it an exceptional template for the synthesis of zeolites with medium to large pores. Its most prominent application is in the synthesis of ZSM-5 , a high-silica zeolite with the MFI framework topology, which is a cornerstone catalyst in the petrochemical industry.[1] The TPA cation fits snugly within the intersecting channels of the ZSM-5 structure, guiding the assembly of silicate and aluminate precursors into the desired crystalline framework.[2] Studies have shown that the concentration and type of TPA salt can influence the crystal size, morphology, and the incorporation of heteroatoms like titanium into the zeolite framework, as seen in the synthesis of TS-1 zeolites.[3][4][5]

Tetraethylammonium (TEA) as a Structure-Directing Agent:

The smaller and more rigid TEA cation, in contrast, is a preferred SDA for the synthesis of Zeolite Beta , a large-pore, high-silica zeolite with a disordered framework.[6] The TEA cation effectively templates the formation of the characteristic intersecting 12-ring channels of the Beta structure.[7] The use of TEABr, often in conjunction with other amines or hydroxides, allows for the crystallization of Zeolite Beta under various conditions.[6]

The choice between TPA-Br and TEA-Br, therefore, is primarily dictated by the target zeolite framework.

Leveraging ¹⁵N Labeling for Mechanistic Insights

The incorporation of a ¹⁵N label into TPA-Br and TEA-Br provides a powerful spectroscopic handle to investigate the intricate mechanisms of zeolite crystallization. ¹⁵N NMR spectroscopy can offer direct evidence of the SDA's location, orientation, and interaction with the inorganic framework during the nucleation and growth processes.

Zeolite_Synthesis_Workflow nmr nmr zsm5 zsm5 beta beta xrd xrd xrd->zsm5 xrd->beta reagents reagents sda sda solvent solvent autoclave autoclave crystallization crystallization

Caption: Workflow for zeolite synthesis and analysis using ¹⁵N-labeled SDAs.

By tracking the ¹⁵N NMR signal, researchers can:

  • Monitor SDA incorporation: Quantify the amount of SDA occluded within the zeolite pores.

  • Determine SDA location and orientation: Elucidate how the SDA molecules are positioned within the zeolite channels and cages.[8]

  • Probe SDA-framework interactions: Understand the nature and strength of the interactions between the quaternary ammonium cation and the silicate/aluminate species, which are crucial for the structure-directing effect.

The choice between TPA-¹⁵N-Br and TEA-¹⁵N-Br as an NMR probe would depend on the specific zeolite system being investigated. For instance, in studying the formation of ZSM-5, TPA-¹⁵N-Br would be the logical choice to probe the role of the templating agent.

Performance as Phase-Transfer Catalysts

Both tetrapropylammonium bromide and tetraethylammonium bromide are effective phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases.[9] The efficiency of a PTC is often related to the lipophilicity of the cation, which influences its ability to transport an anion from an aqueous phase to an organic phase.

  • Tetrapropylammonium Bromide (TPA-Br): With its longer alkyl chains, TPA-Br is more lipophilic than TEA-Br. This enhanced lipophilicity can lead to a more efficient transfer of anions into the organic phase, potentially resulting in faster reaction rates.[10]

  • Tetraethylammonium Bromide (TEA-Br): While less lipophilic than TPA-Br, TEA-Br is still a highly effective PTC for a wide range of reactions and can be a more cost-effective option.

The choice between the two often depends on the specific reaction conditions and the nature of the reactants. For reactions requiring a more potent transfer agent, TPA-Br may offer a performance advantage.

The use of ¹⁵N-labeled versions in this context would primarily be for mechanistic studies, for example, to track the catalyst's fate and stability under reaction conditions using ¹⁵N NMR.

Electrochemical Properties

In the realm of electrochemistry, quaternary ammonium salts are commonly used as supporting electrolytes in non-aqueous systems due to their wide electrochemical windows and good solubility in organic solvents.

The electrochemical potential window is a critical parameter, defining the voltage range over which the electrolyte is stable without undergoing oxidation or reduction. While specific comparative data for TPA-Br and TEA-Br is limited, some general trends can be expected based on their structure. The length of the alkyl chains can influence the ionic mobility and conductivity of the electrolyte solution.

A study comparing various tetraalkylammonium salts as supporting electrolytes for the electrochemical reduction of PCBs found that the reduction potential was similar for both TEABr and Tetrabutylammonium bromide (TBABr), suggesting that the cation size in this range may have a minor effect on the reduction potential in that specific system.[11] However, the cation can influence the double-layer structure at the electrode-electrolyte interface, which can in turn affect reaction kinetics.

¹⁵N-labeling would be particularly valuable in electrochemical NMR (EC-NMR) studies to probe the behavior of the cation at the electrode surface during electrochemical processes.

Data Summary

Property / ApplicationTetrapropylammonium-¹⁵N Bromide (TPA-¹⁵N-Br)Tetraethylammonium-¹⁵N Bromide (TEA-¹⁵N-Br)Key Performance Difference
Primary Zeolite Directed ZSM-5 (MFI framework)[7]Zeolite Beta (*BEA framework)[7]Cation size and shape dictate the resulting zeolite topology.
¹⁵N NMR Application Probe for studying ZSM-5 crystallization mechanism.Probe for studying Zeolite Beta crystallization mechanism.The choice of probe depends on the target zeolite.
Phase-Transfer Catalysis Higher lipophilicity, potentially faster reaction rates.[10]Effective and often more economical.TPA-Br's longer alkyl chains may enhance anion transfer.
Electrochemical Window Wide, suitable as a supporting electrolyte.Wide, suitable as a supporting electrolyte.Minor differences expected, dependent on the specific system.

Experimental Protocol: Hydrothermal Synthesis of ZSM-5 using Tetrapropylammonium Bromide

This protocol provides a general procedure for the synthesis of ZSM-5 zeolite, where TPA-Br acts as the structure-directing agent. For mechanistic studies, TPA-¹⁵N-Br would be substituted.

Materials:

  • Sodium silicate solution (e.g., 27 wt% SiO₂, 8 wt% Na₂O)

  • Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)

  • Sulfuric acid (H₂SO₄, 98%)

  • Tetrapropylammonium bromide (TPABr) or Tetrapropylammonium-¹⁵N bromide (TPA-¹⁵N-Br)

  • Deionized water

Procedure:

  • Preparation of the Aluminum Solution: Dissolve aluminum sulfate in deionized water. Slowly add sulfuric acid to this solution while stirring.

  • Preparation of the Silica Solution: In a separate beaker, mix the sodium silicate solution with a solution of TPABr in deionized water. Stir until a homogeneous solution is obtained.

  • Formation of the Synthesis Gel: Slowly add the aluminum solution to the silica solution under vigorous stirring. Continue stirring for at least 30 minutes to ensure a homogeneous gel. The final molar composition of the gel should be carefully controlled (a typical ratio might be: 1 Al₂O₃ : 60 SiO₂ : 10 Na₂O : 10 TPABr : 3000 H₂O).

  • Hydrothermal Crystallization: Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave. Heat the autoclave to 170-180 °C and maintain this temperature for 24-72 hours under static or tumbling conditions.

  • Product Recovery: After crystallization, cool the autoclave to room temperature. The solid product is recovered by filtration or centrifugation, washed thoroughly with deionized water until the pH of the filtrate is neutral, and then dried at 100-120 °C overnight.

  • Calcination (Template Removal): To obtain the porous zeolite, the occluded TPA template is removed by calcination. Heat the as-synthesized zeolite in a furnace in a flow of air. A typical program involves slowly ramping the temperature to 550 °C and holding for 6-8 hours.

ZSM5_Synthesis_Protocol cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_recovery Product Handling Al_sol 1. Prepare Aluminum Solution gel 3. Form Synthesis Gel Al_sol->gel Si_sol 2. Prepare Silica-TPABr Solution Si_sol->gel autoclave 4. Hydrothermal Crystallization gel->autoclave recover 5. Recover and Wash Product autoclave->recover calcine 6. Calcine to Remove Template recover->calcine

Caption: Step-by-step protocol for the synthesis of ZSM-5 zeolite.

Conclusion

The choice between Tetrapropylammonium-¹⁵N bromide and Tetraethylammonium-¹⁵N bromide is highly application-specific. In the synthesis of zeolites, their performance is distinct, with TPA-Br being the preferred template for ZSM-5 and TEA-Br for Zeolite Beta. As phase-transfer catalysts, the greater lipophilicity of TPA-Br may offer an advantage in certain reactions. In electrochemistry, both serve as competent supporting electrolytes. The true power of the ¹⁵N-labeled versions of these compounds lies in their ability to unlock detailed mechanistic understanding through ¹⁵N NMR spectroscopy, providing invaluable insights for the rational design of catalysts and electrochemical systems. Researchers should select the appropriate agent based on the desired outcome and the specific molecular interactions they wish to probe.

References

  • SACHEM, Inc. (n.d.). Structure Directing Agents | Zeogen. Retrieved from [Link]

  • SACHEM, Inc. (n.d.). Tetraethylammonium Bromide (TEAB). Retrieved from [Link]

  • Holmberg, B. A., et al. (2009). Controlling size and yield of zeolite Y nanocrystals using tetramethylammonium bromide.
  • Wang, Y., et al. (2006). Studies on the crystallization process of titanium silicalite-1 (TS1) synthesized using tetrapropylammonium bromide as a template.
  • Eapen, M. J., & Reddy, K. S. N. (1994). Synthesis of zeolite beta. Part 1.—Using tetraethylammonium hydroxide/bromide with addition of chelates as templating agents. Journal of the Chemical Society, Faraday Transactions, 90(17), 2571-2576.
  • Gackowski, M., et al. (2022). A Review on the Effects of Organic Structure-Directing Agents on the Hydrothermal Synthesis and Physicochemical Properties of Zeolites.
  • Karimi, M., & Ghasemi, M. R. (2018). A comparative study on the synthesis parameters of mesoporous MFI zeolite and the effect of temperature on the zeolite-template interaction.
  • Gallucci, T. (2026, February 26). Choosing the Right Phase Transfer Catalyst: A Guide to TPAB. Retrieved from [Link]

  • Wang, Y., et al. (2001). Studies on the TS-1 Zeolites Synthesized by Tetrapropylammonium Bromide as Template. Chinese Journal of Chemistry, 19(5), 472-477.
  • Steffen, B. (2017, October 17). 15N chemical shifts. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis of High-Quality TS-1 Zeolites Using Precursors of Diol-Based Polymer and Tetrapropylammonium Bromide for 1-Hexene Epoxidation.
  • Gstöttner, C. (2019). 15N Labeling and NMR Spectroscopy for the Elucidation of Side Reactions in a Three-Component System. Master's Thesis, Johannes Kepler University Linz.
  • Bodart, P., et al. (2014). Preferential orientations of structure directing agents in zeolites. Dalton Transactions, 43(30), 11486-11495.
  • Wikipedia. (n.d.). Tetrabutylammonium bromide. Retrieved from [Link]

  • Zhang, L., et al. (2012). Electrochemical determination of 3,3',4,4'-tetrachlorobiphenyl at different metal electrodes. Research & Reviews in Electrochemistry, 3(1), 35-40.
  • Valderrama, A. C., et al. (2025). Comparison of the Synthesis Method of Zeolite Catalysts Based on Pozzolan, Pumice, and Ignimbrite Applied to the Sustainable Pyrolysis of Polymers.
  • Wang, X. (n.d.). Zeolite Design Using Structure-Directing Agents. University of Notre Dame. Retrieved from [Link]

  • Bruno, T. J., & Svoronos, P. D. N. (2012). 15N - NMR Chemical Shifts of Major Chemical Families. In CRC Handbook of Chemistry and Physics (93rd ed.). CRC Press.
  • Patarin, J., et al. (2007). Preparation of organic structure directing agents and their use in hydrothermal synthesis of zeolites. Thesis.
  • Martínez, C., et al. (2013). Simple organic structure directing agents for synthesizing nanocrystalline zeolites.
  • Pace, V., & Szostak, M. (2019). 17O NMR and 15N NMR Chemical Shifts of Sterically-Hindered Amides. The Royal Society of Chemistry.
  • Li, Y., et al. (2025). Synergistic Role of Seed and Cetyltrimethylammonium Bromide in the Synthesis of Hierarchical ZSM-5 Zeolites and Their Catalytic Performance. Petroleum Processing and Petrochemicals, 56(2), 23-31.
  • Easun, T. L., et al. (2025). Mechanistic Aspects of the Photofunctionalisation of Tetraalkylammonium Cations by [PtCl6]2−. Inorganics, 13(12), 362.
  • Aouad, S., et al. (2021). Synthesis of Hierarchical MOR-Type Zeolites with Improved Catalytic Properties.
  • Kanagarajan, B., et al. (2023). New Tetrapropylammonium Tetrabromozincate Complex [(C3H7)4N]2ZnBr4(II). Bulletin of the Chemical Society of Ethiopia, 37(3), 623-633.
  • Adebayo, A., et al. (2025).

Sources

Validating MFI Zeolite Framework Formation: A Comparative Guide to 15N-TPA Bromide Probes vs. Traditional Analytics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist overseeing materials characterization for catalytic and pharmaceutical applications, I frequently encounter a critical bottleneck in zeolite synthesis: accurately tracking the transition from an amorphous precursor gel to a highly ordered crystalline framework. For MFI-type zeolites (e.g., ZSM-5, Silicalite-1)—which are indispensable in shape-selective catalysis and emerging drug delivery systems—tetrapropylammonium (TPA⁺) acts as the primary organic structure-directing agent (OSDA).

While traditional bulk techniques like X-Ray Diffraction (XRD) confirm the final crystalline product, they are fundamentally blind to the early stages of nucleation. To achieve atomic-level mechanistic control, we must utilize isotopic probes. This guide objectively compares the analytical power of 15N-labeled TPA bromide (15N-TPABr) against conventional alternatives, providing a self-validating experimental workflow for researchers and drug development professionals.

The Causality of Choice: Why 15N-TPABr?

The formation of a zeolite framework is not a sudden precipitation; it is a complex, stepwise self-assembly driven by hydrophobic hydration and electrostatic interactions between the OSDA and silicate oligomers .

Using unlabeled TPABr limits researchers to 13C or 1H solid-state NMR (ssNMR). TPA⁺ contains 12 carbon atoms distributed across three distinct chemical environments (C1, C2, C3). In a heterogeneous gel, 13C ssNMR yields broad, overlapping resonances that obscure subtle changes in the local electrostatic environment. Furthermore, the natural abundance of 14N (I=1) suffers from extreme quadrupolar broadening, rendering it virtually useless for high-resolution structural analysis in asymmetric environments .

By substituting with 15N-TPABr, we introduce a spin-½ nucleus located precisely at the center of the structure-directing cation. This central nitrogen atom acts as a highly sensitive, isolated reporter. As the silicate framework closes around the TPA⁺ molecule to form the MFI channel intersections, the 15N isotropic chemical shift responds dramatically to the steric confinement, providing an unambiguous signature of successful nucleation .

Comparative Performance Analysis

To objectively evaluate the utility of 15N-TPABr, we must benchmark it against the standard suite of materials characterization techniques.

Analytical ModalitySensitivity to Local OrderEarly Nucleation DetectionHost-Guest ResolutionPrimary Limitation
15N-TPABr + ssNMR Extremely High Yes (Pre-crystalline gel)High (Isotropic chemical shift)Requires isotopic enrichment
Unlabeled TPABr + 13C ssNMR ModeratePartialLow (Spectral crowding)Overlapping C1/C2/C3 resonances
Powder XRD Low (Long-range only)NoNoneBlind to amorphous intermediates
FT-IR Spectroscopy ModeratePartialLowPeak broadening in hydrated gels

(Table 1: Performance comparison of analytical techniques for monitoring MFI zeolite nucleation.)

Mechanistic Pathway of 15N-TPA⁺ Directed Nucleation

Understanding the physical journey of the probe is essential for interpreting the data. The diagram below illustrates the causal relationship between the 15N-TPA⁺ cation and the evolving silicate matrix.

Mechanism TPA 15N-TPA+ Cation Gel Amorphous Silicate Gel TPA->Gel Electrostatic Interaction Nucleation Hydrophobic Hydration & Silicate Oligomerization TPA->Nucleation Structure Direction MFI MFI Channel Intersections TPA->MFI Host-Guest Confinement Gel->Nucleation Heating Nucleation->MFI Crystallization

Mechanistic pathway of 15N-TPA+ directed MFI zeolite framework nucleation and confinement.

Experimental Workflow: A Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal dynamic controls to differentiate between free and framework-bound OSDAs.

Workflow N1 Precursor Gel Formulation (Silica, Alumina, 15N-TPABr) N2 Hydrothermal Crystallization (Variable Timepoints) N1->N2 Heating N3 Intermediate Isolation (Centrifugation & Washing) N2->N3 Quenching N4 15N CP/MAS Solid-State NMR N3->N4 Probe Setup N5 Amorphous Phase (Broad Isotropic Peak) N4->N5 Early Stage N6 Crystalline MFI Framework (Sharp, Distinct Resonances) N4->N6 Late Stage

Workflow for validating MFI zeolite nucleation using 15N-TPABr and solid-state NMR.

Step-by-Step Methodology:

  • Precursor Formulation: Synthesize the initial gel using a molar ratio of 1 SiO₂ : 0.02 Al₂O₃ : 0.1 15N-TPABr : 30 H₂O. Ensure the 15N-TPABr is fully dissolved before adding the silica source (e.g., TEOS) to guarantee uniform electrostatic pairing.

  • Hydrothermal Aging: Seal the gel in Teflon-lined stainless-steel autoclaves and heat at 150°C.

  • Aliquot Quenching & Isolation: At predetermined intervals (e.g., 2h, 4h, 12h, 24h), remove an autoclave and rapidly quench in cold water. Centrifuge the suspension at 5000 rpm .

  • Internal Validation Control (Solvent Extraction): Wash the recovered solid extensively with deionized water. Causality check: Free or loosely bound 15N-TPA⁺ will be washed away. Any 15N signal remaining in the solid pellet is definitively occluded within a rigid silicate matrix.

  • ssNMR Acquisition: Pack the dried powder into a zirconia MAS rotor. Acquire 15N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectra.

  • Internal Validation Control (CP Dynamics): Vary the cross-polarization contact time. Causality check: Highly mobile TPA⁺ in liquid-like pools will exhibit poor ¹H-¹⁵N magnetization transfer. A rapid CP build-up curve mathematically validates that the TPA⁺ is rigidly locked within the solid framework.

Data Interpretation: Decoding the Spectra

The power of this technique lies in its binary clarity:

  • Early Stage (Amorphous): The 15N spectrum will show a broad, featureless resonance. This indicates that the 15N-TPA⁺ molecules are experiencing a wide distribution of disordered, asymmetric environments within the amorphous gel.

  • Late Stage (Crystalline MFI): As the nanoblocks assemble into the MFI topology, the 15N signal undergoes a dramatic transformation into a sharp, highly resolved peak (or multiple distinct peaks if crystallographic inequivalence occurs). This sharpening is the direct physical consequence of the TPA⁺ cation becoming uniformly confined within the precise geometry of the MFI channel intersections .

By correlating these NMR signatures with the synthesis timeline, researchers can pinpoint the exact onset of nucleation—long before long-range order becomes visible to XRD.

References
  • Li, S., Lafon, O., Wang, W., et al. "Recent advances of solid-state NMR spectroscopy for microporous materials." Advanced Materials, 2020. URL:[Link]

  • Chmelka, B. F., et al. "Nucleation and growth of zeolites and inorganic mesoporous solids: Molecular insights from magnetic resonance spectroscopy." Microporous and Mesoporous Materials, 2006. URL:[Link]

  • Fyfe, C. A., Darton, R. J., Schneider, C., & Scheffler, F. "Solid-State NMR Investigation of the Possible Existence of 'Nanoblocks' in the Clear Solution Synthesis of MFI Materials." The Journal of Physical Chemistry C, 2008. URL:[Link]

The Strategic Advantage of TPA Bromide in Zeolite Synthesis: A Comparative Efficiency Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of microporous material synthesis, the choice of a structure-directing agent (SDA) is a critical determinant of the final zeolite's properties, influencing everything from framework topology to crystal morphology and purity. Among the diverse array of available SDAs, tetrapropylammonium (TPA) salts, particularly tetrapropylammonium bromide (TPA-Br), have emerged as a versatile and efficient option for directing the crystallization of a range of important zeolites, including the widely utilized ZSM-5. This guide provides an in-depth, objective comparison of the efficiency of TPA-Br as an SDA against its common counterparts, supported by experimental insights and data from the scientific literature.

The Role of the Counter-Ion: TPA Bromide vs. TPA Hydroxide

A primary consideration in selecting a TPA-based SDA is the nature of the counter-ion, with bromide (Br⁻) and hydroxide (OH⁻) being the most common choices. The efficiency of the synthesis, in terms of crystallization kinetics, yield, and cost, is significantly influenced by this selection.

Tetrapropylammonium Hydroxide (TPAOH) serves a dual role in zeolite synthesis: it is both a source of the structure-directing TPA⁺ cation and a provider of the alkalinity (OH⁻ ions) necessary to dissolve the silica and alumina precursors.[1] This dual functionality can simplify the initial composition of the synthesis gel. However, the high cost of TPAOH, particularly high-purity grades required for synthesizing certain zeolites like TS-1, can be a significant drawback for large-scale production.[2][3]

Tetrapropylammonium Bromide (TPA-Br) , on the other hand, is a more cost-effective source of the TPA⁺ cation.[2] Its use necessitates the addition of a separate base, typically an inorganic alkali like sodium hydroxide (NaOH), to achieve the required pH for the dissolution of precursors and subsequent crystallization.[2] While this adds a component to the synthesis mixture, it offers greater flexibility in independently controlling the TPA⁺ concentration and the alkalinity of the system. This decoupling can be advantageous for optimizing crystallization conditions.[2]

Key Performance Metrics: A Comparative Overview
ParameterTPA Bromide (with NaOH)TPA HydroxideKey Insights & Causality
Cost-Effectiveness HighLowTPA-Br is significantly cheaper than TPAOH, making it a more economically viable choice for industrial applications.[2][3]
Crystallization Kinetics Generally slowerGenerally fasterThe higher initial alkalinity provided by TPAOH can accelerate the dissolution of silica and alumina sources, leading to faster nucleation and crystal growth.[1][4]
Control over Synthesis HighModerateThe ability to independently adjust the concentrations of the SDA (TPA⁺) and the mineralizing agent (OH⁻) allows for finer control over the crystallization process, potentially leading to more uniform crystal sizes and morphologies.[2]
Product Purity HighHighBoth SDAs can yield high-purity zeolites. However, the presence of additional cations (e.g., Na⁺ from NaOH) when using TPA-Br must be carefully managed to avoid the formation of impurity phases.[2]
Environmental Impact Potential for halide-containing wastewaterLess halide wasteThe use of TPA-Br introduces bromide ions into the wastewater, which may require specific treatment. However, strategies for recycling the mother liquor can mitigate this.[5]

Experimental Workflow: Synthesis of ZSM-5 using TPA-Br

The following diagram illustrates a typical experimental workflow for the synthesis of ZSM-5 zeolite using TPA-Br as the structure-directing agent.

G cluster_0 Preparation of Solutions cluster_1 Gel Formation & Aging cluster_2 Hydrothermal Synthesis cluster_3 Product Recovery & Activation A Solution A: Dissolve NaOH and Al source in water D Mix Solutions A, B, and C under vigorous stirring to form a homogeneous gel A->D B Solution B: Dissolve TPA-Br in water B->D C Solution C: Silica source (e.g., TEOS or colloidal silica) C->D E Age the gel at room temperature (optional, can influence crystal size and morphology) D->E Aging F Transfer gel to a Teflon-lined autoclave E->F G Heat at 160-180°C for 24-72 hours under autogenous pressure F->G Crystallization H Cool, filter, and wash the solid product until neutral pH G->H I Dry the product (e.g., at 100-120°C) H->I J Calcine in air at high temperature (e.g., 550°C) to remove the organic SDA (TPA-Br) I->J Calcination K Final ZSM-5 Zeolite J->K

Experimental workflow for ZSM-5 synthesis using TPA-Br.

Detailed Experimental Protocol: Synthesis of ZSM-5 Zeolite with TPA-Br

This protocol is a representative example for the synthesis of ZSM-5. The specific molar ratios of reactants, crystallization temperature, and time can be adjusted to control the final properties of the zeolite, such as the Si/Al ratio, crystal size, and morphology.

Materials:

  • Sodium Hydroxide (NaOH)

  • Aluminum source (e.g., Sodium Aluminate, NaAlO₂)

  • Tetrapropylammonium Bromide (TPA-Br)

  • Silica source (e.g., Tetraethyl Orthosilicate (TEOS) or colloidal silica)

  • Deionized water

Procedure:

  • Preparation of Solution A (Aluminate Solution): Dissolve a calculated amount of NaOH and the aluminum source in a portion of the deionized water with stirring until a clear solution is obtained.

  • Preparation of Solution B (SDA Solution): In a separate container, dissolve the TPA-Br in the remaining deionized water.

  • Gel Formation: While stirring vigorously, slowly add the silica source to the SDA solution (Solution B). Following this, add the aluminate solution (Solution A) dropwise to the silica-SDA mixture to form a homogeneous gel.

  • Aging (Optional): The resulting gel can be aged at room temperature for a period of time (e.g., 2-24 hours) with or without stirring. This step can influence the nucleation process and the final crystal size.[6]

  • Hydrothermal Crystallization: Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated in an oven at a temperature between 160°C and 180°C for 24 to 72 hours.[6][7] The crystallization occurs under autogenous pressure.

  • Product Recovery: After the crystallization is complete, the autoclave is cooled to room temperature. The solid product is recovered by filtration or centrifugation.

  • Washing: The collected solid is washed repeatedly with deionized water until the pH of the filtrate is neutral. This step is crucial to remove any unreacted species and residual base.

  • Drying: The washed product is dried in an oven, typically at 100-120°C, overnight.

  • Calcination: To obtain the porous zeolite structure, the organic SDA (TPA-Br) must be removed from the pores. This is achieved by calcination in air at a high temperature, usually around 550°C, for several hours.[8] The heating rate should be controlled to ensure the complete and gentle removal of the organic template.

Comparative Efficiency Against Other SDAs

The efficiency of TPA-Br can also be benchmarked against other classes of organic SDAs.

SDA TypeExample(s)Key AdvantagesKey Disadvantages
Tetraalkylammonium Halides TPA-Br , Tetrabutylammonium Bromide (TBABr)Cost-effective, good directing ability for specific frameworks (e.g., MFI, BEA).[6][9]May require the addition of an inorganic base; potential for halide-containing waste.
Tetraalkylammonium Hydroxides TPAOH, Tetrabutylammonium Hydroxide (TBAOH)Dual function as SDA and base, can lead to faster crystallization.[1][4]High cost, can be less stable than halide salts.[2]
Diamines & Cyclic Amines Ethylenediamine (EDA)Can influence the distribution of aluminum in the zeolite framework.[10]May have different structure-directing abilities compared to quaternary ammonium cations.
Imidazolium-based Cations 1-Butyl-3-methylimidazolium chlorideOffer a wide range of tunable structures and can act as both solvent and SDA (ionothermal synthesis).[11]Can be more expensive than simple tetraalkylammonium salts.
Surfactants Cetyltrimethylammonium Bromide (CTAB)Can be used to generate hierarchical zeolites with both micropores and mesopores.[12][13]May lead to broader pore size distributions and different crystal morphologies.

The Causality Behind Experimental Choices

The selection of TPA-Br as an SDA is often a strategic decision driven by a balance of cost, control, and desired product characteristics.

  • Decoupling Alkalinity and SDA Concentration: The use of TPA-Br with a separate base allows for the independent optimization of these two critical parameters. For instance, a lower SDA concentration might be sufficient for structure directing, while a higher alkalinity is needed for rapid dissolution of precursors. This level of control is more challenging to achieve with TPAOH alone.[2]

  • Influence on Crystal Size and Morphology: The concentration of TPA-Br can influence the nucleation and growth rates, thereby affecting the final crystal size.[9] In some systems, the presence of bromide ions, as opposed to hydroxide ions, can also subtly alter the crystal habit.

  • Cost-Driven Decisions for Scalability: For industrial-scale production of zeolites, the significant cost difference between TPA-Br and TPAOH often makes the former the only economically feasible option.[2][3]

Self-Validating Systems and Trustworthiness

The protocols described in the literature for zeolite synthesis using TPA-Br are inherently self-validating through the characterization of the final product. The successful synthesis of a highly crystalline zeolite with the expected framework structure, as confirmed by techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and solid-state Nuclear Magnetic Resonance (NMR), validates the chosen synthesis parameters and the effectiveness of TPA-Br as the SDA. The reproducibility of these synthesis protocols across different research groups further establishes their trustworthiness.

The Mechanism of Structure Direction

The role of the TPA⁺ cation in directing the formation of specific zeolite frameworks is a complex interplay of thermodynamic and kinetic factors.

G cluster_0 Initial Gel cluster_1 Nucleation cluster_2 Crystal Growth cluster_3 Final Zeolite A Silicate & Aluminate Precursors C TPA+ acts as a template, organizing inorganic species around it via electrostatic and van der Waals interactions A->C B TPA+ Cations B->C D Formation of ordered precursor species and primary building units C->D E Addition of precursor species to the growing crystal surface, with TPA+ occluded within the micropores D->E F Crystalline zeolite with TPA+ trapped in the pores E->F G Calcination removes TPA+, leaving behind the open microporous structure F->G

Mechanism of TPA⁺ as a structure-directing agent.

The size and shape of the TPA⁺ cation are complementary to the dimensions of the channels and intersections in the MFI framework of ZSM-5. This "lock-and-key" relationship stabilizes the formation of the MFI structure over other competing crystalline or amorphous phases.

Conclusion

TPA-Br stands as a highly efficient and economically attractive structure-directing agent for the synthesis of various zeolites. Its primary advantage lies in the ability to decouple the SDA concentration from the alkalinity of the synthesis gel, offering greater control over the crystallization process. While TPAOH may offer faster crystallization rates due to its dual functionality, the significantly lower cost of TPA-Br makes it a more practical choice for large-scale production. The choice between TPA-Br and other SDAs will ultimately depend on the specific target zeolite, desired crystal properties, and economic considerations of the synthesis process. The potential use of TPA-¹⁵N bromide opens avenues for detailed mechanistic studies to further refine our understanding of zeolite crystallization, ultimately leading to the more rational design of these important materials.

References

  • Argauer, R. J., & Landolt, G. R. (1972). U.S. Patent No. 3,702,886. Washington, DC: U.S. Patent and Trademark Office. [URL not available]
  • Lisensky, G., & Blitz, I. (n.d.). Preparation of Zeolite ZSM5 and Catalysis of Xylene Isomerization. Beloit College. Retrieved from [Link]

  • Li, G., Fu, K., Xu, F., & Wang, J. (2023). Approaching High-Performance TS-1 Zeolites in the Presence of Alkali Metal Ions via Combination of Adjusting pH Value and Modulating Crystal Size. International Journal of Molecular Sciences, 24(17), 13205. [Link]

  • Wang, L., et al. (2013). Synthesis and catalytic properties of ZSM-5 zeolite with hierarchical pores prepared in the presence of n-hexyltrimethylammonium bromide. Journal of Materials Chemistry A, 1(12), 4062-4071. [Link]

  • Li, Y., et al. (2021). Synthesis of High-Quality TS-1 Zeolites Using Precursors of Diol-Based Polymer and Tetrapropylammonium Bromide for 1-Hexene Epoxidation. Catalysts, 11(12), 1533. [Link]

  • Malek, N. A. N. N., & Sapawe, N. (2021). Rapid Crystallization of Zeolites with Controllable Defects: Disentangling Fluoride Concentration and pH Using NH4F. Crystal Growth & Design, 21(4), 2376-2386. [Link]

  • Ilyas, A., et al. (2022). Synthesis of Granular Free-Binder ZSM-5 Zeolites Using Different Amorphous Aluminosilicates. Materials, 15(3), 1183. [Link]

  • Mi, Y., et al. (2022). Size controllable synthesis of ZSM-5 zeolite and its catalytic performance in the reaction of methanol conversion to aromatics. RSC Advances, 12(15), 9403-9411. [Link]

  • Karim, K., et al. (2022). ZSM-5 Catalysts for MTO: Effect and Optimization of the Tetrapropylammonium Hydroxide Concentration on Synthesis and Performance. ACS Omega, 7(25), 21865-21875. [Link]

  • Liu, Z., et al. (2010). Studies on the crystallization process of titanium silicalite-1 (TS1) synthesized using tetrapropylammonium bromide as a template. Microporous and Mesoporous Materials, 132(1-2), 159-167. [Link]

  • Karim, K., et al. (2022). ZSM-5 Catalysts for MTO: Effect and Optimization of the Tetrapropylammonium Hydroxide Concentration on Synthesis and Performance. ACS Omega, 7(25), 21865-21875. [Link]

  • Xu, D., et al. (2016). Cooperative structure direction of organosilanes and tetrapropylammonium hydroxide to generate hierarchical ZSM-5 zeolite with controlled porous structure. CrystEngComm, 18(3), 423-431. [Link]

  • Wang, H., et al. (2020). Protective dissolution: generating secondary pores in zeolite by mechanochemical reaction. Chemical Communications, 56(31), 4312-4315. [Link]

  • Pashinina, E. A., et al. (2021). Forming of Block Zeolites Using 3D Printing Technology. Petroleum Chemistry, 61(11), 1269-1277. [Link]

  • Wang, Y., et al. (2018). Synthesis of titanium silicalite (TS-1) from the TPABr system and its catalytic properties for epoxidation of propylene. RSC Advances, 8(6), 3123-3129. [Link]

  • Yin, C. S., et al. (2021). Important Synthesis Parameters Affecting Crystallization of Zeolite T: A Review. Materials, 14(11), 2890. [Link]

  • Li, X., et al. (2014). Studies on the TS-1 Zeolites Synthesized by Tetrapropylammonium Bromide as Template. Acta Physico-Chimica Sinica, 30(1), 163-170. [Link]

  • Wang, H., et al. (2022). Synergistic Role of Seed and Cetyltrimethylammonium Bromide in the Synthesis of Hierarchical ZSM-5 Zeolites and Their Catalytic Performance. Petroleum Processing and Petrochemicals, 53(1), 1-8. [Link]

  • Nikolakis, V., et al. (2001). Zeolite Growth by Addition of Subcolloidal Particles: Modeling and Experimental Validation. Microporous and Mesoporous Materials, 44-45, 393-400. [Link]

  • Bates, J. S., et al. (2019). Influence of Tetrapropylammonium and Ethylenediamine Structure-Directing Agents on the Framework Al Distribution in B–Al–MFI Zeolites. Industrial & Engineering Chemistry Research, 58(26), 11397-11406. [Link]

  • Culfaz, A., Gündüz, Ü., & Orbey, H. (1993). Crystallization kinetics of silicalite-1. Use of tetrapropylammonium bromide and chloride as templates. Crystal Research and Technology, 28(1), 29-38. [Link]

  • Ren, L., et al. (2019). Zeolite Properties, Methods of Synthesis, and Selected Applications. Molecules, 24(16), 2938. [Link]

  • Wang, Y., et al. (2021). The Clean Synthesis of Small-Particle TS-1 with High-Content Framework Ti by Using NH4HCO3 and Suspended Seeds as an Assistant. Catalysts, 11(6), 670. [Link]

  • de la Cruz, J. F. P., et al. (2020). Zeolite Synthesis Using Imidazolium Cations as Organic Structure-Directing Agents. Catalysts, 10(1), 53. [Link]

  • Rimer, J. D. (2018). Using Parametric, Mechanistic, and Data Driven Approaches to Control the Formation of Optimized Zeolite Catalysts. Accounts of Chemical Research, 51(8), 1833-1842. [Link]

  • Sanhueza, V., & Bennun, L. (2015). Synthesis of zeolitic materials from volcanic ash in presence and absence of cetyltrimethylammonium bromide. Revista Internacional de Contaminación Ambiental, 31(2), 157-166. [Link]

  • Bekkum, H. (1995). Bromides in zeolite synthesis / zeolites in bromide synthesis and conversion. Industrial Chemistry Library, 7, 1-13. [Link]

  • Yin, C. S., et al. (2021). Important Synthesis Parameters Affecting Crystallization of Zeolite T: A Review. Materials, 14(11), 2890. [Link]

  • Zones, S. I., & Davis, M. E. (2010). Chapter 5 Organic molecules in zeolite synthesis: Their preparation and structure-directing effects. Studies in Surface Science and Catalysis, 170, 337-343. [Link]

  • Karim, K., et al. (2022). ZSM-5 Catalysts for MTO: Effect and Optimization of the Tetrapropylammonium Hydroxide Concentration on Synthesis and Performance. ACS Omega, 7(25), 21865-21875. [Link]

  • Subotić, B., et al. (2006). Chemically controlled particulate properties of zeolites: Towards the faceless particles of zeolite A. Part 1. Influence of the batch molar ratio [SiO₂/Al₂O₃]b on the size and shape of zeolite A crystals. Microporous and Mesoporous Materials, 95(1-3), 253-265. [Link]

  • Al-jammal, N., et al. (2016). Effect of synthesis parameters on the formation 4A zeolite crystals: characterization analysis and heavy metals uptake performance. Desalination and Water Treatment, 57(55), 26644-26656. [Link]

  • Kumar, N. S., & Kumar, P. S. (2014). Comparison between template assisted and OSDA free synthesis of ZSM-12 and Zeolite Beta. International Journal of ChemTech Research, 6(1), 405-410. [Link]

  • Al-jammal, N., et al. (2021). Silver nanoparticles (Ag-NPs) embedded in zeolite framework. Journal of Water Process Engineering, 40, 101809. [Link]

  • Wang, J., et al. (2022). Recent Advances in the Seed-Directed Synthesis of Zeolites without Addition of Organic Templates. Catalysts, 12(9), 951. [Link]

  • Marco-Rius, I., et al. (2021). Hyperpolarized 15N-labeled, deuterated tris(2-pyridylmethyl)amine as an MRI sensor of freely available Zn2+. Chemical Science, 12(2), 659-666. [Link]

  • J. P., et al. (2021). Discovering Relationships between OSDAs and Zeolites through Data Mining and Generative Neural Networks. Journal of the American Chemical Society, 143(30), 11576-11585. [Link]

  • Salehi-Ashtiani, F., et al. (2021). 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Communications, 57(84), 11029-11032. [Link]

  • Subotić, B., et al. (2000). Crystal size distributions of the crystalline end products (zeolite A) obtained by hydrothermal treatment of hydrogels H.1.1. (A), H.1.2. (B), H.1.3. (C), H.1.4. (D), H.1.5. (E), H.1.6. (F), H.1.7. (G), H.1.8. (H) and H.1.9. (I) of the system S1 (see Table 1). Microporous and Mesoporous Materials, 39(1-2), 229-241. [Link]

Sources

Verifying Isotopic Labeling in Tetrapropylammonium Bromide (TPABr): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrapropylammonium bromide (TPABr) is a critical quaternary ammonium salt utilized as a phase-transfer catalyst, a structure-directing agent (template) for zeolite synthesis (e.g., ZSM-5), and an ion-pairing reagent in chromatography. In advanced mechanistic studies and NMR spectroscopy, isotopically labeled TPABr (typically deuterated,


-TPABr, or 

C-enriched) is required to eliminate background signal interference or trace metabolic pathways.

The reliability of your data depends entirely on the isotopic enrichment percentage (atom % D or %


C). A label claim of "98 atom % D" must be verified before use in critical assays. This guide compares the two primary verification methodologies: Quantitative NMR (qNMR)  and High-Resolution Mass Spectrometry (HR-MS) , providing protocols to validate the isotopic purity of your reagents.

Part 1: The Challenge of Isotopic Verification

Standard chemical purity tests (HPLC-UV, melting point) are blind to isotopic substitution. A sample can be >99.9% chemically pure TPABr yet fail isotopic specifications (e.g., only 50% labeled).

  • The "Silent" Problem: In fully deuterated compounds, the target molecule is NMR-silent in proton (

    
    H) channels. You are quantifying the absence of a signal, which is analytically challenging.
    
  • The Hygroscopic Factor: TPABr is highly hygroscopic.[1] Absorbed atmospheric water introduces weighing errors that ruin qNMR accuracy.

Part 2: Method A - Quantitative NMR (qNMR)

The Gold Standard for Absolute Quantification

qNMR is the primary method for determining isotopic enrichment because it provides a direct molar ratio between the residual isotope (e.g., remaining


H) and an internal standard.
The Principle

For a deuterated product (


-TPABr), we quantify the residual protio-species. If the label claim is 98% D, we expect to detect 2% protons at the specific chemical shifts.
Validated Protocol

Pre-requisite: The TPABr sample must be dried.

  • Drying Step: Dry TPABr in a vacuum oven at 60°C for 4 hours over

    
     or silica gel. TPABr absorbs moisture rapidly; handle in a desiccator.
    

Step-by-Step Workflow:

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent). It has a distinct singlet at

    
     6.3 ppm (
    
    
    
    ), well-separated from TPABr alkyl signals (
    
    
    0.9 - 3.2 ppm).
  • Solvent: Use

    
     (99.96% D) to minimize solvent peaks.
    
  • Preparation:

    • Weigh exactly ~10 mg of dried TPABr (

      
      ) into a vial.
      
    • Weigh exactly ~5 mg of Maleic Acid (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL

      
      .
      
  • Acquisition:

    • Pulse delay (

      
      ): 60 seconds . (Crucial: T1 relaxation times for quaternary ammoniums can be long; insufficient delay causes under-integration).
      
    • Scans: 16 or 32.

    • Pulse angle: 90°.

Data Analysis & Calculation

Integrate the Internal Standard peak (set to defined value based on protons, e.g., 2H) and the residual TPABr peaks.



  • 
    : Integrated Area
    
  • 
    : Number of protons (Maleic acid = 2; TPABr = 28 for full molecule, or specific group count)
    
  • 
    : Molar Mass (use non-labeled mass for calculation baseline)
    
  • 
    : Mass weighed (mg)
    

Expert Insight: If your TPABr is "98% D", the residual alkyl peaks will appear as small multiplets or broad humps due to deuterium coupling (


), not sharp triplets/quartets.

Part 3: Method B - High-Resolution Mass Spectrometry (HR-MS)

The Confirmation of Isotopologue Distribution

While qNMR gives an average enrichment, MS reveals the isotopologue distribution (i.e., the ratio of


 vs. 

vs.

). This is vital for metabolic flux studies where the specific mass matters.
The Principle

TPABr is a pre-charged cation


. It flies exceptionally well in Electrospray Ionization (ESI+)  mode. We analyze the shift in the molecular ion cluster.
Validated Protocol

Instrument: Q-TOF or Orbitrap (Resolution > 30,000 is recommended to resolve


C contributions from Deuterium shifts).

Step-by-Step Workflow:

  • Sample Prep: Dilute TPABr to 1 µg/mL in Methanol (LC-MS grade).

  • Injection: Direct Infusion (flow rate 5-10 µL/min).

  • Settings:

    • Polarity: Positive (ESI+).

    • Source Temp: 200°C (Avoid excessive heat to prevent thermal degradation).

    • Cone Voltage: Low (15-20V) to prevent fragmentation of the propyl chains.

  • Target:

    • Unlabeled TPABr Cation (

      
      ): m/z 186.22.
      
    • Fully Deuterated TPABr (

      
      ): m/z 214.39.
      
Data Interpretation

You will not see a single peak. You will see a cluster.

  • Peak A (Target): m/z 214.39 (

    
    )
    
  • Peak B (M-1): m/z 213.38 (

    
    )
    
  • Peak C (M-2): m/z 212.37 (

    
    )
    

Calculate enrichment by the weighted average of intensities:



(Where 

is the number of D atoms in that specific peak).

Part 4: Comparative Analysis

Which method should you trust?

FeatureMethod A: qNMRMethod B: HR-MS (ESI)
Primary Output Average % Enrichment (Global)Isotopologue Distribution (Specific)
Precision High (±0.5%) if weighed correctlyModerate (±1-2%) due to ion suppression
Sample Requirement High (~10 mg)Ultra-Low (< 1 µg)
Destructive? No (Sample recoverable)Yes
Blind Spots Cannot distinguish

from

easily; sees average H.
Can be biased by "isotope effect" in ionization (rare but possible).
Cost/Time Low / 15 minsHigh / 30 mins (requires instrument setup)
Verdict Best for Batch Release/QC Best for Mechanistic Tracing
Product Performance Implication
  • For NMR Solvents: If using TPABr as a reference in NMR, qNMR verification is superior. A 98% D product verified by MS might still have enough residual protons to obscure sample peaks if the 2% H is concentrated in one chemical shift. qNMR reveals exactly where the interference lies.

  • For Mass Spec Standards: If using TPABr as an internal standard for proteomics/metabolomics, HR-MS verification is mandatory to ensure the "M+0" (unlabeled) contribution is effectively zero.

Part 5: Experimental Workflow Diagram

The following diagram illustrates the decision matrix for verifying TPABr labeling.

TPABr_Verification cluster_NMR Method A: qNMR (Purity/QC) cluster_MS Method B: HR-MS (Mechanistic) Start Start: TPABr Sample (Label Claim: 98% D) Drying Pre-treatment: Vacuum Dry (60°C, 4h) over P2O5 Start->Drying Split Select Methodology Drying->Split StepA1 Weigh Sample + Internal Std (Maleic Acid) Split->StepA1 Bulk Purity StepB1 Dilute to 1 µg/mL (MeOH) Split->StepB1 Distribution StepA2 Dissolve in D2O (Wait for exchange) StepA1->StepA2 StepA3 Acquire 1H NMR (d1 = 60s) StepA2->StepA3 StepA4 Integrate Residual Peaks vs. Std StepA3->StepA4 Result Final Verification Report StepA4->Result Avg % D StepB2 Direct Infusion ESI+ (Soft Ionization) StepB1->StepB2 StepB3 Analyze Isotopologue Cluster (M, M-1, M-2) StepB2->StepB3 StepB3->Result Isotopologue Ratio

Caption: Workflow for selecting and executing the correct verification method based on analytical needs (QC vs. Mechanistic Insight).

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Holzgrabe, U. (2010).[2] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • NIST Chemistry WebBook. "Tetrapropylammonium bromide Spectra Data." [Link]

  • Becker, S., et al. (2020). "Isotope Dilution Mass Spectrometry." Analytical Chemistry. [Link]

Sources

Comparative Guide: Tetrapropylammonium-¹⁵N Bromide vs. Conventional ¹⁵N NMR Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Role of ¹⁵N NMR Referencing

Nitrogen-15 nuclear magnetic resonance (¹⁵N NMR) spectroscopy is an indispensable tool in structural biology, materials science, and pharmaceutical development. However, referencing ¹⁵N spectra presents unique challenges. The ¹⁵N chemical shift range spans over 900 ppm, and historically, the field has been divided between two zero-point scales: liquid ammonia (NH₃) for biochemical applications and nitromethane (CH₃NO₂) for organic systems.

To ensure reproducibility, researchers must select the correct reference standard based on the sample phase (solid vs. liquid) and the analytical objective (calibration vs. quantification). This guide objectively compares the emerging standard Tetrapropylammonium-¹⁵N bromide (TPA-¹⁵N Br) against conventional references like ¹⁵NH₄Cl and liquid NH₃, detailing the mechanistic causality behind their applications.

Mechanistic Profiling: Why Choose TPA-¹⁵N Br?

While conventional standards like, they are volatile liquids that are difficult to handle routinely. For practical benchwork, solid salts are preferred. TPA-¹⁵N Br offers three distinct mechanistic advantages for specific workflows:

  • Symmetry and Relaxation Dynamics: The tetrapropylammonium cation (N(Pr)₄⁺) possesses high tetrahedral symmetry. This highly isotropic electronic environment minimizes the chemical shift anisotropy (CSA) tensor. Consequently, TPA-¹⁵N Br yields exceptionally sharp, narrow linewidths in both liquid-state and magic-angle spinning (MAS) solid-state NMR.

  • Proton Exchange Stability (The qNMR Advantage): In quantitative NMR (qNMR), ammonium chloride (¹⁵NH₄Cl) is severely limited in protic solvents (e.g., D₂O, MeOD) because its directly bonded protons rapidly exchange with deuterium, altering the multiplet structure and relaxation times (

    
    ). TPA-¹⁵N Br lacks directly attached protons, rendering its chemical shift and line shape completely immune to solvent pH and deuterium exchange.
    
  • Cross-Polarization Limitations: In solid-state NMR (ssNMR), the lack of directly bonded protons makes TPA-¹⁵N Br less efficient for ¹H-¹⁵N Cross-Polarization (CP) compared to ¹⁵NH₄Cl. CP in TPA-¹⁵N Br must rely on weaker, longer-range dipolar couplings from the propyl chain protons. Therefore, while TPA-¹⁵N Br is a superior internal standard for liquid qNMR and , ¹⁵NH₄Cl remains the gold standard for ssNMR CP calibration.

Quantitative Comparison of ¹⁵N Reference Standards

The following table summarizes the physical and spectroscopic properties of common ¹⁵N reference standards to aid in experimental design.

Reference CompoundPhaseChemical Shift (NH₃ Scale, ppm)Chemical Shift (CH₃NO₂ Scale, ppm)Primary ApplicationKey Limitation
Liquid NH₃ Liquid0.0-380.2IUPAC biological baselineGaseous at RT; requires high-pressure capillary tubes
Nitromethane (CH₃NO₂) Liquid380.20.0IUPAC organic baselineHighly temperature-dependent chemical shift
¹⁵NH₄Cl Solid39.3-340.9ssNMR CP/MAS calibrationProtons exchange rapidly in protic liquid solvents
¹⁵N-Glycine Solid34.7-345.5ssNMR biological referencePolymorphism alters the isotropic chemical shift
TPA-¹⁵N Br Solid / Solute~44.0-336.2qNMR standard / MS tracerLacks directly bonded protons for efficient ssNMR CP

Self-Validating Experimental Protocols

To ensure scientific integrity, every NMR protocol must be a self-validating system. Below are the field-proven methodologies for utilizing these standards.

Protocol A: Solid-State ¹⁵N CP/MAS Calibration using ¹⁵NH₄Cl (External Reference)

Because , it is the optimal external reference for calibrating the Hartmann-Hahn matching condition in ssNMR.

  • Rotor Packing: Uniformly pack a 3.2 mm ZrO₂ MAS rotor with finely milled ¹⁵NH₄Cl powder to ensure stable spinning.

  • Magic Angle Calibration: Spin the sample at 10 kHz.

    • Self-Validation Checkpoint: Before acquiring ¹⁵N data, monitor the ⁷⁹Br or ¹²⁷I signal of a setup sample (e.g., KBr). Adjust the stator until the rotational echoes are maximized, confirming the magic angle is exactly 54.74°.

  • Hartmann-Hahn Matching: Apply a 90° excitation pulse on the ¹H channel. Array the ¹⁵N spin-lock RF power to find the maximum ¹⁵N signal intensity, fulfilling the condition

    
    .
    
  • Referencing: Acquire the 1D ¹⁵N CP/MAS spectrum. Set the isotropic resonance to 39.3 ppm.

    • Self-Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM). It must be < 0.5 ppm. A broader line indicates poor magnetic field homogeneity (shimming) or an imprecise magic angle.

Protocol B: Quantitative NMR (qNMR) using TPA-¹⁵N Br (Internal Standard)

TPA-¹⁵N Br is ideal for liquid-state absolute quantification due to its chemical inertness and lack of exchangeable protons.

  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh the analyte and a Certified Reference Material (CRM) grade TPA-¹⁵N Br. Co-dissolve them in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Relaxation Assessment (

    
    ):  Run an inversion-recovery sequence (180° - 
    
    
    
    - 90° - acquire) to determine the spin-lattice relaxation time of the ¹⁵N nuclei.
    • Self-Validation Checkpoint: Plot the signal intensity against the recovery delay (

      
      ). Identify the null point (
      
      
      
      ) to estimate
      
      
      (
      
      
      ).
  • Acquisition Setup: Set the inter-scan relaxation delay (

    
    ) to at least 
    
    
    
    of the slowest relaxing nucleus. This guarantees >99.3% magnetization recovery, preventing integration errors.
  • Integration & Quantification: Acquire an inverse-gated ¹H-decoupled ¹⁵N spectrum. Integrate the TPA-¹⁵N Br peak (~44.0 ppm) and the target analyte peak. Calculate the absolute purity using the integral ratios, precise masses, and molecular weights.

Decision Matrix & Workflow

Use the following logical workflow to select the appropriate ¹⁵N reference standard based on your experimental constraints.

G Start Select 15N NMR Reference Standard Phase Determine Experimental Phase & Objective Start->Phase SolidState Solid-State NMR (CP/MAS) Phase->SolidState Powders / Polymers LiquidState Liquid-State NMR (Solution) Phase->LiquidState Soluble Compounds ExtRef External Referencing (e.g., 15NH4Cl) SolidState->ExtRef LiquidState->ExtRef Coaxial Insert IntRef Internal Referencing (e.g., TPA-15N Br) LiquidState->IntRef Calib Hartmann-Hahn Match & Shift Calibration ExtRef->Calib Quant Integration & Absolute Quantification IntRef->Quant

Caption: Workflow for selecting 15N NMR reference standards based on phase and analytical goals.

References

  • Wishart, D. S., et al. "1H, 13C and 15N Chemical Shift Referencing in Biomolecular NMR." Journal of Biomolecular NMR, 1995.[Link]

  • Bertani, P., et al. "15N chemical shift referencing in solid state NMR." Solid State Nuclear Magnetic Resonance, 2014.[Link]

  • Biological Magnetic Resonance Data Bank (BMRB). "Indirect Chemical Shift Referencing." BMRB, 2024.[Link]

A Self-Validating Guide to Confirming Phase Purity of ZSM-5 Synthesized with ¹⁵N-Labeled TPA

Author: BenchChem Technical Support Team. Date: March 2026

The Foundational Role of the Structure-Directing Agent

ZSM-5, a synthetic zeolite with the MFI framework topology, is a cornerstone catalyst in the petrochemical industry. Its synthesis is critically dependent on the presence of an organic structure-directing agent, with the tetrapropylammonium (TPA⁺) cation being the most common. The TPA⁺ cation acts as a template, organizing silicate and aluminate species in the precursor gel to form the characteristic three-dimensional channel system of ZSM-5.[1][2] It becomes occluded within the channel intersections of the growing crystal.[3]

Confirming that this process has occurred correctly—that the intended MFI framework has formed without impurities and that the SDA is intact within the pores—is paramount. By using ¹⁵N-labeled TPA, we can leverage the power of ¹⁵N solid-state NMR spectroscopy as a direct, non-destructive probe of the SDA's chemical environment and integrity, adding a layer of certainty that complements traditional characterization methods.

Overall Experimental and Validation Workflow

The confirmation of phase purity is not a single measurement but a logical workflow where each step provides a piece of the puzzle. The convergence of these independent analyses provides a high degree of confidence in the final material's quality.

G cluster_0 Synthesis cluster_1 Primary Confirmation cluster_2 SDA & Framework Confirmation cluster_3 Validation S1 Prepare Precursor Gel (Si, Al sources + ¹⁵N-TPAOH) S2 Hydrothermal Crystallization (e.g., 170°C, 48h) S1->S2 S3 Wash, Dry, Recover (As-Synthesized ZSM-5) S2->S3 C1 XRD Analysis (Phase ID & Crystallinity) S3->C1 C2 SEM Analysis (Crystal Morphology & Size) S3->C2 C3 Thermal Analysis (TGA) (Quantify Occluded SDA) S3->C3 C4 Solid-State NMR S3->C4 V1 Phase Pure Product Confirmed C1->V1 Convergent Data C2->V1 Convergent Data C3->V1 Convergent Data N1 ²⁹Si MAS NMR (Framework Condensation) C4->N1 N2 ¹⁵N CP/MAS NMR (SDA Integrity) C4->N2 N3 ¹H-¹⁵N HETCOR NMR (SDA-Framework Proximity) C4->N3 N1->V1 Convergent Data N2->V1 Convergent Data N3->V1 Convergent Data

Caption: Integrated workflow for synthesis and validation of ¹⁵N-TPA-ZSM-5.

Part 1: Hydrothermal Synthesis Protocol

This protocol describes a typical synthesis for ZSM-5 with a target Si/Al ratio of ~25-30. All reagents should be of high purity.

Objective: To synthesize crystalline ZSM-5 with ¹⁵N-labeled TPA occluded within the pores.

Methodology:

  • Solution A (Aluminate Source):

    • In a polypropylene beaker, dissolve sodium aluminate (NaAlO₂) in deionized water.

    • To this solution, add a 20 wt% aqueous solution of ¹⁵N-labeled tetrapropylammonium hydroxide (¹⁵N-TPAOH). Stir until fully homogenized.

  • Solution B (Silicate Source):

    • In a separate polypropylene beaker, add fumed silica or tetraethyl orthosilicate (TEOS) to a portion of the deionized water.

    • Add an aqueous solution of sodium hydroxide (NaOH) to the silica suspension and stir vigorously until the silica is completely dissolved and the solution is clear.

  • Gel Formation:

    • Slowly add Solution B (silicate) to Solution A (aluminate) under vigorous stirring.

    • Continue stirring for at least 1-2 hours at room temperature to ensure a homogeneous precursor gel. The final molar composition of the gel should be approximately: 25 SiO₂ : 0.5 Al₂O₃ : 5 ¹⁵N-TPAOH : 2.5 Na₂O : 500 H₂O.

  • Crystallization:

    • Transfer the homogeneous gel into a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at 170°C for 48 hours under static conditions.

  • Product Recovery:

    • Cool the autoclave to room temperature.

    • Recover the solid product by filtration or centrifugation.

    • Wash the product repeatedly with deionized water until the pH of the filtrate is neutral (pH ~7-8).

    • Dry the final white powder at 110°C overnight. This product is the "as-synthesized" ZSM-5 containing the occluded ¹⁵N-TPA.

Part 2: Multi-Technique Characterization for Phase Purity

X-Ray Diffraction (XRD): The Litmus Test for Crystallinity

Causality: XRD is the primary and most crucial technique for identifying the crystalline phase of the synthesized material. The diffraction pattern is a unique fingerprint of the crystal's long-range atomic order. For ZSM-5, we expect to see a characteristic set of peaks corresponding to the MFI framework topology. The absence of peaks from other phases (e.g., cristobalite, quartz, or other zeolites like analcime) is the first confirmation of phase purity.[4]

Experimental Protocol:

  • Instrument: Standard powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Sample Prep: Gently pack the dried, as-synthesized ZSM-5 powder into a sample holder.

  • Scan Range: 2θ = 5° to 50°.

  • Scan Speed: ≤1.0°/min to ensure good peak resolution.

Data Interpretation & Comparison:

Result TypeDescriptionImplication
Phase Pure Sharp, well-defined diffraction peaks are observed only at 2θ values characteristic of the MFI structure (e.g., 7.9°, 8.8°, 23.1°, 23.9°, 24.4°).[5] A low background indicates high crystallinity.Successful synthesis of the ZSM-5 phase.
Phase Impure In addition to MFI peaks, other peaks are present. Common impurities include analcime (characteristic peaks at 2θ ≈ 15.9°, 26.1°).[6]The synthesis conditions were not optimal, leading to the nucleation and growth of competing, thermodynamically stable phases.
Amorphous No sharp diffraction peaks are observed, only a broad "hump" typically centered around 2θ = 20-30°.Crystallization did not occur or was incomplete.

Quantitative Analysis: Relative Crystallinity The relative crystallinity is calculated by comparing the integrated intensity of the major ZSM-5 peaks (typically the group of peaks between 2θ = 22.5° and 25°) to that of a highly crystalline ZSM-5 reference standard.[7][8]

Relative Crystallinity (%) = (Σ Peak Area of Sample / Σ Peak Area of Reference) x 100

A high relative crystallinity (>95%) is a strong indicator of a successful synthesis.

Scanning Electron Microscopy (SEM): Visualizing the Product

Causality: While XRD confirms the internal crystal structure, SEM provides external morphological information. A successful ZSM-5 synthesis typically yields crystals with a characteristic "coffin" or prismatic shape and a uniform size distribution.[4] Observing this expected morphology serves as a strong secondary confirmation. The presence of different crystal shapes or amorphous agglomerates can indicate phase impurities or an incomplete reaction.

Experimental Protocol:

  • Instrument: Scanning Electron Microscope.

  • Sample Prep: Disperse a small amount of the as-synthesized powder onto an SEM stub with carbon tape. Sputter-coat with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging.

  • Imaging: Acquire images at various magnifications (e.g., 1,000x to 20,000x) using an accelerating voltage of 5-15 kV.

Data Interpretation & Comparison:

Result TypeDescriptionImplication
Homogeneous Crystals Images show well-defined, discrete crystals with the expected coffin-like morphology and a relatively narrow size distribution (e.g., 1-10 µm).Synthesis conditions favored uniform crystal growth. Complements XRD data for a pure product.
Mixed Morphologies Multiple crystal habits are observed (e.g., coffin-shapes mixed with spherical or cubic particles), or significant amounts of agglomerated, non-crystalline material are present.Suggests the presence of impurity phases (consistent with unexpected XRD peaks) or unreacted amorphous gel.
Thermal Analysis (TGA/DTG): Quantifying SDA Occlusion

Causality: Thermogravimetric Analysis measures the change in mass of a sample as it is heated. For as-synthesized ZSM-5, a significant weight loss is expected due to the combustion and decomposition of the occluded TPA cations. This analysis confirms that the organic SDA is present within the material and allows for its quantification. The derivative of the TGA curve (DTG) shows the rate of weight loss, and the peak temperature is characteristic of the decomposition event.

Experimental Protocol:

  • Instrument: Thermogravimetric Analyzer.

  • Sample Prep: Place a known mass (e.g., 5-10 mg) of the as-synthesized sample into an alumina or platinum crucible.

  • Conditions: Heat from room temperature to 800°C at a rate of 10°C/min under a flow of air.

Data Interpretation & Comparison:

Result TypeDescriptionImplication
Expected SDA Content A primary weight loss event occurs between ~350°C and 550°C. The total weight loss corresponds to the theoretical amount of TPA⁺ per unit cell (approx. 4 molecules per unit cell, ~12-14 wt%).[9]The SDA has been successfully incorporated into the zeolite pores in the expected quantity.
Anomalous Weight Loss The weight loss percentage is significantly lower or higher than expected, or multiple distinct weight loss events are observed in the DTG curve.Lower content may indicate incomplete pore filling. Higher content could suggest extra-crystalline TPA. Multiple peaks might indicate different TPA environments or the presence of other organic species.
Solid-State NMR Spectroscopy: The Definitive Validation

Solid-state NMR provides unparalleled atomic-level insight into the zeolite framework and the occluded SDA. The combination of ²⁹Si and ¹⁵N NMR provides a powerful, self-validating dataset.

Workflow for NMR Analysis:

G Start As-Synthesized ¹⁵N-TPA-ZSM-5 Sample N1 Acquire ²⁹Si MAS NMR Start->N1 N2 Acquire ¹⁵N CP/MAS NMR Start->N2 N3 Acquire ¹H-¹⁵N HETCOR NMR Start->N3 R1 Result: Highly Condensed Q⁴ Silicon Framework N1->R1 R2 Result: Single ¹⁵N Signal (Intact TPA⁺) N2->R2 R3 Result: Correlation between ¹⁵N and Propyl ¹H N3->R3 End Confirmation of SDA Integrity within a ZSM-5 Framework R1->End R2->End R3->End

Caption: Logic flow for multi-nuclear NMR validation.

2.4.1 ²⁹Si MAS NMR: Probing the Zeolite Framework

Causality: ²⁹Si Magic Angle Spinning (MAS) NMR spectroscopy probes the local environment of silicon atoms. It can distinguish between silicon atoms bonded to four other silicon atoms via oxygen bridges (Q⁴ sites) and those bonded to a hydroxyl group (Q³ sites, or silanol defects). A well-crystallized ZSM-5 should exhibit a spectrum dominated by Q⁴ signals, indicating a highly condensed, defect-free framework.[10]

Experimental Protocol:

  • Instrument: High-field solid-state NMR spectrometer.

  • Technique: Single-pulse ²⁹Si MAS NMR.

  • Sample Prep: Pack the as-synthesized powder into a zirconia rotor (e.g., 4 mm).

  • Parameters: Spinning speed of 8-12 kHz, long recycle delay (e.g., 60 s) to ensure quantitative results.

Data Interpretation:

  • Ideal Spectrum: The spectrum shows strong, relatively sharp resonances in the Q⁴ region (δ ≈ -108 to -120 ppm). A smaller peak in the Q³ region (δ ≈ -103 ppm) corresponding to terminal Si-OH groups may be present but should not be dominant.

  • Non-ideal Spectrum: Broad lines or a dominant Q³ signal suggest a poorly crystalline or amorphous material with a high density of defects, contradicting the XRD results and indicating lower quality.

2.4.2 ¹⁵N CP/MAS NMR: Direct Confirmation of SDA Integrity

Causality: This is the key experiment enabled by isotopic labeling. Cross-Polarization (CP) from abundant ¹H nuclei to the rare ¹⁵N nucleus enhances the ¹⁵N signal. The chemical shift of the ¹⁵N nucleus is highly sensitive to its local electronic environment. A single, sharp resonance confirms that all nitrogen atoms within the TPA⁺ cations are in a chemically equivalent (or very similar) environment and that the C-N bonds are intact.

Experimental Protocol:

  • Instrument: High-field solid-state NMR spectrometer.

  • Technique: ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR.

  • Sample Prep: Pack the as-synthesized powder into a zirconia rotor.

  • Parameters: Spinning speed of 10-15 kHz, contact time optimized for ¹H-¹⁵N polarization transfer (e.g., 1-5 ms).

Data Interpretation:

  • Ideal Spectrum: A single resonance is observed, confirming the chemical integrity of the quaternary ammonium center of the TPA⁺ cation.[11]

  • Non-ideal Spectrum: The presence of multiple ¹⁵N signals would indicate that the TPA⁺ has degraded during synthesis or that it occupies multiple, distinct environments, which could suggest structural disorder or the presence of impurities.

2.4.3 ¹H-¹⁵N HETCOR NMR: Verifying Molecular Structure

Causality: Two-dimensional Heteronuclear Correlation (HETCOR) NMR establishes correlations between two different types of nuclei that are close in space (typically < 5 Å). A ¹H-¹⁵N HETCOR experiment will show a correlation peak between the ¹⁵N nucleus and the protons on the adjacent methylene (-CH₂-) groups of the propyl chains. Observing this specific correlation is definitive proof that the intact ¹⁵N-labeled TPA⁺ molecule is present inside the sample.[12]

Experimental Protocol:

  • Instrument: High-field solid-state NMR spectrometer.

  • Technique: 2D ¹H-¹⁵N HETCOR using CP.

  • Sample Prep: Pack the as-synthesized powder into a zirconia rotor.

  • Parameters: Fast MAS (≥40 kHz) is often preferred to improve ¹H resolution. The experiment involves an evolution time for ¹H, a CP mixing period, and detection of the ¹⁵N signal.

Data Interpretation:

  • Ideal Spectrum: A 2D plot showing a cross-peak correlating the ¹⁵N chemical shift with the ¹H chemical shift of the α-methylene protons of the TPA⁺ cation.

  • Non-ideal Spectrum: The absence of this correlation peak, despite signals in the 1D ¹H and ¹⁵N spectra, would suggest that the nitrogen and protons are not in close proximity, which would be a highly anomalous result if the TPA⁺ is intact.

Conclusion: A Self-Validating Triad of Purity

  • XRD and SEM confirm the synthesis of the correct crystalline phase (MFI) with the expected morphology.

  • TGA confirms that the correct amount of organic material is occluded within the pores.

  • Multi-nuclear solid-state NMR provides the definitive proof: ²⁹Si NMR confirms a well-formed inorganic framework, while ¹⁵N NMR and ¹H-¹⁵N HETCOR confirm that the occluded organic material is, in fact, the intact ¹⁵N-labeled TPA⁺ cation.

When the data from all these techniques are in agreement, researchers can have the highest degree of confidence in the phase purity and structural integrity of their synthesized ZSM-5 material, providing a solid foundation for any subsequent catalytic or application-based studies.

References

  • ASTM International. (2001). Standard Test Method for Determination of Relative Crystallinity of Zeolite ZSM-5 by X-Ray Diffraction (D5758-01). ASTM International. [Link]

  • ResearchGate. (n.d.). ²⁹Si MAS NMR spectra of (a) Z5-TPA and (b) Z5-NBA. [Image]. Retrieved from [Link]

  • ASTM International. (2021). Standard Test Method for Determination of Relative Crystallinity of Zeolite ZSM-5 by X-Ray Diffraction (D5758-21). ASTM International. [Link]

  • Gopalakrishnan, G., & Sivasanker, S. (1998). Characterization of silicon sites in monoclinic zeolite ZSM-5 using 29Si magic angle spinning (MAS) nuclear magnetic resonance (NMR) and molecular modelling. Solid State Nuclear Magnetic Resonance, 13(3), 175-182.
  • Burkett, S. L., & Davis, M. E. (1995). Pure-Silica Zeolites. 1. Synthesis of TPA/Si-ZSM-5.
  • ASTM International. (2001). ASTM D5758-01 - Standard Test Method for Determination of Relative Crystallinity of Zeolite ZSM-5 by. Retrieved from [Link]

  • Fyfe, C. A., Gobbi, G. C., Kennedy, G. J., De Schutter, C. T., & Kokotailo, G. T. (1985). Natural-abundance two-dimensional silicon-29 MAS NMR investigation of the three-dimensional bonding connectivities in the zeolite catalyst ZSM-5. Journal of the American Chemical Society, 107(1), 172-177.
  • Serrano, D. P., et al. (2021). A Multi-Nuclear MAS-NMR Study on the Structural Properties of Silicalite-1 Zeolite Synthesized Using N- and P-Based Organic Structure Directing Agents. Applied Sciences, 11(15), 6850.
  • International Zeolite Association. (n.d.). VERIFIED SYNTHESES OF ZEOLITIC MATERIALS. Retrieved from [Link]

  • Xu, T., et al. (2022). Recent advances in solid-state NMR of zeolite catalysts.
  • Jakobsen, H. J., et al. (2002). 14N NMR of tetrapropylammonium based crystals. Solid State Nuclear Magnetic Resonance, 22(2-3), 206-224.
  • Andreas, L. B., et al. (2015). Removal of Homogeneous Broadening from 1H-Detected Multidimensional Solid-State NMR Spectra. Journal of the American Chemical Society, 137(46), 14619–14629.
  • Ristanović, Z., et al. (2018). The Link between ZSM‐5 Zeolite Crystallization and Mesopore Formation by Leaching.
  • Catlow, C. R. A., et al. (2020). Computational insights on the role of structure-directing agents (SDAs) in the synthesis of zeolites. Chemical Society Reviews, 49(20), 7244-7275.
  • ResearchGate. (n.d.). TGA-DTG of synthesized ZSM-5 zeolite (a) ZSM-5 170, (b) ZSM-5 180, (c).... [Image]. Retrieved from [Link]

  • Serrano, D. P., et al. (2021). A Multi-Nuclear MAS-NMR Study on the Structural Properties of Silicalite-1 Zeolite Synthesized Using N- and P-Based Organic Structure Directing Agents. Applied Sciences, 11(15), 6850.
  • Nguyen, T. K. H., et al. (2023). Effects of aging and hydrothermal treatment on the crystallization of ZSM-5 zeolite synthesis from bentonite. RSC Advances, 13(31), 21623-21633.
  • Khan, I., et al. (2006). A Method for the Determination of Relative Crystallinity of Minerals by X-Ray Diffraction. Pakistan Journal of Scientific and Industrial Research, 49(2), 72-76.
  • Perras, F. A., et al. (2017). Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening. Chemical Science, 8(3), 2211-2221.
  • Kim, J., et al. (2019). A Machine Learning Approach to Zeolite Synthesis Enabled by Automatic Literature Data Extraction. ACS Central Science, 5(5), 885-894.
  • Hunger, M. (n.d.). Study of the nature of water in hydrated zeolite catalysts by 1H solid-state NMR. Institute of Chemical Technology, University of Stuttgart.
  • ResearchGate. (n.d.). a) TGA curves of ZSM‐5 solid products obtained from the synthetic.... [Image]. Retrieved from [Link]

  • Moreno, I., et al. (2020). Simple organic structure directing agents for synthesizing nanocrystalline zeolites.
  • Kim, S., et al. (2023). One-Pot Direct Synthesis of b-Axis-Oriented and Al-Rich ZSM-5 Catalyst via NH4NO3-Mediated Crystallization for CO2 Hydrogenation.
  • Sivasankar, S., & Thangaraj, A. (2005). Difference of ZSM-5 zeolites synthesized with various templates.
  • Al-Dahhan, W. H., et al. (2016). Tetrapropylammonium Occlusion in Nanoaggregates of Precursor of Silicalite-1 Zeolite Studied by 1 H and 13 C NMR. Molecules, 21(6), 711.
  • Boussaa, S. A., et al. (2023). Preparation and Characterization of ZSM-5 Zeolite. International Journal of Chemical and Environmental Sciences, 9(2), 156-160.
  • Kolyagin, Y. G., & Ivanova, I. I. (2022). NMR Relaxation to Probe Zeolites: Mobility of Adsorbed Molecules, Surface Acidity, Pore Size Distribution and Connectivity. Molecules, 27(22), 8009.
  • Widayat, W., & Annisa, A. (2017). Synthesis and Characterization of ZSM-5 Catalyst at Different Temperatures. Journal of Physics: Conference Series, 824, 012053.
  • Lee, H., et al. (2023). Data-Driven SDA Design and High-Throughput Experimentation for the Synthesis of High-Silica Small-Pore Zeolites Containing lta-cavities.
  • Schwalbe-Koda, D., et al. (2021). Discovering Relationships between OSDAs and Zeolites through Data Mining and Generative Neural Networks. ACS Central Science, 7(4), 634-644.
  • Shen, J., & Bell, A. T. (1989). A theoretical study of the stabilization of the tetrapropylammonium cation in ZSM-5 and ZSM-11. Journal of Physical Chemistry, 93(23), 7959-7963.

Sources

Comprehensive Comparison Guide: Impact of Bromide vs. Hydroxide Counterions in ¹⁵N-Labeled TPA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

¹⁵N-labeled Tetrapropylammonium (¹⁵N-TPA) is a premier structural probe and structure-directing agent (SDA) utilized across solid-state NMR (ssNMR) spectroscopy, hyperpolarization studies, and advanced materials synthesis. While the symmetric ¹⁵N-TPA⁺ cation acts as the functional core, the choice of its counterion—typically Bromide (Br⁻) or Hydroxide (OH⁻)—fundamentally dictates the molecule's hydration sphere, ion-pairing dynamics, and chemical reactivity. This guide provides an objective, data-driven comparison of ¹⁵N-TPABr and ¹⁵N-TPAOH to assist researchers in selecting the optimal reagent for their specific experimental workflows.

Mechanistic Causality: The Role of the Counterion

To understand the performance differences between these two reagents, one must examine the causality behind their chemical behavior.

Electronic Environment and NMR Sensitivity: The ¹⁵N nucleus is highly sensitive to its local electronic environment. ¹⁵N-labeled tetraalkylammonium salts possess exceptionally long ¹⁵N longitudinal relaxation times (T₁) that can extend to several minutes at high magnetic fields, making them ideal for high-resolution dynamic studies[1]. The binding of counterions is clearly visible in experimental NMR spectra because it alters the local electron density[2].

  • Hydroxide (OH⁻): Highly nucleophilic and a strong hydrogen-bond acceptor. It tightly associates with the alpha-protons of the TPA⁺ core, drawing electron density away from the center and indirectly deshielding the ¹⁵N nucleus. This tight ion pairing also introduces additional transient relaxation pathways.

  • Bromide (Br⁻): A larger, highly polarizable, and softer anion. It forms a much more diffuse hydration shell and weaker ion pairs, leaving the ¹⁵N chemical shift largely unperturbed and preserving the ultra-long T₁ relaxation times.

Zeolite Crystallization Kinetics: In the synthesis of zeolites (e.g., ZSM-5, Silicalite-1), TPA⁺ templates the porous framework. However, the counterion determines the mineralization mechanism. TPAOH acts as both the template and the mineralizer, directly etching silica. Conversely, TPABr is strictly a template and is utilized in solvent-free protocols[3] or neutral-pH syntheses that proceed without the use of hydrogen fluoride[4].

Mechanism TPA 15N-Tetrapropylammonium Core Br Bromide (Br-) TPA->Br OH Hydroxide (OH-) TPA->OH EffectBr Diffuse Charge Minimal 15N Shift Br->EffectBr EffectOH High Nucleophilicity Significant 15N Shift OH->EffectOH

Mechanistic impact of Br- versus OH- counterions on the 15N-TPA core.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative differences between the two counterion variants, providing a clear matrix for experimental selection.

Property¹⁵N-TPA Bromide (TPABr)¹⁵N-TPA Hydroxide (TPAOH)Causality / Practical Implication
Solution pH (0.1 M) Neutral (~7.0)Highly Alkaline (>13.0)OH⁻ acts as a strong base; Br⁻ is a passive spectator ion.
Ion Pairing Strength Weak, diffuseStrong, tight hydrogen bondingDictates the hydration sphere and local electron density around the ¹⁵N core[2].
¹⁵N NMR Shift Baseline referenceDeshielded (downfield shift)High nucleophilicity of OH⁻ perturbs the alpha-protons, deshielding ¹⁵N.
Zeolite Synthesis 4[4]Alkaline routeTPAOH etches silica directly; TPABr requires alternative mineralizers[3].
Relaxation (T₁) 1[1]Marginally reducedStronger transient interactions with OH⁻ provide additional relaxation pathways.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the impact of these counterions in your own laboratory, we recommend the following self-validating workflows.

G Start 15N-TPA Source TPABr 15N-TPA Bromide (Neutral) Start->TPABr TPAOH 15N-TPA Hydroxide (Alkaline) Start->TPAOH NMR 15N ssNMR Analysis (Relaxation & Shift) TPABr->NMR Weak Ion Pairing Zeolite Zeolite (ZSM-5) Synthesis (Structure Directing) TPABr->Zeolite Neutral/F- Route TPAOH->NMR Strong H-Bonding TPAOH->Zeolite Alkaline Route

Workflow comparing 15N-TPA Bromide and Hydroxide in NMR and zeolite synthesis.

Protocol A: ¹⁵N NMR Relaxation and Chemical Shift Profiling

Objective: Quantify the counterion effect on the ¹⁵N local environment. Self-Validation Mechanism: The use of an internal coaxial reference (¹⁵N-labeled urea) ensures that observed chemical shift deviations are strictly due to counterion interactions, isolating the data from bulk magnetic susceptibility artifacts.

Step-by-Step Procedure:

  • Sample Preparation: Prepare equimolar solutions (0.1 M) of ¹⁵N-TPABr and ¹⁵N-TPAOH in D₂O to ensure identical cation concentrations.

  • Standardization: Insert a sealed glass capillary containing 0.05 M ¹⁵N-urea in D₂O into the center of the 5 mm NMR tube.

  • Acquisition: Acquire ¹⁵N NMR spectra at 298 K using a standard single-pulse sequence. Utilize inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can skew quantitative integration.

  • T₁ Measurement: Execute a standard inversion-recovery sequence (180° - τ - 90° - acquire). Because the T₁ of the symmetric TPA core is exceptionally long[1], ensure the relaxation delay (d1) is set to at least 5 × T₁ to achieve complete magnetization recovery.

  • Data Analysis: Extract the chemical shift difference (Δδ) relative to the urea standard. You will observe a slight downfield shift and a marginally shorter T₁ for the TPAOH sample due to the strong H-bonding network of the hydroxide ion.

Protocol B: Zeolite (Silicalite-1) Crystallization and SDA Occlusion Analysis

Objective: Compare the templating efficacy and final framework integration of ¹⁵N-TPA⁺ based on the starting counterion. Self-Validation Mechanism: Post-synthesis X-Ray Diffraction (XRD) must yield the characteristic MFI framework pattern; the absence of these peaks instantly flags a templating failure or incomplete mineralization.

Step-by-Step Procedure:

  • Precursor Formulation:

    • Alkaline Route (TPAOH): Mix tetraethyl orthosilicate (TEOS), ¹⁵N-TPAOH, and H₂O until a clear gel forms.

    • Neutral Route (TPABr): Mix TEOS, ¹⁵N-TPABr, NH₄F (as the alternative mineralizer), and H₂O to facilitate a 3[3].

  • Hydrothermal Treatment: Transfer the homogenous gels to Teflon-lined stainless-steel autoclaves. Heat isothermally at 170 °C for 48 hours.

  • Recovery: Centrifuge the resulting solids, wash extensively with deionized water until the supernatant reaches a neutral pH, and dry at 80 °C overnight.

  • Solid-State NMR Analysis: Perform ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR on the as-synthesized zeolites. Because the counterion is largely excluded from the hydrophobic pores during crystallization, the ¹⁵N shift should converge for both products, proving that the occluded TPA⁺ geometry is identical regardless of the initial salt form.

Conclusion

Choosing between bromide and hydroxide counterions for ¹⁵N-TPA is a strategic decision that dictates the chemical pathway of your experiment. For baseline NMR relaxation studies, hyperpolarization, and neutral-pH catalysis, ¹⁵N-TPABr provides a stable, non-reactive environment with minimal electronic interference. Conversely, for applications requiring simultaneous basicity and structure direction—such as classical alkaline zeolite synthesis—¹⁵N-TPAOH remains the indispensable, dual-purpose reagent.

References[1] Parahydrogen-induced polarization of 14N nuclei - ChemRxiv.

URL:[3] Catalysis Science & Technology - RSC Publishing. URL:[2] Specificity of Counterion Binding to a Conjugated Polyelectrolyte: A Combined Molecular Dynamics and NOESY Investigation | Macromolecules - ACS Publications. URL:[4] Tetrapropylammonium bromide 98 1941-30-6 - MilliporeSigma. URL:

Sources

Reproducibility of electrochemical windows using Tetrapropylammonium-15N bromide

Author: BenchChem Technical Support Team. Date: March 2026

In advanced electro-organic synthesis and drug development, the reproducibility of redox potentials is non-negotiable. Yet, researchers frequently encounter shifting baselines and phantom peaks during cyclic voltammetry. As a Senior Application Scientist, I trace the majority of these reproducibility crises back to a single, often-overlooked variable: the silent, microscopic degradation of the supporting electrolyte.

While conventional tetraalkylammonium salts like Tetrabutylammonium perchlorate (TBAP) or Tetraethylammonium perchlorate (TEAP) are industry standards, their degradation pathways at extreme potentials are often masked by bulk capacitive currents. To establish a truly self-validating electrochemical system, we must move beyond standard electroanalytical limits and employ isotopic tracing.

This guide provides an in-depth comparative analysis of1[1]. By leveraging the 15N isotope, we can map exact solvation dynamics and definitively prove the reproducibility of its electrochemical window (EW).

Mechanistic Causality: The Role of the 15N Isotope

The structural integrity of an electrolyte at the electrode-solution interface dictates its EW. The substitution of the standard nitrogen atom with the 15N isotope does not alter the thermodynamic stability of the TPA+ cation. Instead, it acts as a high-resolution, non-perturbative structural probe.

Using Neutron Diffraction with Isotopic Substitution (NDIS), researchers have demonstrated that in a 1 M solution of TPABr in acetonitrile,2[2]. This specific short-range dipolar ordering prevents premature solvent co-intercalation and stabilizes the cation against cathodic reduction.

Furthermore, quaternary ammonium salts are generally susceptible to 3[3]. Standard cyclic voltammetry cannot differentiate between trace Hofmann elimination and background noise. However, the 15N label allows us to use post-operando 15N NMR to detect parts-per-billion levels of degradation products (e.g., 15N-tripropylamine), ensuring that the measured EW is a true reflection of the system's stability.

Comparative Performance: TPA-15N Br vs. Industry Alternatives

The ideal supporting electrolyte must balance solubility, conductivity, and a wide EW. The table below synthesizes the performance metrics of TPA-15N Br against common alternatives in acetonitrile (0.1 M concentration, vs Ag/Ag+).

Supporting ElectrolyteCation SizeSolvation DynamicsElectrochemical WindowStructural Traceability
TPA-15N Br IntermediateTPA+ (8), Br- (5)~ -2.8 V to +1.8 VHigh (15N NMR, NDIS)
TEAP SmallHighly solvated~ -3.0 V to +2.5 VLow (Standard NMR only)
TBAP LargeCompact double layer~ -2.9 V to +2.5 VLow (Standard NMR only)
TBAB LargeBr- limits anodic scan~ -2.8 V to +1.5 VLow (Standard NMR only)

Note on the data: TEAP has a slightly wider cathodic window due to the 4[4], but it lacks the structural traceability of the 15N label. TBAB is highly soluble and 4[4], but its bulkier size reduces diffusion coefficients. TPA-15N Br offers an optimal middle ground, with the added benefit of acting as a5[5].

Self-Validating Experimental Protocol: Isotopic Validation of the EW

To guarantee reproducibility, a protocol cannot simply report current limits; it must prove the absence of side reactions. The following workflow utilizes 15N tracking to self-validate the electrochemical window.

Phase 1: Cell Preparation & Causality

  • Formulation: Dissolve 0.1 M of TPA-15N Br in anhydrous, HPLC-grade acetonitrile (ACN).

    • Causality: Acetonitrile provides a wide intrinsic solvent window, ensuring that any observed faradaic currents are strictly due to the electrolyte's limits rather than solvent breakdown.

  • Assembly: Assemble a 3-electrode cell utilizing a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Deaeration: Purge the solution with Argon gas for a minimum of 20 minutes.

    • Causality: Dissolved oxygen reduces at approximately -1.0 V vs Ag/Ag+. Failing to deaerate will6[6] of the quaternary ammonium cation, leading to false EW reporting.

Phase 2: Cyclic Voltammetry (CV) 4. Scanning: Sweep the potential from the Open Circuit Potential (OCP) to -3.0 V, reverse the scan to +2.0 V, and return to OCP at a scan rate of 50 mV/s. 5. Threshold Definition: Define the electrochemical window limits strictly at the potential where the current density reaches a threshold of 0.1 mA/cm².

  • Causality: Using a strict current density threshold standardizes the measurement across different laboratories, clearly distinguishing true electrolyte breakdown from capacitive double-layer charging.

Phase 3: Self-Validation via Isotopic Tracking 6. Extraction: Extract 1 mL of the electrolyte immediately post-scan. 7. Spectroscopy: Analyze the sample via 15N NMR spectroscopy.

  • Causality: If the cathodic limit was breached, Hofmann elimination would yield 15N-labeled tripropylamine. The absence of secondary 15N peaks confirms that the EW is purely capacitive and highly reproducible, definitively proving the structural integrity of the TPA+ cation.

G N1 1. Formulate 0.1 M TPA-15N Br in ACN N2 2. Deaerate Cell (Argon Purge, 20 min) N1->N2 Transfer to Cell N3 3. Cyclic Voltammetry (-3.0 V to +2.0 V vs Ag/Ag+) N2->N3 O2-Free Environment N4 4. Determine EW Limits (Cutoff: 0.1 mA/cm²) N3->N4 Extract J-V Data N5 5. Post-Operando 15N NMR Spectroscopy N4->N5 Sample Electrolyte N6 6. Confirm Reproducibility (No 15N Degradation Peaks) N5->N6 Structural Validation

Workflow for determining and validating the electrochemical window using TPA-15N Br.

References

  • ACS Publications. "A Neutron Diffraction Study of the Electrochemical Double Layer Capacitor Electrolyte Tetrapropylammonium Bromide in Acetonitrile."
  • Benchchem. "A Comparative Guide to Supporting Electrolytes: Tetraethylammonium Perchlorate vs.
  • PMC. "Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability."
  • Sigma-Aldrich. "Tetrapropylammonium-15N bromide."
  • PubMed.
  • Benchchem. "A Comparative Guide to Supporting Electrolytes in Non-Aqueous Electrochemistry: The Advantages of TBAB."

Sources

Safety Operating Guide

Tetrapropylammonium-15N bromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Tetrapropylammonium-15N Bromide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers

Executive Summary: The Isotope Distinction

Crucial Operational Note: Tetrapropylammonium-15N bromide contains the stable nitrogen isotope (


N). It is NOT radioactive. [1]

Do not dispose of this material in radioactive waste streams (unless cross-contaminated with other radiolabels like


C or 

H). Doing so will trigger unnecessary, costly, and legally complex decay-in-storage protocols. However, due to the high value of isotopically labeled compounds, verify with your Principal Investigator (PI) if recovery or recycling is intended before irreversible disposal.

Hazard Profile & Mechanistic Safety

As a quaternary ammonium salt ("quat"), the primary disposal risks stem from its surfactant properties and the bromide counterion.

ParameterSpecificationOperational Implication
CAS Number 1941-30-6 (Unlabeled analog)Use unlabeled CAS for general waste profiling if specific isotope CAS is unavailable in EHS software.
GHS Classification Irritant (Skin/Eye), Aquatic Acute 2NO DRAIN DISPOSAL. Quats disrupt gill function in aquatic life.
Chemical Stability Stable, HygroscopicKeep dry until disposal to prevent "caking" which complicates transfer.
Reactivity Bromide Ion (

)
Incompatible with Strong Oxidizers.
The Oxidizer Incompatibility Rule (The "Why")

You must strictly segregate this waste from strong oxidizing agents (e.g., Nitric Acid, Peroxides, Permanganates).

  • Mechanism: Oxidizers will attack the bromide ion (

    
    ) via a redox reaction.
    
  • Result: Evolution of Bromine gas (

    
    ) , a dense, reddish-brown, corrosive, and toxic vapor.
    
  • Reaction:

    
    
    

Pre-Disposal Assessment & Segregation

Before moving to the waste container, execute this decision matrix to determine the correct waste stream.

WasteDecisionTree Start Start: Tetrapropylammonium-15N Waste IsSolid Physical State? Start->IsSolid SolidPath Solid / Crystalline IsSolid->SolidPath Dry LiquidPath Liquid / Solution IsSolid->LiquidPath Dissolved BinSolid Bin: Hazardous Solid Waste (Halogenated) SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent (e.g., MeOH, DMSO) SolventCheck->Organic Segregation CRITICAL CHECK: Is Oxidizer Present? Aqueous->Segregation Organic->Segregation Treat Neutralize Oxidizer First (Consult EHS) Segregation->Treat YES BinLiquidOrg Bin: Organic Solvents (Halogenated) Segregation->BinLiquidOrg NO (Organic) BinLiquidAq Bin: Aqueous Toxic (pH 5-9) Segregation->BinLiquidAq NO (Aqueous)

Figure 1: Decision logic for segregating Tetrapropylammonium-15N bromide waste streams. Note the critical checkpoint for oxidizers.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling:

    • Chemical Name: "Tetrapropylammonium Bromide (

      
      N)"
      
    • Hazard Checkbox: "Toxic" and "Irritant."[2]

    • Note: Clearly mark "STABLE ISOTOPE" to prevent radiation safety alarms during pickup.

  • Procedure:

    • Wear nitrile gloves and safety goggles.

    • Transfer solid using a plastic spatula (avoid metal if possible to prevent potential corrosion over long storage, though minor).

    • Wipe threads of the jar clean before capping to ensure a gas-tight seal.

    • Disposal Path: High-temperature incineration.

Scenario B: Liquid Waste (NMR Samples/Stock Solutions)
  • Solvent Compatibility:

    • In DMSO/Methanol/Chloroform: Classify as "Halogenated Organic Solvent Waste." Even if the solvent isn't halogenated (like Methanol), the presence of the bromide ion often defaults the mixture to the halogenated stream in many commercial disposal facilities to ensure proper incineration scrubbing.

    • In Water (

      
      ):  Classify as "Aqueous Toxic Waste."
      
  • Procedure:

    • Verify the receiving waste carboy does not contain acidic oxidizers (e.g., Chromic acid cleaning solutions).

    • Pour slowly to avoid splashing.

    • Rinse the original vessel with a compatible solvent and add the rinsate to the waste.

    • Disposal Path: Fuel blending or incineration with scrubber.[3]

Regulatory Compliance (RCRA & Global)

While Tetrapropylammonium bromide is not explicitly listed on the EPA P-list or U-list, it is regulated by characteristic.

  • RCRA (USA):

    • If mixed with flammable solvents (MeOH, Acetone): D001 (Ignitable).

    • If pure: It does not carry a specific waste code but must be manifested as Non-RCRA Regulated Hazardous Waste (due to aquatic toxicity) or regulated under state-specific codes (e.g., California's "Toxic" designation).

  • REACH (Europe):

    • Must be treated in accordance with Directive 2008/98/EC on waste.

    • Code: 07 01 04 * (other organic solvents, washing liquids and mother liquors).

Emergency Procedures: Spills

Immediate Action: Isolate the area. PPE: Nitrile gloves, lab coat, safety glasses. (Respiratory protection required if dust is generated).

  • Solid Spill:

    • Do not dry sweep (generates dust).[2]

    • Cover with a damp paper towel to suppress dust, then scoop into a waste bag.

    • Clean surface with water; collect all rinsate as hazardous waste.[2]

  • Liquid Spill:

    • Absorb with inert material (Vermiculite or commercial spill pads).

    • Do NOT use bleach to clean the surface. Bleach (Hypochlorite) + Bromide residue = Bromine gas. Use simple soapy water for final cleaning.

References

  • Santa Cruz Biotechnology. Tetrapropylammonium bromide Safety Data Sheet (SDS). Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from

  • Cambridge Isotope Laboratories. Stable Isotope Safety & Handling Guidelines. (General guidance for stable isotopes). Retrieved from

  • Merck/MilliporeSigma. Safety Data Sheet: Tetrapropylammonium bromide. Retrieved from

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.